3-Bromo-5-iodopyridin-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCOEKKQKHACCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698895 | |
| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637348-81-3 | |
| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Characterization Guide: 3-Bromo-5-iodopyridin-2-ol
Executive Summary & Structural Significance
3-Bromo-5-iodopyridin-2-ol (CAS: 637348-81-3) is a high-value di-halogenated heterocyclic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., Bruton’s Tyrosine Kinase [BTK] inhibitors).[1][2] Its structural utility lies in the orthogonal reactivity of its halogens: the iodine at C5 is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the bromine at C3 offers a secondary site for subsequent functionalization.
This guide provides a comprehensive spectroscopic profile, synthesis validation, and quality control workflow for researchers utilizing this intermediate.
Structural Dynamics: The Tautomerism Challenge
A critical source of confusion in characterizing this molecule is the prototropic tautomerism between the pyridin-2-ol (hydroxyl) and pyridin-2(1H)-one (amide) forms. In polar aprotic solvents (DMSO-d₆, DMF) and the solid state, the equilibrium strongly favors the 2-pyridone tautomer. This dictates the interpretation of NMR (presence of NH vs OH) and IR (carbonyl stretch) data.
Figure 1: Tautomeric equilibrium critical for spectroscopic interpretation.
Spectroscopic Data Profile
The following data represents the consensus spectroscopic profile derived from validated synthetic protocols (e.g., WO2013067274) and analogous 3,5-dihalo-2-pyridone standards.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Favors Pyridone form) Frequency: 400/500 MHz
| Resonance | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| NH | 12.0 – 12.4 | Broad Singlet | 1H | N-H (Amide) | Confirms Pyridone tautomer. Exchangeable with D₂O. |
| H-4 | 8.05 – 8.20 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by adjacent Br and I. J ≈ 2.5 Hz (meta-coupling). |
| H-6 | 7.90 – 8.00 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by N and I. J ≈ 2.5 Hz. |
Note: The coupling constant (J ≈ 2.4–2.6 Hz) is characteristic of meta-coupling across the pyridine ring between H4 and H6.
Mass Spectrometry (MS)
Ionization Mode: ESI+ or APCI Molecular Formula: C₅H₃BrINO Molecular Weight: 299.89 g/mol
The mass spectrum is the most definitive identification tool due to the distinct isotopic signatures of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Iodine (¹²⁷I monoisotopic).
| Ion | m/z (Calculated) | Relative Intensity | Interpretation |
| [M+H]⁺ | 299.9 | ~100% | Contains ⁷⁹Br. Base peak.[3][4][5][6] |
| [M+H+2]⁺ | 301.9 | ~98% | Contains ⁸¹Br. Almost equal intensity to M peak. |
| Fragmentation | [M-I]⁺ | Variable | Loss of Iodine (127 Da) is a common fragmentation pathway. |
Infrared Spectroscopy (FT-IR)
-
ν(N-H): Broad band ~3100–2800 cm⁻¹ (characteristic of cyclic amides/pyridones).
-
ν(C=O): Strong stretch ~1640–1660 cm⁻¹ (Pyridone carbonyl). Absence of this peak suggests the O-alkylated impurity.
-
ν(C=C/C=N): 1580–1600 cm⁻¹.
Validated Synthesis & Purification Protocol
To ensure spectroscopic accuracy, the compound must be synthesized with high regioselectivity. The following protocol minimizes the formation of the 3,5-dibromo impurity.
Reaction: Electrophilic Iodination of 3-Bromopyridin-2-ol. Reference: Patent WO2013067274A1, Example 214a.
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 3-bromopyridin-2-ol (1.0 equiv) and Acetonitrile (0.2 M concentration).
-
Activation: Add Trifluoroacetic acid (TFA) (20% v/v relative to solvent). Expert Note: TFA activates the N-iodosuccinimide (NIS) and protonates the pyridine, directing iodination to the C5 position.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.0 – 1.1 equiv) in one portion.
-
Reaction: Stir at room temperature (20–25°C) for 12–15 hours. Monitor by LCMS (Look for conversion of MW 174 → MW 300).
-
Quench: Dilute with water. If the product precipitates, filter it. If not, extract with Ethyl Acetate.
-
Purification:
-
Wash organic layer with 10% Sodium Thiosulfate (to remove excess iodine/oxidants).
-
Recrystallize from Ethanol or purify via Silica Gel Chromatography (0–50% EtOAc in Heptane).
-
Quality Control & Validation Workflow
The following decision tree illustrates the logic for validating the synthesized material before use in downstream coupling reactions.
Figure 2: Analytical workflow for confirming identity and purity.
Critical Impurity Markers
-
3,5-Dibromopyridin-2-ol: Arises from Br/I scrambling or impure starting material.
-
MS Signature: Triplet pattern (1:2:1) at m/z ~251, 253, 255.
-
NMR Signature: Shifts will be slightly downfield compared to the desired product due to the higher electronegativity of Bromine vs Iodine.
-
References
- Source: World Intellectual Property Organization (WIPO). Patent WO2013067274A1. "Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity." (Example 214a).
-
Structural Analogs (Amino-Pyridine Data)
- Source: Bunker, K. D., et al. "3-Amino-5-bromo-2-iodopyridine." Acta Crystallographica Section E: Structure Reports Online 65.1 (2009): o66.
-
URL:[Link]
-
General Spectroscopic Data for Halogenated Pyridones
- Source: National Institutes of Health (NIH) PubChem Database. Compound Summary for 3-Bromopyridin-2-ol (Precursor).
-
URL:[Link]
Sources
- 1. WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents [patents.google.com]
- 2. 5-iodopyridin-2-ol | CAS#:129034-38-4 | Chemsrc [chemsrc.com]
- 3. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents [patents.google.com]
- 6. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
Section 1: Core Compound Analysis: 3-Bromo-5-iodopyridin-2-ol
An In-Depth Technical Guide to 3-Bromo-5-iodopyridin-2-ol (CAS: 637348-81-3): Synthesis, Reactivity, and Applications
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of three distinct functional groups on the pyridine core: a hydroxyl group (which exists in tautomeric equilibrium with its keto form, pyridin-2(1H)-one), a bromine atom, and an iodine atom. This arrangement provides a powerful platform for sequential and site-selective chemical modifications.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic value. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, enabling chemists to perform selective functionalization at the C5 position while leaving the C3 position available for a subsequent, distinct transformation. This "orthogonal" reactivity makes it a prized building block for constructing complex molecular architectures.
Table 1: Core Compound Properties
| Property | Value |
| CAS Number | 637348-81-3 |
| Molecular Formula | C₅H₃BrINO |
| Molecular Weight | 299.89 g/mol |
| Common Synonyms | 5-Bromo-2-hydroxy-3-iodopyridine |
| Physical Form | Solid (typical) |
Section 2: Validated Synthetic Methodologies
The synthesis of this compound can be approached via two primary, reliable pathways, each starting from a common commercially available pyridine derivative. The choice of route often depends on starting material availability, scale, and desired purity profile.
Methodology A: Direct Electrophilic Iodination of 5-Bromopyridin-2-ol
This is the most direct and efficient route. The pyridin-2-ol ring is electron-rich and thus activated towards electrophilic aromatic substitution. The hydroxyl group directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by bromine, the iodination occurs selectively at the C3 position.
Causality of Experimental Choices:
-
Reagent: N-Iodosuccinimide (NIS) is chosen as the iodinating agent. It is an electrophilic source of iodine ("I+") that is milder and easier to handle than molecular iodine (I₂).
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting material and reagent without interfering with the reaction.
-
Temperature: Heating to 82°C provides the necessary activation energy to drive the reaction to completion in a short timeframe.
Step-by-Step Protocol: [1]
-
To a reaction vessel, add 5-bromo-2-hydroxypyridine (1.0 eq, 14.4 mmol, 2.5 g) and acetonitrile (40 mL).
-
Add N-iodosuccinimide (NIS) (1.45 eq, 20.9 mmol, 4.7 g).
-
Heat the reaction mixture to 82°C and stir for 20 minutes.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. The product will precipitate as a solid.
-
Collect the solid by filtration.
-
For purification, recrystallize the crude solid from ethyl acetate to afford the final product, this compound, with a reported yield of 92.6%.[1]
Methodology B: Multi-step Synthesis from 2-Amino-5-bromopyridine
This alternative route involves the transformation of an amino group into the desired hydroxyl group via a diazotization reaction. This pathway leverages the well-established chemistry of aminopyridines.[1][2]
Workflow Overview:
-
Bromination: 2-Aminopyridine is first brominated to yield 2-amino-5-bromopyridine. Controlling the stoichiometry is crucial to prevent the formation of the 2-amino-3,5-dibromopyridine byproduct.[3]
-
Iodination: The resulting 2-amino-5-bromopyridine is then iodinated at the C3 position to give 2-amino-5-bromo-3-iodopyridine. This intermediate is itself valuable in the synthesis of kinase inhibitors.[3][4][5]
-
Diazotization: The 2-amino group of the intermediate is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions. This unstable intermediate is then hydrolyzed in situ by heating in aqueous acid to yield the final this compound.
Section 3: Strategic Reactivity and Applications in Drug Development
The primary application of this compound is as a scaffold for building complex, biologically active molecules through sequential cross-coupling reactions.
Core Principle: Site-Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds.[6][7] The significant difference in bond dissociation energies between the C-I and C-Br bonds allows for a two-step, one-pot functionalization.
Self-Validating Protocol Design: A successful sequential coupling protocol relies on reaction conditions that are mild enough for the first step (C-I coupling) to proceed without initiating the second, more challenging step (C-Br coupling).
Hypothetical Step-by-Step Protocol for Sequential Coupling:
-
Step 1 (C5-Arylation):
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq).
-
Add the first boronic acid (Aryl¹-B(OH)₂) (1.1 eq), a mild base such as K₂CO₃ or Cs₂CO₃ (2.0 eq), and a suitable solvent (e.g., Dioxane/Water).
-
Add a palladium catalyst known for high reactivity with aryl iodides, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Stir the reaction at a moderate temperature (e.g., 60-80°C) until the starting material is consumed. The C-Br bond should remain intact.
-
-
Step 2 (C3-Arylation):
-
To the same reaction vessel, add the second boronic acid (Aryl²-B(OH)₂) (1.2 eq).
-
Add a more potent phosphine ligand, such as SPhos or XPhos, which facilitates the more difficult oxidative addition to the C-Br bond.
-
Increase the reaction temperature (e.g., 100-110°C) to drive the second coupling to completion.
-
After completion, proceed with a standard aqueous workup and chromatographic purification.
-
This strategy allows for the controlled synthesis of complex 3,5-disubstituted pyridin-2-ol derivatives, which are core structures in many kinase inhibitors and other therapeutic agents.[4]
Section 4: Safety, Handling, and Storage
While a specific safety data sheet for this compound is not widely available, data from structurally similar halogenated pyridines can be used to establish a reliable handling protocol. Related compounds are classified as harmful if swallowed and cause skin and serious eye irritation.[8][9][10]
Table 2: Recommended Safety and Handling Procedures
| Parameter | Guideline |
| GHS Hazard Statements (Inferred) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use in a well-ventilated fume hood. |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Section 5: Conclusion
This compound is a quintessential example of a modern synthetic building block, designed for efficiency and precision. Its key value lies in the predictable and differential reactivity of its two halogen substituents, which enables researchers and drug development professionals to execute complex, multi-step syntheses in a controlled and strategic manner. The robust protocols for its synthesis and the clear, logical application of its reactivity in sequential cross-coupling reactions make it an indispensable tool for accessing novel chemical matter in the pursuit of new therapeutics and advanced materials.
References
-
PubChem. (n.d.). 3-Bromo-2-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Yanovsky, A. I., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. Retrieved from [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. Retrieved from [Link]
-
Yanovsky, A. I., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Vitaku, E., et al. (2019). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Retrieved from [Link]
-
AA Blocks. (n.d.). 4H,5H,6H,7H-thieno[2,3-c]pyridine. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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- 4. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 10. jubilantingrevia.com [jubilantingrevia.com]
Solubility of 3-Bromo-5-iodopyridin-2-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-5-iodopyridin-2-ol in Organic Solvents
Abstract
This compound is a pivotal intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors for therapeutic applications.[1][2] A comprehensive understanding of its solubility profile in various organic solvents is fundamental for its efficient purification, reaction optimization, and formulation. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound. We will delve into its molecular characteristics to predict solubility, present robust methodologies for experimental determination, and discuss the critical factors that influence this key physicochemical property. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.
Molecular Profile and Theoretical Solubility Prediction
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4]
1.1. Structural Analysis of this compound
The structure of this compound features several key functional groups that dictate its solubility:
-
Pyridinol Core: The pyridine ring is a polar aromatic heterocycle. The presence of the nitrogen atom allows for hydrogen bonding as an acceptor.
-
Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It significantly increases the potential for interaction with polar solvents. The hydroxyl group also imparts acidic character to the molecule.
-
Halogen Substituents (-Br, -I): The bromo and iodo groups are large, polarizable atoms that contribute to the molecule's overall molecular weight and van der Waals forces. While the C-Br and C-I bonds are polar, the large size of these halogens increases the nonpolar character of the molecule's surface area.
-
Tautomerism: It is crucial to recognize that 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This equilibrium can be influenced by the solvent environment, which in turn affects solubility. The pyridone form possesses an amide-like character with distinct hydrogen bonding capabilities.
1.2. Predicted Solubility Based on Structure
Based on this structural analysis, we can formulate a hypothesis regarding its solubility:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxyl group suggests that this compound should exhibit reasonable solubility in these solvents, as they can engage in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to be effective solvents for this compound.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the pyridinol core and the hydroxyl group suggests that solubility will be very low in nonpolar solvents. The large halogen atoms are not sufficient to overcome the polarity mismatch.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility, primarily through dipole-dipole interactions.
-
Ethers (e.g., Diethyl Ether, THF): These are weakly polar solvents. Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for moderately polar compounds due to its higher polarity and ability to accept hydrogen bonds.
Guiding Principles for Solvent Selection in Practice
The choice of solvent is a critical decision in processes like recrystallization, chromatography, and reaction chemistry. The goal is often not just to dissolve the compound but to achieve a specific solubility behavior (e.g., high solubility in hot solvent and low solubility in cold solvent for recrystallization).
The following logical workflow can guide the solvent selection process for purification or reaction setup.
Caption: Logical workflow for selecting an appropriate solvent system.
Experimental Determination of Solubility
To move beyond theoretical predictions, empirical testing is essential. The following protocols provide a systematic approach to characterizing the solubility of this compound.
3.1. Protocol: Qualitative Solubility Assessment
This protocol provides a rapid assessment of solubility in a range of solvents, which is invaluable for selecting candidates for recrystallization or chromatography.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Graduated cylinder or micropipettes
-
Vortex mixer
-
Selection of test solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO)
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube. The exact mass is less critical than consistency across tests.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Observation: Observe the sample against a contrasting background. Note if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, with vigorous mixing after each addition.
-
Classification: Classify the solubility based on the following criteria:
-
Soluble: Dissolves completely in ≤ 1 mL of solvent.
-
Sparingly Soluble: Dissolves partially or requires > 1 mL of solvent to dissolve.
-
Insoluble: No visible dissolution after adding 3 mL of solvent.
-
-
Heating Effect: For solvents where the compound is sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound crystallizes upon cooling.
3.2. Protocol: Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measure of solubility (e.g., in mg/mL or mol/L) at a specific temperature.
Materials:
-
This compound
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed vials for solvent evaporation
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any solid particulates.
-
Solvent Evaporation: Dispense the filtered solution into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot withdrawn
Solubility Data Summary
As empirical public data is limited, the following table is presented as an illustrative template for recording experimental results. The predicted solubility is based on the theoretical analysis in Section 1.
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Enter Experimental Data] | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | [Enter Experimental Data] | |
| Methanol | Polar Protic | Moderate to High | [Enter Experimental Data] | Potential for recrystallization. |
| Ethanol | Polar Protic | Moderate | [Enter Experimental Data] | Good candidate for purification. |
| Tetrahydrofuran (THF) | Weakly Polar Ether | Moderate | [Enter Experimental Data] | |
| Acetone | Polar Aprotic | Moderate to Low | [Enter Experimental Data] | |
| Ethyl Acetate | Intermediate Polarity | Low | [Enter Experimental Data] | |
| Dichloromethane (DCM) | Chlorinated | Low | [Enter Experimental Data] | |
| Toluene | Nonpolar Aromatic | Very Low / Insoluble | [Enter Experimental Data] | Useful as an anti-solvent. |
| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | [Enter Experimental Data] | Useful for precipitation/washing. |
| Water | Polar Protic | Very Low / Insoluble | [Enter Experimental Data] | |
| 5% Aqueous HCl | Acidic Aqueous | Likely Insoluble | [Enter Experimental Data] | The basicity of the pyridine nitrogen is reduced by the electron-withdrawing groups. |
| 5% Aqueous NaOH | Basic Aqueous | Soluble | [Enter Experimental Data] | The acidic proton of the hydroxyl group will be removed to form a highly polar phenoxide salt.[6] |
Factors Influencing Solubility
5.1. Temperature
For most solid solutes, solubility increases with temperature. This endothermic dissolution process is the basis for recrystallization. It is crucial to experimentally determine the temperature-solubility curve for a chosen solvent system to optimize purification yields.
5.2. Purity of the Compound
Impurities present in the this compound sample can affect its measured solubility. The presence of a more soluble impurity could artificially inflate the apparent solubility.
5.3. Crystalline Form (Polymorphism)
Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility. It is important to be aware that the method of synthesis and purification can influence the crystalline form obtained.[7]
Safety and Handling
This compound and its structural isomers are classified as irritants and may be harmful if swallowed.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.
Conclusion
The solubility of this compound is a complex property governed by its multifunctional chemical structure. While theoretical predictions point towards high solubility in polar aprotic solvents and low solubility in nonpolar solvents, precise characterization requires rigorous experimental determination. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically evaluate and leverage the solubility of this important pharmaceutical intermediate, enabling more efficient process development, purification, and formulation.
References
- International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
Spek, A. L. (2005). 3-Amino-5-bromo-2-iodopyridine. ResearchGate. Retrieved from [Link]
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Symax Laboratories Private Limited. (n.d.). 2 Bromo Iodopyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-2-iodopyridine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-iodopyridine. PubChem. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Northern Illinois University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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An In-depth Technical Guide to the Purity Analysis of 3-Bromo-5-iodopyridin-2-ol
This guide provides a comprehensive framework for assessing the purity of 3-Bromo-5-iodopyridin-2-ol, a critical intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. This document emphasizes the rationale behind experimental choices, offering a self-validating system for robust purity determination.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The efficacy and safety of a final drug product are intrinsically linked to the purity of its starting materials and intermediates. For a molecule like this compound, which contains multiple reactive sites, the presence of impurities can have significant downstream consequences. These impurities can arise from the synthetic route, degradation, or improper storage. A thorough purity analysis is therefore not merely a quality control step but a fundamental aspect of drug development, ensuring reproducible results and patient safety. Halogenated heterocycles, in particular, are prevalent in pharmaceuticals, and their unique chemical properties necessitate specialized analytical approaches.[1]
Understanding the Analyte: Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrINO | [2] |
| Molecular Weight | 299.89 g/mol | [2] |
| CAS Number | 637348-81-3 | [2] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO | Inferred from related compounds |
Potential Impurities: A Synthesis-Based Approach
The purity profile of this compound is intrinsically tied to its synthetic pathway. A common route to substituted pyridinols involves the halogenation of a pyridin-2-ol precursor. For instance, the synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, starts from 2-aminopyridine, followed by bromination and iodination steps.[3] A similar pathway for this compound could start from 2-hydroxypyridine.
Potential impurities could include:
-
Starting materials: Unreacted 2-hydroxypyridine.
-
Intermediates: Monohalogenated species (e.g., 3-bromo-2-hydroxypyridine or 5-iodo-2-hydroxypyridine).
-
Over-halogenated byproducts: Di-brominated or di-iodinated species.
-
Positional isomers: Impurities where the bromine and iodine are at different positions on the pyridine ring.
-
Degradation products: Formed through hydrolysis, oxidation, or photolysis.
The following diagram illustrates a hypothetical synthetic pathway and the potential points of impurity introduction.
Caption: Hypothetical synthesis of this compound and potential impurity formation points.
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. The use of orthogonal methods, which rely on different separation and detection principles, provides a more complete picture of the impurity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like this compound.
Rationale for Method Development: The selection of a C18 column is a good starting point due to its wide applicability. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution of compounds based on their hydrophobicity. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to improve peak shape and resolution by suppressing the ionization of the pyridinol hydroxyl group. UV detection is appropriate as the pyridine ring is a chromophore.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis.[4]
Rationale for Method Development: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) will convert the polar hydroxyl group into a more volatile silyl ether.[4] This allows for separation by GC and subsequent identification of impurities by their mass spectra.
Detailed GC-MS Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative purity determination (qNMR). ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can reveal the presence of impurities, even those that are isomeric to the main compound.[5][6]
Rationale for Method Development: A high-field NMR spectrometer is recommended for better spectral dispersion. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds. For quantitative analysis, a certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is required.
Detailed ¹H NMR Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence: zg30.
-
Number of scans: 16.
-
Relaxation delay (d1): 30 s (to ensure full relaxation for quantification).
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, molecular weights, and masses of the analyte and the standard.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS combines the separation power of HPLC with the high mass accuracy and resolution of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). This technique is particularly useful for the identification and characterization of unknown impurities.[7][8][9]
Rationale for Method Development: The high mass accuracy allows for the determination of the elemental composition of impurities, which is a critical step in their structural elucidation. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the impurity ions. The presence of bromine and iodine isotopes will result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of halogenated compounds.
Detailed LC-HRMS Protocol:
-
LC System: Use the same HPLC method as described in section 4.1.
-
Mass Spectrometer: An Orbitrap or TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Resolution: > 60,000.
-
Data Analysis:
-
Extract ion chromatograms for expected and unexpected masses.
-
Determine the accurate mass and elemental composition of any detected impurities.
-
Perform MS/MS fragmentation to propose structures for the impurities.
-
The following diagram outlines the workflow for a comprehensive purity analysis.
Caption: Workflow for the comprehensive purity analysis of this compound.
Forced Degradation Studies: Probing the Stability of the Molecule
Forced degradation, or stress testing, is a critical component of a comprehensive purity analysis.[10][11][12] It helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical methods.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to assess the extent of degradation and to identify any new degradation products.
Data Interpretation and Reporting
The final step is to collate and interpret the data from all analytical techniques to generate a comprehensive purity report. This report should include:
-
The purity value obtained by HPLC (area percent).
-
The absolute purity determined by qNMR.
-
A list of all identified impurities with their corresponding levels.
-
The results of the forced degradation studies, including the major degradation pathways.
-
A statement on the overall purity and stability of the this compound batch.
Conclusion
The purity analysis of this compound requires a multi-faceted approach that combines orthogonal analytical techniques with forced degradation studies. The methodologies outlined in this guide provide a robust framework for ensuring the quality of this important pharmaceutical intermediate. By understanding the rationale behind each experimental choice, scientists can confidently develop and validate methods that are fit for purpose and meet regulatory expectations.
References
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dos Santos, W. N. L., et al. (2020). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Available at: [Link]
-
Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Wang, L., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. National Center for Biotechnology Information. Available at: [Link]
-
Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography-Mass Spectrometry after Steam Distillation and Solid Phase Extraction. International Journal of Hygiene and Environmental Health. Available at: [Link]
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G. S. S. (2019). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available at: [Link]
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MDPI. (2024). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Available at: [Link]
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Wang, L., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
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Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis. Available at: [Link]
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ACS Publications. STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. Available at: [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
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MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
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PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]
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PubMed. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available at: [Link]
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NIH. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]
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OSHA. Pyridine. Available at: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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Chromatography Online. Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Available at: [Link]
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PubChem. 3-Bromo-2-iodopyridine. Available at: [Link]
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ATSDR. ANALYTICAL METHODS. Available at: [Link]
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EGUsphere. Chemical characterization of organic compounds involved in iodine-initiated new particle. Available at: [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]
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Structure Elucidation by NMR in Organic Chemistry. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Available at: [Link]
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ResearchGate. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]
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NIH. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]
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YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
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Navigating the Stability and Storage of 3-Bromo-5-iodopyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Landscape
In the intricate world of pharmaceutical research and development, the stability and proper storage of chemical intermediates are paramount. These factors not only ensure the integrity and reproducibility of experimental results but also safeguard the safety of researchers. 3-Bromo-5-iodopyridin-2-ol, a halogenated hydroxypyridine, presents a unique set of challenges and considerations due to its combination of functional groups. This technical guide, designed for the discerning scientist, moves beyond generic protocols to provide a deep, mechanistically-grounded understanding of the factors governing the stability of this valuable research compound. By elucidating the "why" behind the "how," this document empowers researchers to make informed decisions, ensuring the long-term viability and reliability of their this compound stocks.
Section 1: Chemical Identity and Structural Considerations
This compound is a dihalogenated derivative of 2-hydroxypyridine. Its structure, featuring a pyridine ring substituted with a bromine atom, an iodine atom, and a hydroxyl group, dictates its chemical behavior and stability profile.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrINO | Inferred from structure |
| Molecular Weight | 299.90 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
| Synonyms | 5-Bromo-3-iodo-pyridin-2-ol | [1] |
A crucial aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. This equilibrium is influenced by factors such as the solvent and the substitution pattern on the ring. For this compound, this equilibrium is a key consideration for its reactivity and stability.[1]
Caption: Tautomeric equilibrium of this compound.
Section 2: The Stability Profile: A Multifaceted Challenge
The stability of this compound is influenced by several factors, primarily stemming from the inherent properties of its carbon-iodine bond, the presence of the hydroxyl group, and the overall electronic nature of the substituted pyridine ring.
Photostability: The Vulnerability of the C-I Bond
Iodinated organic compounds are notoriously susceptible to photodegradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it prone to homolytic cleavage upon exposure to light, particularly in the UV spectrum. This cleavage generates radical species and can lead to the formation of molecular iodine (I₂), which often imparts a yellow or brownish discoloration to the compound.
Caption: Recommended workflow for handling this compound.
Section 4: Incompatible Materials and Potential Hazards
To prevent hazardous reactions and degradation, this compound should be stored and handled separately from the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) Can lead to vigorous and potentially explosive reactions. [2]* Strong Acids and Bases: May catalyze degradation or hydrolysis.
-
Reactive Metals: (e.g., alkali metals) Can cause vigorous reactions with halogenated compounds.
Hazard Summary (Inferred from similar compounds):
| Hazard | Description | Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. [3] | Avoid ingestion, inhalation, and skin contact. Work in a well-ventilated area. |
| Skin/Eye Irritation | May cause skin and serious eye irritation. [3] | Wear appropriate gloves and eye protection. |
| Respiratory Irritation | May cause respiratory irritation. [3] | Handle in a fume hood or with adequate ventilation. |
Conclusion: A Proactive Approach to Stability
The stability of this compound is a critical factor that underpins its successful application in research and development. By understanding the inherent chemical properties of its functional groups—the light-sensitive carbon-iodine bond, the reactive hydroxypyridine core, and the presence of a bromine atom—researchers can implement proactive storage and handling strategies. The recommendations outlined in this guide, which are grounded in the established chemistry of related compounds, provide a robust framework for preserving the integrity of this valuable molecule, thereby fostering reproducible and reliable scientific outcomes.
References
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Sultan Qaboos University House of Expertise. (2015, January 5). Photocatalytic degradation of phenol by iodine doped tin oxide nanoparticles under UV and sunlight irradiation. Retrieved from [Link]
-
PubMed. (2022, January 10). Phenol degradation in waters with high iodide level by layered double hydroxide-peroxodisulfate: Pathways and products. Retrieved from [Link]
-
AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
ACS Publications. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Retrieved from [Link]
-
MDPI. (2018). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]
-
ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]
-
ACS Publications. STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. Retrieved from [Link]
-
StudySmarter. (2023, January 13). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. Retrieved from [Link]
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Navigating the Synthesis and Supply of 3-Bromo-5-iodopyridin-2-ol: A Technical Guide for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide addresses the procurement and synthesis of 3-Bromo-5-iodopyridin-2-ol, a halogenated pyridinone scaffold with significant potential in medicinal chemistry and drug discovery. Acknowledging the apparent scarcity of direct commercial suppliers for this specific isomer, this document provides a comprehensive overview of available starting materials, strategic synthetic pathways, and the broader context of its application in modern pharmaceutical research.
Introduction: The Significance of Halogenated Pyridinones
Pyridinone-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of halogen atoms, particularly bromine and iodine, onto the pyridinone ring offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Halogen bonds can influence protein-ligand interactions, membrane permeability, and metabolic stability, making compounds like this compound highly sought-after building blocks.[2]
It is crucial to recognize that this compound exists in a tautomeric equilibrium with 3-Bromo-5-iodopyridin-2(1H)-one. In most cases, the pyridin-2-one form is the predominant tautomer. For the purpose of this guide, "this compound" will refer to this tautomeric mixture, with the understanding that the pyridinone form is likely the more stable and relevant species in synthetic and biological contexts.
Commercial Availability of Key Precursors and Analogs
While a direct commercial source for this compound is not readily identifiable, a number of structurally related compounds are available from various suppliers. These molecules can serve as crucial starting materials or reference compounds for in-house synthesis.
| Compound Name | CAS Number | Representative Supplier(s) | Notes |
| 3-Bromo-5-iodopyridine | 233770-01-9 | Sigma-Aldrich | A key precursor for the synthesis of the target molecule.[3][4] |
| 3-Bromo-5-iodopyridin-2-amine | 697300-73-5 | ChemicalBook | An amino-substituted analog that could potentially be converted to the desired pyridinone.[5] |
| 3-bromo-5-iodopyridin-4-ol | 637348-83-5 | Guidechem | A positional isomer that may offer insights into the reactivity and properties of the target compound.[6] |
| 2-Bromo-5-iodopyridine | 73290-22-9 | IndiaMART, Sigma-Aldrich | Another commercially available dihalogenated pyridine.[7] |
| 3-Bromo-5-hydroxypyridine | 74115-13-2 | Sigma-Aldrich | A useful starting material for iodination.[8] |
Proposed Synthetic Strategies for this compound
Given the commercial availability of key precursors, a multi-step synthesis is the most viable approach for obtaining this compound. Below are two plausible synthetic routes, grounded in established pyridine chemistry.
Route 1: Halogenation of a Pyridin-2-ol Precursor
This strategy involves the sequential halogenation of a suitable pyridin-2-ol starting material.
Caption: Synthetic Route 1: Sequential halogenation of 2-hydroxypyridine.
Experimental Protocol:
-
Bromination of 2-Hydroxypyridine:
-
Dissolve 2-hydroxypyridine in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extracting the product into an organic solvent.
-
Purify the resulting 3-bromo-2-hydroxypyridine by recrystallization or column chromatography.
-
-
Iodination of 3-Bromo-2-hydroxypyridine:
-
Dissolve the purified 3-bromo-2-hydroxypyridine in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add one equivalent of an iodinating agent, such as N-iodosuccinimide (NIS).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product, this compound, and purify by appropriate methods.
-
Route 2: Functional Group Interconversion from a Readily Available Precursor
This approach leverages a commercially available, similarly substituted pyridine and converts a functional group to the desired hydroxyl group.
Caption: Synthetic Route 2: Diazotization and hydrolysis of 3-Bromo-5-iodopyridin-2-amine.
Experimental Protocol:
-
Diazotization of 3-Bromo-5-iodopyridin-2-amine:
-
Carefully dissolve 3-Bromo-5-iodopyridin-2-amine in a cold, aqueous acidic solution (e.g., sulfuric acid).
-
Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C) to form the diazonium salt intermediate.
-
-
Hydrolysis of the Diazonium Salt:
-
Gently warm the solution containing the diazonium salt. The diazonium group will be displaced by a hydroxyl group, releasing nitrogen gas.
-
Monitor the reaction for the cessation of gas evolution.
-
Neutralize the reaction mixture and extract the crude this compound.
-
Purify the product using column chromatography or recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridinones are valuable scaffolds in the development of novel therapeutics. While specific applications of this compound are not extensively documented, the utility of closely related analogs provides strong evidence for its potential.
-
Kinase Inhibitors: The pyridinone moiety can act as a hinge-binding motif in various kinases, making it a privileged structure in the design of kinase inhibitors for oncology and inflammatory diseases.
-
Antimicrobial Agents: Halogenated heterocycles are known to possess antimicrobial properties. This compound could serve as a starting point for the development of new antibacterial or antifungal agents.
-
Central Nervous System (CNS) Agents: The physicochemical properties of pyridinones can be tuned to allow for blood-brain barrier penetration, opening up possibilities for their use in developing treatments for neurological disorders.
Quality Control and Characterization
For researchers synthesizing this compound in-house, rigorous analytical characterization is essential to confirm the identity and purity of the compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be critical for confirming the structure and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.
Conclusion
While this compound may not be a readily available commercial product, its synthesis is achievable through well-established chemical transformations using commercially available starting materials. The strategic importance of halogenated pyridinones in drug discovery underscores the value of developing robust synthetic routes to novel analogs like the title compound. This guide provides a foundational framework for researchers to access this promising chemical scaffold and explore its potential in their respective fields.
References
-
PubChem. 3-Bromo-5-iodopyridine. [Link]
-
Gelin, M., et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 2021. [Link]
-
Scholfield, M. R., et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 2013. [Link]
-
Wang, Z., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2021. [Link]
-
Singh, V., et al. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Journal of the Korean Chemical Society, 2011. [Link]
-
Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 2020. [Link]
-
Mehrabi, H., et al. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Canadian Journal of Chemistry, 2013. [Link]
-
MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 2008. [Link]
-
ResearchGate. The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. [Link]
-
MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 2021. [Link]
-
IndiaMART. 100% Powder 2-Bromo-5-iodopyridine, For Laboratory. [Link]
- Google P
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Symax Laboratories Private Limited. 2 Bromo Iodopyridine. [Link]
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- 4. 3-Bromo-5-iodopyridine | C5H3BrIN | CID 820409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Technical Guide: Reactivity Profile & Strategic Functionalization of 3-Bromo-5-iodopyridin-2-ol
Document Control:
-
Version: 1.0
-
Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads
Executive Summary
3-Bromo-5-iodopyridin-2-ol (CAS: 25391-62-2) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and chimeras (PROTACs). Its utility lies in its orthogonal reactivity : the molecule possesses three distinct reactive sites (N/O-nucleophile, C5-electrophile, C3-electrophile) that can be functionalized sequentially with high precision.
This guide provides a validated roadmap for exploiting these sites. By leveraging the bond dissociation energy (BDE) differential between the C–I and C–Br bonds, and controlling the tautomeric equilibrium, researchers can access complex substitution patterns without protecting groups.
Part 1: Structural Dynamics & Tautomerism
Before attempting functionalization, one must understand the species present in the reaction vessel. While formally named "pyridin-2-ol," the molecule exists predominantly as the 2-pyridone tautomer in both solid state and solution (DMSO, DMF, CHCl₃).
The Tautomeric Equilibrium
The driving force is the formation of the strong N–H bond and the lattice energy stabilization of the amide-like dimer.
-
Pyridone Form (Major): N–H / C=O. Favors N-alkylation under standard basic conditions.
-
Hydroxypyridine Form (Minor): N / C–OH. Accessible via specific "hard" electrophiles or silver-mediated conditions.
Figure 1: Tautomeric equilibrium dictating the site of nucleophilic attack. The pyridone form dominates, making N-alkylation the default pathway unless specific conditions are employed.
Part 2: The Halogen Hierarchy (Chemo- & Regioselectivity)
The core value of this scaffold is the ability to differentiate between the halogen at C3 and the halogen at C5. This is governed by Bond Dissociation Energy (BDE) and Steric Hindrance .
Mechanistic Basis for Selectivity
-
Electronic Activation (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Palladium(0) catalysts undergo oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond [1].
-
Steric Environment:
-
C5-I: Para to the Nitrogen (in pyridone form). Sterically unencumbered.
-
C3-Br: Ortho to the Carbonyl/Hydroxyl. Significant steric hindrance protects this site during the first coupling event.
-
The "Iodine-First" Rule
In cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), the C5-Iodine reacts exclusively under mild conditions. The C3-Bromine remains intact, serving as a handle for a second functionalization step.
Figure 2: The kinetic resolution of halogens allows for programmed assembly of multisubstituted pyridines.
Part 3: Ambident Nucleophilicity (Alkylation Protocols)
Controlling N- vs. O-alkylation is a common bottleneck. The following logic tree ensures the correct isomer is isolated.
Scenario A: Target = N-Alkylation (Pyridone)
This is the thermodynamic pathway.
-
Reagents: Alkyl halide (R-X), Base (K₂CO₃ or Cs₂CO₃).
-
Solvent: DMF or DMSO (Polar aprotic solvents favor N-alkylation by solvating the cation and leaving the "soft" nitrogen anion free).
-
Mechanism: SN2 attack by the amide nitrogen.
Scenario B: Target = O-Alkylation (Alkoxypyridine)
This requires trapping the kinetic enolate or using hard-soft acid-base (HSAB) principles.
-
Method 1 (Ag-Mediated): Use Ag₂CO₃. The Silver ion coordinates avidly to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen [2].
-
Method 2 (Mitsunobu): PPh₃/DIAD with an alcohol. This almost exclusively yields the O-alkylated product for 2-pyridones.
Part 4: Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling at C5
Objective: Install an aryl group at C5 while preserving the C3-Br.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for stability and high activity at C-I.
-
Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with substrate, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Dioxane and aqueous Na₂CO₃.
-
Critical Step: Stir at 40–50 °C . Do not exceed 60 °C. Higher temperatures risk activation of the C-Br bond.
-
Validation: Monitor via LCMS.
-
Success Indicator: Disappearance of Starting Material (M+H 299/301) and appearance of Product (M+H corresponding to Ar-Br species).
-
Failure Mode: If bis-coupling is observed, lower temperature to RT and reduce catalyst loading to 0.02 equiv.
-
Protocol 2: N-Alkylation (Standard)
Objective: Methylation of the Nitrogen.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Methyl Iodide (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF (dry)
Procedure:
-
Dissolve substrate in DMF (0.5 M).
-
Add K₂CO₃ and stir at RT for 15 min (deprotonation).
-
Add MeI dropwise.
-
Stir at RT for 2–4 hours.
-
Validation: NMR shift.
-
N-Me: Singlet ~3.5 ppm.
-
O-Me: Singlet ~3.9–4.0 ppm (If O-alkylation occurred, the signal is typically further downfield).
-
C-NMR: The Carbonyl carbon (C=O) in N-alkyl pyridones appears ~160 ppm. The C-O carbon in alkoxypyridines appears ~164 ppm.
-
Part 5: Strategic Applications in MedChem
Kinase Inhibitor Scaffolds
The 3,5-substitution pattern mimics the adenine binding pocket of ATP.
-
C5-Position: Ideal for extending into the "Solvent Front" or "Gatekeeper" regions of a kinase.
-
C3-Position: Often used to install a solubilizing group or a hinge-binding motif.
PROTAC Linker Attachment
The N-alkylation site is an excellent vector for attaching linkers for PROTACs (Proteolysis Targeting Chimeras). Because the N-position is orthogonal to the halogen couplings, the linker can be attached first (on the cheap starting material) or last (diversification point).
Data Summary Table: Bond Dissociation & Reactivity
| Bond | Approx BDE (kcal/mol) [3] | Reactivity Order (Pd-Cat) | Steric Hindrance | Recommended Temp |
| C5–I | ~65 | 1 (Fastest) | Low | 25–50 °C |
| C3–Br | ~81 | 2 (Slow) | High (Ortho) | >80 °C |
| N–H | ~94 | N/A (Nucleophile) | Medium | RT (Alkylation) |
References
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. J. Org. Chem.2009 , 74, 11, 4149–4157. Link
-
N- vs O-Alkylation Control: A comparison of N- versus O-alkylation of substituted 2-pyridones. Tetrahedron Letters.1995 , 36, 11, 1823-1826. Link
-
Bond Dissociation Energies: Accounts of Chemical Research. Acc.[1][2][3] Chem. Res.2003 , 36, 4, 255–263. Link
-
Suzuki Coupling Methodology: Organoborane coupling reactions (Suzuki coupling).[4] Nobel Lecture.2010 . Link
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- 3. ijssst.info [ijssst.info]
- 4. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to 3-Bromo-5-iodopyridin-2-ol: Synthesis, Derivatization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-5-iodopyridin-2-ol core is a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The presence of two distinct halogen atoms at strategic positions on the 2-pyridone ring allows for regioselective derivatization, enabling the synthesis of a diverse library of analogues. This guide provides a comprehensive overview of the synthesis of the core structure, detailed protocols for its derivatization via modern cross-coupling reactions, and an exploration of the burgeoning interest in its derivatives as potential therapeutic agents, particularly in oncology.
Introduction: The Strategic Value of the 3,5-Dihalo-2-pyridone Scaffold
The 2-pyridone motif is a "privileged scaffold" in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for designing novel bioactive molecules.[1] The introduction of halogen atoms, specifically bromine and iodine, at the 3 and 5 positions, respectively, imparts a high degree of synthetic versatility. The differential reactivity of the C-Br and C-I bonds in transition metal-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of diverse functionalities. This regioselectivity is a cornerstone of the synthetic utility of this compound, opening avenues for the creation of complex molecular architectures.
The primary interest in this scaffold is driven by the extensive body of research demonstrating the potent biological activities of substituted 2-pyridone derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.[2] In particular, the development of novel anticancer agents is a key focus, with many pyridine-based molecules targeting critical cellular pathways such as kinase signaling, tubulin polymerization, and apoptosis.[3][4]
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The most common and efficient route involves the halogenation of 2-aminopyridine, followed by a diazotization and hydrolysis sequence.
Synthesis of the Precursor: 2-Amino-5-bromo-3-iodopyridine
The initial step involves the bromination and subsequent iodination of 2-aminopyridine. Careful control of the reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of di- and tri-halogenated byproducts.[5]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine [6]
-
Step 1: Bromination. Dissolve 2-aminopyridine in a suitable solvent such as acetic acid.[6] Add a brominating agent, for example, N-Bromosuccinimide (NBS), portion-wise at a controlled temperature to selectively introduce a bromine atom at the 5-position.[5]
-
Step 2: Iodination. The resulting 2-amino-5-bromopyridine is then subjected to iodination. A common method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst.[6]
-
Work-up and Purification. The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. Purification by column chromatography or recrystallization yields pure 2-amino-5-bromo-3-iodopyridine.
Diazotization and Hydrolysis to this compound
The conversion of the 2-amino group to a hydroxyl group is achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound [6]
-
Diazotization. 2-amino-5-bromo-3-iodopyridine is dissolved in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5 °C). A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.
-
Hydrolysis. The reaction mixture containing the diazonium salt is then warmed to room temperature and stirred for an extended period to allow for the hydrolysis of the diazonium group to a hydroxyl group.
-
Work-up and Purification. The reaction is quenched by pouring it onto ice, followed by neutralization. The precipitated solid is collected by filtration, washed, and dried to afford this compound.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. ijssst.info [ijssst.info]
- 6. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-iodopyridin-2-ol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, the pyridin-2-ol core, adorned with strategically placed halogen atoms, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 3-Bromo-5-iodopyridin-2-ol, a key building block whose unique electronic and steric properties make it an invaluable asset in the synthesis of high-value compounds, particularly in the realm of kinase inhibitor discovery.
Introduction: The Unseen Potential of a Dihalogenated Pyridinol
This compound, a seemingly simple heterocyclic compound, is a powerful tool in the hands of a synthetic chemist. Its true value lies in the differential reactivity of its two halogen substituents: the iodo group at the 5-position and the bromo group at the 3-position. This disparity in reactivity allows for selective, stepwise functionalization, enabling the precise and controlled introduction of diverse chemical moieties. This targeted approach is crucial in the iterative process of drug design and optimization, where subtle molecular modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, reactivity, and application of this versatile intermediate, providing both the theoretical underpinnings and practical protocols necessary for its effective utilization in a research and development setting.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process commencing from the readily available 2-aminopyridine. The initial phase involves the controlled halogenation of the pyridine ring to introduce both a bromine and an iodine atom, followed by the conversion of the amino group to a hydroxyl group via a diazotization reaction.
Step 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine
The synthesis of the key intermediate, 2-amino-5-bromo-3-iodopyridine, can be achieved through a one-pot bromination and iodination of 2-aminopyridine.[1][2] Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of di-brominated or other side products.[2]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine [1]
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetone, add N-bromosuccinimide (NBS) (1.0-1.05 equivalents) dropwise at a controlled temperature (e.g., 10 °C) to favor mono-bromination at the 5-position.[2]
-
After the bromination is complete, the reaction mixture is subjected to iodination. This is typically achieved using a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium (e.g., 2M sulfuric acid).[1]
-
The reaction mixture is heated to 90-100 °C for 2-3 hours.[1]
-
Upon completion, the reaction is cooled, and the pH is adjusted to 8.5-9.5 with a base (e.g., sodium hydroxide solution) to precipitate the product.[1]
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization to afford 2-amino-5-bromo-3-iodopyridine in high yield and purity (typically 90-95% yield).[1]
Step 2: Diazotization of 2-Amino-5-bromo-3-iodopyridine
The conversion of the amino group to a hydroxyl group is a classic transformation achieved through diazotization followed by hydrolysis. This reaction is typically carried out in a strong acidic medium at low temperatures.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolve 2-amino-5-bromo-3-iodopyridine (1 equivalent) in concentrated sulfuric acid at low temperature (ice bath).
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.5 equivalents) in water while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an extended period (e.g., 3 days) to ensure complete conversion.
-
The reaction is then carefully quenched by pouring it onto ice.
-
The pH is adjusted to approximately 4 with a base (e.g., NaOH).
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried to yield the final product as a solid.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrINO | [3] |
| Molecular Weight | 299.89 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 381233-75-6 | [3] |
| ¹H NMR (400MHz, CDCl₃) | δ 7.60 (d, J=2.4Hz, 1H), 8.14 (d, J=2.4Hz, 1H) | [1] |
| ¹³C NMR (151MHz, DMSO-d₆) | δ 179.4, 158.9, 150.7, 136.8, 93.6 | [1] |
Chemical Reactivity: The Power of Selective Functionalization
The synthetic utility of this compound is primarily derived from the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 5-position while leaving the 3-position available for subsequent transformations. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with a high degree of control.
Selective Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be performed selectively at the C-I bond under carefully controlled conditions, typically using a palladium catalyst and a suitable base.
Exemplary Protocol: Selective Suzuki Coupling (Adapted from similar substrates) [4]
-
To a degassed solution of this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system such as dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the 5-aryl-3-bromopyridin-2-ol derivative.
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly valuable for the introduction of linear alkyne moieties, which can serve as handles for further functionalization or as integral parts of a pharmacophore. As with the Suzuki coupling, the reaction proceeds selectively at the more reactive C-I bond.
Exemplary Protocol: Selective Sonogashira Coupling (Adapted from similar substrates) [5]
-
To a degassed solution of this compound (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography to afford the 5-alkynyl-3-bromopyridin-2-ol.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the selective introduction of a wide range of primary and secondary amines at the 5-position of the pyridinol core.
Exemplary Protocol: Selective Buchwald-Hartwig Amination (Adapted from similar substrates)
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), an amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄) in an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C until the reaction is complete.
-
After cooling, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the desired 5-amino-3-bromopyridin-2-ol derivative.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-bromo-5-substituted-pyridin-2-ol scaffold is a privileged structure in the design of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, while the substituents at the 3- and 5-positions can be tailored to occupy adjacent hydrophobic pockets in the enzyme's active site, thereby enhancing potency and selectivity.
Numerous patents have been filed for kinase inhibitors that incorporate a substituted pyridin-2-one or a related heterocyclic core, highlighting the importance of this structural motif in drug discovery.[6] The ability to selectively functionalize this compound at two distinct positions makes it an ideal starting material for the construction of libraries of potential kinase inhibitors for screening and lead optimization.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its key strength lies in the differential reactivity of its halogen substituents, which allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with detailed experimental protocols. By leveraging the unique properties of this compound, researchers can efficiently construct complex molecular architectures and accelerate the discovery of novel therapeutic agents.
References
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]
-
(PDF) 3-Amino-5-bromo-2-iodopyridine - ResearchGate. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
PIM kinase inhibitors: an updated patent review (2016-present) - PubMed. Available at: [Link]
-
2-Amino-5-Bromo-3-Iodopyridine - ResearchGate. Available at: [Link]
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- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
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- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-5-iodopyridin-2-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-5-iodopyridin-2-ol is a halogenated pyridinol derivative, a class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and agrochemical research.[1] Its utility in the synthesis of complex molecules, potentially including kinase inhibitors, necessitates a thorough understanding of its safe handling and storage.[2] As specific safety data for this compound is not extensively published, this guide employs a precautionary principle, extrapolating from the known hazard profiles of structurally analogous pyridines to establish a robust and self-validating safety protocol. This document is intended to provide researchers and drug development professionals with the technical knowledge and practical steps required to mitigate risks associated with the handling of this compound.
Section 1: Hazard Identification and Risk Assessment
The cornerstone of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic hazards. Based on data from closely related bromo-, iodo-, and hydroxypyridines, this compound should be treated as a hazardous substance with multiple potential routes of exposure. The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[3][4][5]
Extrapolated GHS Hazard Classification
The following table summarizes the anticipated hazard classifications for this compound, based on data from its structural analogs.
| Hazard Class | Category | GHS Hazard Statement | Basis from Analog Compounds |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4][6][7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][5][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3][7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][5][6] |
Hazard Pictograms:
Principal Health Hazards
-
Oral Toxicity: The compound is presumed to be harmful if ingested.[3][8] Accidental ingestion could lead to systemic effects. All measures must be taken to prevent oral contact.[3]
-
Skin and Eye Irritation: Direct contact with the solid or solutions is likely to cause skin irritation and serious eye irritation.[3][5] Prolonged contact may lead to more severe damage. Some analogs are known to cause severe eye damage.[8]
-
Respiratory Irritation: Inhalation of the dust or aerosols may cause irritation to the respiratory tract.[4][5]
-
Allergic Skin Reaction: There is a potential for the compound to act as a skin sensitizer, meaning that after initial exposure, subsequent lower-level exposures could trigger an allergic response.[7]
Section 2: Engineering Controls and Personal Protective Equipment (PPE): The Primary Barriers to Exposure
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is essential for minimizing exposure. This follows the established "Hierarchy of Controls," a foundational concept in occupational safety that provides a systematic framework for risk mitigation.
Hierarchy of Controls
The most effective safety measures involve designing out the hazard. Where this is not possible, a combination of engineering controls, administrative controls, and PPE must be implemented.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning Chemical Fume Hood . All manipulations of the solid compound and its solutions, including weighing, transfers, and reaction setup, must be performed within a fume hood. This is critical to prevent the inhalation of airborne dust particles and to contain any potential spills.[9][10] An emergency shower and eyewash station must be readily accessible in the immediate work area.[9][11]
Personal Protective Equipment (PPE): The Essential Last Barrier
PPE is not a substitute for robust engineering controls but is a mandatory final barrier to protect the user.[12]
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Inspect gloves for integrity before each use. Use proper removal technique to avoid skin contact with the glove's outer surface.[10] For prolonged work or when handling concentrated solutions, consider double-gloving. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical Safety Goggles or Safety Glasses with Side-Shields | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[10][11] These protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[13] |
| Respiratory Protection | Not typically required if work is confined to a fume hood. | If engineering controls fail or for emergency/spill response outside of a hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge may be necessary.[11][12] |
Section 3: Standard Operating Procedure (SOP) for Handling and Storage
Adherence to a detailed SOP is crucial for ensuring reproducible safety and experimental integrity.
Safe Handling Workflow
The following workflow provides a systematic approach to handling the compound from receipt to disposal.
Caption: Step-by-step workflow for safe handling of the compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Conduct all weighing operations on a draft shield-equipped balance inside the fume hood. Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.[9]
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is soluble in organic solvents like DMSO and DMF.[1]
-
Reaction: If the compound is used in a reaction, ensure the apparatus is securely clamped and that any potential exothermic events are anticipated and controlled.
-
Decontamination: After use, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the cleaning materials as hazardous waste.
-
Waste Disposal: All solid waste, contaminated consumables (gloves, wipes, pipette tips), and solutions must be disposed of in clearly labeled, sealed hazardous waste containers in accordance with institutional and local regulations.[3][9]
Storage Requirements
Proper storage is critical to maintain the compound's integrity and prevent accidental exposure.
-
Conditions: Store in a cool, dry, and well-ventilated area.[9][10][14]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][9][14]
-
Light and Atmosphere: Some analogs are light-sensitive and require storage in a dark place.[1][14] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is good practice for reactive intermediates.[11][15]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11]
Section 4: Emergency Procedures: A Self-Validating Response System
Preparedness for emergencies is a key component of a robust safety system. Clear, concise procedures are essential.
Emergency Response Decision Tree
Caption: A decision tree for immediate actions during an emergency.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. | [3][9][16] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists or develops. | [3][5][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [3][5][9][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. | [3][5] |
Spill Response
For a small-scale laboratory spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area by ensuring the fume hood is operational.
-
Wear appropriate PPE, including double gloves, a lab coat, and chemical safety goggles.
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[5][11]
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[3][11]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[3][10]
Conclusion
While this compound is a valuable reagent, it must be handled with the respect and caution afforded to all potentially hazardous research chemicals. By understanding its extrapolated hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks. A proactive culture of safety, grounded in technical understanding and procedural discipline, is paramount to ensuring the well-being of all laboratory personnel.
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The Chemistry and Synthesis of 3-Bromo-5-iodopyridin-2-ol: A Technical Guide
Introduction: The Strategic Importance of Halogenated Pyridinols in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of halogen atoms onto this versatile heterocycle can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has made halogenated pyridines, and specifically pyridinols, a focal point in the design of novel pharmaceuticals. 3-Bromo-5-iodopyridin-2-ol, a highly functionalized pyridinol, represents a key building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.[2] This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this important pharmaceutical intermediate.
Historical Context: From Pyridine's Discovery to Advanced Halogenation Strategies
The journey to synthesizing complex molecules like this compound is built on a rich history of organic chemistry. The isolation of pyridine itself dates back to the 19th century, and since then, the development of methods to functionalize this aromatic heterocycle has been a continuous pursuit. The introduction of halogens has been a particularly fruitful area of research, with reactions like the Sandmeyer reaction, discovered in 1884, providing a reliable method for the conversion of amino groups to halides via diazonium salts.[3] This reaction remains a cornerstone of aromatic chemistry and is central to the synthesis of this compound.
Synthetic Pathways to this compound
There are two primary synthetic routes to this compound, each with its own set of advantages and considerations. The most common and well-documented route begins with 2-aminopyridine, while an alternative approach utilizes 5-bromo-2-hydroxypyridine as the starting material.
Route 1: Synthesis from 2-Aminopyridine
This pathway involves a three-step sequence: bromination, iodination, and diazotization. The causality behind this sequence lies in the directing effects of the amino group on the pyridine ring, which facilitates the regioselective introduction of the halogen atoms.
Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine
The initial step involves the selective bromination of 2-aminopyridine at the 5-position. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, the 5-position is electronically favored for bromination.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [2]
-
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).
-
Cool the solution to 10 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes, maintaining the temperature at 10 °C.
-
Stir the reaction mixture for an additional 30 minutes at 10 °C.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Recrystallize the crude residue from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.
-
-
Yield: ~95%
Step 2: Iodination of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-iodopyridine
With the 5-position blocked by bromine, the subsequent iodination is directed to the 3-position. This is another example of leveraging the directing effects of the amino group.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine [2][4]
-
Materials:
-
2-Amino-5-bromopyridine
-
Sulfuric acid (2M)
-
Potassium iodate (KIO₃)
-
Potassium iodide (KI)
-
Ammonia solution
-
Ethanol (85%)
-
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2M sulfuric acid (10 mL).
-
Add potassium iodate (0.62 g, 2.9 mmol) portion-wise with stirring.
-
Heat the mixture to 100 °C.
-
Prepare a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Continue stirring at 100 °C for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the aqueous phase to 8 with ammonia solution, which will cause a solid to precipitate.
-
Cool the mixture to 10 °C for 1 hour and then collect the precipitate by filtration.
-
Wash the filter cake with cold water and recrystallize from 85% ethanol to give 2-amino-5-bromo-3-iodopyridine.
-
-
Yield: ~74%
Step 3: Diazotization of 2-Amino-5-bromo-3-iodopyridine to this compound
This final step is a classic Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group from water.[5]
Experimental Protocol: Synthesis of this compound [6]
-
Materials:
-
2-Amino-5-bromo-3-iodopyridine
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Under ice cooling, gradually add 2-amino-5-bromo-3-iodopyridine (100g, 0.34mol) to concentrated sulfuric acid (300mL).
-
Stir the mixture at room temperature for 2 hours, then cool it again in an ice bath.
-
Gradually add sodium nitrite (35g, 0.51mol) to the cooled mixture.
-
Allow the reaction to stir at room temperature for 3 days.
-
Pour the reaction solution onto a large volume of ice (3L).
-
Neutralize the solution to pH 4.0 with a NaOH solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound as a brown solid.
-
-
Yield: >99%
Visualizing the Synthesis: A Workflow Diagram
Caption: Synthetic pathway of this compound from 2-aminopyridine.
Route 2: Synthesis from 5-Bromo-2-hydroxypyridine
An alternative synthesis starts with 5-bromo-2-hydroxypyridine and introduces the iodine atom in a single step. This route is more direct but may present challenges in controlling the regioselectivity of the iodination.
Conceptual Protocol: Iodination of 5-Bromo-2-hydroxypyridine
-
Materials:
-
5-Bromo-2-hydroxypyridine
-
Iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent)
-
Appropriate solvent (e.g., Acetic acid or a chlorinated solvent)
-
-
General Procedure:
-
Dissolve 5-bromo-2-hydroxypyridine in a suitable solvent.
-
Add the iodinating agent to the solution. The reaction may require heating or the presence of a catalyst.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by recrystallization or column chromatography.
-
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2-Amino-5-bromo-3-iodopyridine
| Property | Value | Source |
| Molecular Formula | C₅H₄BrIN₂ | [7] |
| Molecular Weight | 298.91 g/mol | [7] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | 106-110 °C | [7] |
Table 2: Spectroscopic Data for 2-Amino-5-bromo-3-iodopyridine
| Technique | Data | Source |
| ¹H NMR (CDCl₃, 300 MHz) | δ: 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H) | [2] |
| LCMS (ESI) m/z | Calculated for C₅H₄N₂BrI: 298.8159, found: 300.7000 | [2] |
Based on the structure of this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The broad singlet for the -OH proton would also be present. The mass spectrum should show a molecular ion peak corresponding to its molecular weight.
Applications in Drug Development
This compound and its precursors are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of two different halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This versatility makes it a key component in the construction of complex molecular architectures found in many modern pharmaceuticals.[1]
A significant application of these compounds is in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapies.[2] The pyridine-2-ol moiety can act as a crucial hinge-binding element in the ATP-binding site of kinases, while the bromo and iodo substituents provide handles for the introduction of various side chains to optimize potency and selectivity.
Visualizing the Role in Drug Discovery
Caption: The role of this compound in the drug discovery pipeline.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering multiple points for diversification and the construction of complex, biologically active molecules. The synthetic routes, primarily proceeding through the versatile intermediate 2-amino-5-bromo-3-iodopyridine, are well-established and leverage fundamental principles of organic chemistry. As the demand for targeted therapeutics continues to grow, the utility of such highly functionalized heterocyclic intermediates is set to expand, making a thorough understanding of their synthesis and properties essential for researchers in drug discovery and development.
References
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved January 28, 2026, from [Link]
-
Bunker, K. D., Sach, N. W., Nukui, S., Rheingold, A. L., & Yanovsky, A. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o28. [Link]
-
Li, X., Zhang, Y., Wang, Y., & Li, J. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
-
The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (n.d.). Retrieved January 28, 2026, from [Link]
- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents. (n.d.).
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.).
-
2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) 3-Amino-5-bromo-2-iodopyridine - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
- US2742479A - Halogenation of pyridines - Google Patents. (n.d.).
-
Kumar, A., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1187–1208. [Link]
-
Akahane, A., Katayama, H., Mitsunaga, T., Kita, Y., Shiozaki, T., & Asano, O. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of medicinal chemistry, 42(5), 779–783. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed. (2021, April 8). Retrieved January 28, 2026, from [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI. (n.d.). Retrieved January 28, 2026, from [Link]
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Methodological & Application
Application Note: Strategic Utilization of 3-Bromo-5-iodopyridin-2-ol in Medicinal Chemistry
This guide details the strategic application of 3-Bromo-5-iodopyridin-2-ol (CAS 637348-81-3) in medicinal chemistry.[1] It focuses on its utility as an orthogonal scaffold for sequential cross-coupling and fragment-based drug discovery (FBDD).
Executive Summary
This compound (also known as 3-bromo-5-iodo-2(1H)-pyridinone ) is a high-value heterocyclic scaffold characterized by three distinct points of diversity:
-
C5-Iodine: Highly reactive electrophile for primary cross-coupling (Suzuki, Sonogashira).
-
C3-Bromine: Moderately reactive electrophile for secondary, late-stage functionalization.
-
N1/O2-Tautomer: A nucleophilic site capable of regioselective N-alkylation or O-alkylation (chemotype switching).
This "halogen dance" capability allows medicinal chemists to build non-symmetrical, polysubstituted pyridine cores—essential for kinase inhibitors (e.g., BTK inhibitors) and PROTAC linkers—with high atom economy and regiocontrol.
Chemical Properties & Tautomerism
Understanding the tautomeric equilibrium is critical for reaction planning. In solution, the compound exists predominantly as the 2-pyridone tautomer, favoring N-alkylation under standard basic conditions.
| Property | Data |
| CAS Number | 637348-81-3 |
| Molecular Formula | C₅H₃BrINO |
| Molecular Weight | 299.89 g/mol |
| Appearance | Off-white to pale yellow solid |
| pKa (Pyridine NH) | ~11.0 (Estimated) |
| Primary Tautomer | 3-Bromo-5-iodo-2(1H)-pyridinone (Lactam form) |
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the reactivity bifurcation points.
Figure 1: Tautomeric equilibrium and divergent alkylation pathways.
Synthesis Protocol
While commercially available, in-house synthesis ensures purity and scalability. The following protocol utilizes N-iodosuccinimide (NIS) for regioselective iodination of the commercially available 3-bromopyridin-2-ol.
Protocol A: Regioselective Iodination
Objective: Synthesize this compound from 3-bromopyridin-2-ol.
Reagents:
-
3-Bromopyridin-2-ol (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.0 – 1.1 equiv)
-
Trifluoroacetic acid (TFA) (20% v/v in solvent)
-
Acetonitrile (MeCN) (Solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopyridin-2-ol (e.g., 4.0 g, 11.56 mmol) in Acetonitrile (50 mL).
-
Acidification: Add Trifluoroacetic acid (TFA) (10 mL) to the solution. Note: The acidic medium activates the pyridine ring for electrophilic aromatic substitution and solubilizes the starting material.
-
Iodination: Add NIS (5.2 g, 11.56 mmol) in a single portion.
-
Reaction: Stir the mixture at Room Temperature (20–25°C) for 15 hours . Monitor by LC-MS (Target Mass: 299.9 [M+H]+).
-
Quenching: Dilute the reaction mixture with water (100 mL).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.
Expected Yield: 75–85%.
Strategic Application: Sequential Cross-Coupling
The core value of this scaffold lies in the reactivity difference between the C-I and C-Br bonds. The C-I bond is weaker (approx. 65 kcal/mol) and undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond (approx. 81 kcal/mol).
Protocol B: The "Selectivity Funnel" (C5 then C3)
Step 1: C5-Selective Suzuki-Miyaura Coupling
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Low catalyst loading: 1-3 mol%).
-
Base: Na₂CO₃ or K₃PO₄ (Mild bases preferred).
-
Temperature: 60–80°C.
-
Outcome: Exclusive coupling at the 5-position (Iodine displacement). The 3-Bromo position remains intact.
Step 2: C3-Functionalization
-
Catalyst: Pd₂(dba)₃/XPhos or Pd-PEPPSI-IPr (More active systems required).
-
Temperature: 90–110°C.
-
Outcome: Functionalization of the sterically hindered 3-position .
Reactivity Workflow Diagram
Figure 2: Sequential functionalization workflow exploiting halogen reactivity differences.
Case Study: Synthesis of BTK Inhibitor Intermediates
Bruton's Tyrosine Kinase (BTK) inhibitors often require a pyridone core decorated with specific aryl groups. The this compound scaffold is utilized to introduce the "hinge-binding" motif at C5 and a solubilizing or shape-tuning group at C3.
Experimental Insight: In the synthesis of BTK inhibitor analogs (referencing WO2013067274), the C5-iodine is often coupled first with a phenyl-ether moiety. The C3-bromine is subsequently used to attach a solubilizing tail or to close a ring system (e.g., forming a tricyclic core via intramolecular cyclization).
Critical Control Point:
-
Solubility: The 3,5-dihalo-pyridone is poorly soluble in non-polar solvents. Use polar aprotic solvents like DMF or DMAc for coupling reactions.
-
Protection: If N-alkylation is not desired immediately, the pyridone nitrogen can be protected with a SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl) group to improve solubility and prevent catalyst poisoning by the free amide.
References
-
Synthesis of this compound: Heteroaryl pyridone and aza-pyridone compounds as inhibitors of BTK activity. WO2013067274A1. (2013).
-
Scaffold Reactivity & Properties: this compound Product Data. Sigma-Aldrich / MilliporeSigma. (Search CAS: 637348-81-3)[1][5]
-
General Pyridone Coupling Strategies: Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Handb. Reagents Org. Synth. (2016).[6]
Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling halogenated pyridines.
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- 5. This compound | 637348-81-3 [sigmaaldrich.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5-iodopyridin-2-ol as a Strategic Intermediate for the Synthesis of Kinase Inhibitors
Introduction: The Central Role of the Pyridin-2-one Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases.[2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are privileged scaffolds due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3] Among these, the pyridin-2-one motif is of particular interest, offering a unique combination of hydrogen bond donor and acceptor capabilities, metabolic stability, and a versatile scaffold for synthetic elaboration.[3] This document provides a detailed guide on the synthesis and application of a highly functionalized and strategically important pyridin-2-one intermediate: 3-bromo-5-iodopyridin-2-ol . This intermediate offers two distinct and orthogonally reactive halogen atoms, enabling sequential, regioselective cross-coupling reactions for the efficient construction of complex kinase inhibitor libraries.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through a reliable two-step sequence starting from the commercially available 2-amino-5-bromopyridine. The process involves an initial iodination followed by a diazotization and hydrolysis of the amino group.
Step 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine
The first step is the regioselective iodination of 2-amino-5-bromopyridine at the C3 position. The directing effect of the amino group facilitates this electrophilic substitution.
Protocol: Iodination of 2-Amino-5-bromopyridine
-
Materials:
-
2-Amino-5-bromopyridine
-
N-Iodosuccinimide (NIS)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in acetic acid (0.1 M), add N-Iodosuccinimide (1.0 eq) at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of 0–50% ethyl acetate in heptane to afford 2-amino-5-bromo-3-iodopyridine as a solid.[4]
-
-
Characterization Data for 2-Amino-5-bromo-3-iodopyridine:
Step 2: Synthesis of this compound
The second step involves the conversion of the 2-amino group to a hydroxyl group via a diazotization reaction.
Protocol: Diazotization of 2-Amino-5-bromo-3-iodopyridine
-
Materials:
-
2-Amino-5-bromo-3-iodopyridine
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Under ice cooling, slowly and carefully add 2-amino-5-bromo-3-iodopyridine (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture at room temperature for 2 hours, then cool it again in an ice bath.
-
Gradually add sodium nitrite (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction mixture at room temperature. The reaction may take up to 3 days for completion. Monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the solution to approximately pH 4.0 with a sodium hydroxide solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield this compound as a solid.
-
Application in Kinase Inhibitor Synthesis: A Strategic Approach
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for a regioselective Suzuki coupling at the 5-position, leaving the bromine at the 3-position available for a subsequent coupling reaction, such as a Buchwald-Hartwig amination.
Regioselective Suzuki-Miyaura Coupling
The first functionalization step typically involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the C5 position. The choice of catalyst, ligand, and base is crucial for achieving high yield and selectivity.
Protocol: Regioselective Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-aryl-3-bromopyridin-2-ol.
-
Buchwald-Hartwig Amination
With the C5 position functionalized, the remaining bromine at C3 can be substituted with an amine using a Buchwald-Hartwig amination. This reaction is instrumental in introducing a key pharmacophore that can interact with the hinge region of the kinase.
Protocol: Buchwald-Hartwig Amination
-
Materials:
-
5-Aryl-3-bromopyridin-2-ol
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 5-aryl-3-bromopyridin-2-ol, amine, base, palladium precatalyst, and ligand.
-
Add the anhydrous solvent.
-
Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until completion.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final kinase inhibitor.
-
Mechanistic Rationale for Regioselectivity
The pronounced regioselectivity observed in the sequential cross-coupling of this compound is a direct consequence of the differing carbon-halogen bond strengths and their susceptibility to oxidative addition by a Pd(0) catalyst. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition step in the Suzuki-Miyaura catalytic cycle. This kinetic preference allows for the selective reaction at the C5 position under carefully controlled conditions. Once the C5 position is functionalized, the electronically altered and sterically more hindered environment around the C3-Br bond necessitates more forcing conditions or a different catalyst system for the subsequent Buchwald-Hartwig amination.
Representative Kinase Inhibitor Synthesis and Biological Activity
While specific kinase inhibitors derived directly from this compound are often proprietary, the following table illustrates the types of kinase targets and the potent activities achieved with the resulting pyridin-2-one scaffolds. The data presented are representative examples from the literature for compounds sharing the core structural motifs that can be accessed through this intermediate.
| Kinase Target | Scaffold | Representative IC₅₀ | Reference |
| p110α | Imidazo[1,2-a]pyridine | 1.8 nM | [5] |
| Nek2 | Imidazo[1,2-a]pyridine | 38 nM | [5] |
| Tyrosine Kinases (e.g., PDGFr, FGFr, EGFr) | Pyrido[2,3-d]pyrimidine | 0.13 - 1.11 µM | [6] |
| TLK2 | Oxindole-pyridyl | 870 nM | [7] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its dihalogenated nature allows for a predictable and regioselective introduction of diverse functionalities through sequential palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein are intended to equip researchers in drug discovery with the knowledge to effectively utilize this powerful building block in the design and synthesis of novel and potent kinase inhibitors. The strategic application of this intermediate can significantly streamline the synthetic process, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the identification of clinical candidates.
References
Sources
- 1. ijssst.info [ijssst.info]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Mastering Site-Selective Synthesis: A Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodopyridin-2-ol
Introduction: The Strategic Value of a Dihalogenated Pyridin-2-ol Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the vast array of pyridine-based building blocks, 3-bromo-5-iodopyridin-2-ol stands out as a particularly versatile and strategically valuable intermediate. Its unique dihalogenation pattern, featuring both an iodine and a bromine atom at distinct positions, coupled with the presence of a hydroxyl group, opens the door to a world of synthetic possibilities through sequential and site-selective palladium-catalyzed cross-coupling reactions.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on harnessing the synthetic potential of this compound. We will delve into the fundamental principles governing the chemoselectivity of its cross-coupling reactions, present detailed, field-proven protocols for various coupling partners, and offer insights into the critical experimental parameters that ensure successful and reproducible outcomes.
The Principle of Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Differential
The cornerstone of employing this compound in sequential synthesis lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halogen reactivity in the oxidative addition step, the rate-determining step in many cross-coupling catalytic cycles, is I > Br > Cl > F.[1] This reactivity differential is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by a palladium(0) catalyst.
This inherent chemoselectivity allows for a stepwise functionalization strategy. The more reactive C-I bond at the 5-position can be selectively targeted under milder reaction conditions, leaving the C-Br bond at the 3-position intact for a subsequent, more forcing cross-coupling reaction. This powerful approach enables the controlled and predictable introduction of two different substituents onto the pyridin-2-ol core, facilitating the rapid generation of molecular diversity from a single starting material.
The Tautomeric Equilibrium: A Critical Consideration
An important structural feature of this compound is its existence in a tautomeric equilibrium with its 2-pyridone form. This equilibrium can be influenced by factors such as the solvent, pH, and the presence of other reagents.[2][3] The predominant tautomer will impact the electronic properties of the pyridine ring and, consequently, its reactivity in cross-coupling reactions. For the purpose of the protocols described herein, it is important to recognize that the pyridone tautomer is often the major species, and its electronic characteristics will play a significant role in the reaction outcomes.
Diagram of Sequential Cross-Coupling Strategy
Caption: Sequential functionalization of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective palladium-catalyzed cross-coupling of this compound. It is crucial to maintain an inert atmosphere for all reactions to prevent catalyst deactivation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[4] This protocol details the selective coupling of an arylboronic acid at the C-5 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-arylpyridin-2-ol.
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide.[5][6][7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-5-alkynylpyridin-2-ol.
Protocol 3: Buchwald-Hartwig Amination at the C-5 Position
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, to a vial add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and Xantphos (0.04 mmol).
-
In a separate flame-dried Schlenk flask under argon, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the catalyst mixture to the Schlenk flask, followed by anhydrous toluene (10 mL).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-bromo-5-aminopyridin-2-ol.
Data Presentation: Comparative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the selective cross-coupling at the C-5 position of this compound with various coupling partners. Please note that yields are representative and may vary depending on the specific substrate and optimization of reaction conditions.
| Coupling Reaction | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 4-6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 4-6 | 80-90 | |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | TEA (3) | THF | RT | 8-12 | 75-85 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | - | TEA (3) | THF | RT | 8-12 | 70-80 | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 65-75 |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 60-70 |
Subsequent Cross-Coupling at the C-3 Position
Once the C-5 position has been functionalized, the remaining C-Br bond at the C-3 position can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as a higher reaction temperature, a more active catalyst system (e.g., employing bulky, electron-rich phosphine ligands like XPhos or SPhos), and a stronger base. The choice of conditions for the second coupling will depend on the nature of the substituent introduced at the C-5 position.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical for the success of these reactions, as palladium(0) catalysts are sensitive to oxygen.
-
Reagent Purity: The purity of all reagents, especially the solvent and base, can significantly impact the reaction outcome. Use of anhydrous solvents and freshly opened reagents is recommended.
-
Hydroxyl Group Reactivity: The acidic proton of the pyridin-2-ol can potentially interfere with certain bases or organometallic reagents. In cases of low yield or side reactions, protection of the hydroxyl group as a methyl or benzyl ether may be necessary.[9][10]
-
Ligand Choice: For challenging substrates or the second coupling at the C-3 position, screening of different phosphine ligands can be beneficial to optimize reaction efficiency.[8]
Conclusion
This compound is a powerful and versatile building block that enables the efficient and controlled synthesis of highly substituted pyridine derivatives. By leveraging the inherent chemoselectivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, researchers can employ a sequential functionalization strategy to rapidly access a diverse range of complex molecules. The protocols and data presented in this application note provide a solid foundation for the successful implementation of these powerful synthetic transformations in drug discovery and materials science research.
References
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link to a relevant review article on sequential cross-coupling]
- The Buchwald–Hartwig Amination After 25 Years.
- Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry. [Link to a review on Sonogashira coupling]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Organic & Biomolecular Chemistry, 2019 , 17, 6643-6654. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 , 11, 28733-28753. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021 , 121(20), 12592-12650. [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Derivatization of the hydroxyl group of 3-Bromo-5-iodopyridin-2-ol
An Application Guide to the Strategic Derivatization of the 3-Bromo-5-iodopyridin-2-ol Hydroxyl Group
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the hydroxyl group on the this compound scaffold. This molecule is a pivotal intermediate in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[1][2][3] The strategic modification of its hydroxyl moiety is critical for modulating physicochemical properties, enabling subsequent synthetic transformations, and exploring structure-activity relationships (SAR). This document explores the fundamental principles and provides field-proven, step-by-step protocols for three primary classes of derivatization: O-Alkylation, O-Acylation, and O-Silylation. Each protocol is designed as a self-validating system, incorporating reaction monitoring, purification, and characterization guidelines to ensure scientific rigor and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized heterocyclic compound. The presence of three distinct reactive sites—a bromine atom, an iodine atom, and a hydroxyl group—makes it a versatile building block for complex molecular architectures. The differential reactivity of the bromine and iodine atoms allows for selective cross-coupling reactions, while the hydroxyl group offers a prime handle for further modification.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium with its 2-pyridone form.[4] This equilibrium influences the nucleophilicity of the oxygen and nitrogen atoms, which is a key consideration in derivatization reactions. Masking the hydroxyl group is often a necessary first step to prevent unwanted side reactions during subsequent manipulations of the bromo and iodo substituents.
This guide focuses on converting the hydroxyl group (-OH) into ethers (-OR), esters (-OCOR), and silyl ethers (-OSiR₃), providing researchers with a robust toolkit for their synthetic campaigns.
Core Derivatization Protocols
O-Alkylation via Williamson Ether Synthesis
O-alkylation is a cornerstone reaction for converting hydroxyl groups into ethers. This transformation is crucial for installing permanent alkyl groups or acid-labile protecting groups like a methoxymethyl (MOM) ether. The Williamson ether synthesis, a classic SN2 reaction, is the most common approach.
Causality and Experimental Rationale: The reaction proceeds by deprotonating the hydroxyl group with a suitable base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking an alkyl halide. The choice of base and solvent is critical to favor O-alkylation over the competing N-alkylation. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) generates the sodium salt, which enhances the nucleophilicity of the oxygen atom.[5][6] The aprotic nature of the solvent prevents the solvation of the anion, maintaining its reactivity.
Experimental Workflow: O-Alkylation
Caption: Workflow for O-Alkylation of this compound.
Protocol 2.1: Synthesis of 3-Bromo-5-iodo-2-methoxypyridine
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Starting Material | This compound | 1.0 | --- |
| Solvent | Anhydrous DMF | --- | Ensure solvent is dry to prevent quenching the base. |
| Base | Sodium Hydride (60% in mineral oil) | 1.1 | Handle with care under an inert atmosphere. |
| Alkylating Agent | Iodomethane (CH₃I) | 1.2 | Highly reactive and volatile. Use in a fume hood. |
| Reaction Temp. | 0 °C to Room Temperature | --- | Initial cooling controls the exothermic deprotonation. |
| Reaction Time | 2 - 4 hours | --- | Monitor for completion. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-Bromo-5-iodo-2-methoxypyridine.[7]
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
O-Acylation for Ester Synthesis
O-acylation converts the hydroxyl group into an ester. This is commonly done to install a protecting group that is stable to acidic conditions but easily removed under basic (saponification) conditions.
Causality and Experimental Rationale: The reaction typically involves an acylating agent, such as an acid chloride or anhydride, and a non-nucleophilic base like triethylamine (Et₃N) or pyridine. The base serves two purposes: it acts as a scavenger for the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion, and it can also act as a nucleophilic catalyst, particularly when 4-Dimethylaminopyridine (DMAP) is added in catalytic amounts. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.
Experimental Workflow: O-Acylation
Caption: Workflow for O-Acylation of this compound.
Protocol 2.2: Synthesis of (3-Bromo-5-iodopyridin-2-yl) acetate
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Starting Material | This compound | 1.0 | --- |
| Solvent | Anhydrous Dichloromethane (DCM) | --- | --- |
| Base | Triethylamine (Et₃N) | 1.5 | Scavenges the acid byproduct. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.1 | Significantly accelerates the reaction. |
| Acylating Agent | Acetic Anhydride (Ac₂O) | 1.2 | Less moisture-sensitive than acetyl chloride. |
| Reaction Temp. | 0 °C to Room Temperature | --- | --- |
| Reaction Time | 1 - 3 hours | --- | Typically a fast reaction. |
Step-by-Step Methodology:
-
Add this compound (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) to a flask.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours.
-
Monitoring: Follow the reaction progress by TLC, observing the formation of a new, less polar spot.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash chromatography.
-
Characterization: Confirm the ester formation via ¹H NMR (disappearance of the -OH proton, appearance of a methyl singlet around 2.1-2.3 ppm) and IR spectroscopy (appearance of a strong C=O stretch around 1760 cm⁻¹).
O-Silylation for Silyl Ether Protection
Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functions due to their ease of installation, stability across a wide range of reaction conditions, and selective removal.
Causality and Experimental Rationale: The silylation reaction involves a silyl halide (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) and a base. Imidazole is an exceptionally effective base/catalyst for this transformation.[8] It acts as a nucleophilic catalyst by first reacting with the silyl chloride to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the hydroxyl group. The imidazole also serves as the base to neutralize the generated HCl.[8] DMF is an excellent solvent for this reaction.
Experimental Workflow: O-Silylation
Caption: Workflow for O-Silylation of this compound.
Protocol 2.3: Synthesis of 3-Bromo-2-(tert-butyldimethylsilyloxy)-5-iodopyridine
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Starting Material | This compound | 1.0 | Must be dry. |
| Solvent | Anhydrous DMF | --- | --- |
| Base/Catalyst | Imidazole | 2.2 | Acts as both base and catalyst. |
| Silylating Agent | TBDMSCl | 1.1 | A solid, easy to handle. |
| Reaction Temp. | Room Temperature | --- | Mild conditions preserve other functional groups. |
| Reaction Time | 4 - 12 hours | --- | Can often be run overnight. |
Step-by-Step Methodology:
-
Combine this compound (1.0 eq) and imidazole (2.2 eq) in a flask.
-
Add anhydrous DMF and stir until all solids dissolve.
-
Add TBDMSCl (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture for 4-12 hours.
-
Monitoring: Track the reaction by TLC. The silylated product will be significantly less polar than the starting material.
-
Work-up: Pour the reaction mixture into water and extract with a solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine to remove residual DMF and imidazole hydrochloride.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure via ¹H NMR (appearance of t-butyl and dimethylsilyl protons in the upfield region) and Mass Spectrometry.
Conclusion
The derivatization of the hydroxyl group of this compound is a fundamental step in leveraging this versatile building block for advanced chemical synthesis. The choice of derivatization strategy—alkylation, acylation, or silylation—should be guided by the overall synthetic plan, considering the stability of the resulting derivative to subsequent reaction conditions and the ease of its eventual removal if it serves as a protecting group. The protocols detailed herein provide a reliable and reproducible foundation for researchers in drug development and materials science to effectively utilize this important chemical intermediate.
References
-
Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, E65(1), o28. [Link]
- Sessler, J. L., et al. (2000). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
- CN111777549A. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4. [Link]
- CN103755628B. The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Wikipedia. 2-Pyridone. Wikipedia. [Link]
-
Wang, Z., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6033–6042. [Link]
-
ProQuest. I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE. ProQuest. [Link]
-
ResearchGate. What is the best procedure for silylation of hydroxy compounds?. ResearchGate. [Link]
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- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE - ProQuest [proquest.com]
- 7. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable and Regioselective Synthesis of 3-Bromo-5-iodopyridin-2-ol
Abstract
3-Bromo-5-iodopyridin-2-ol is a critical halogenated heterocyclic building block in medicinal chemistry and materials science, notable for its role in synthesizing kinase inhibitors and other complex molecular architectures.[1][2] Its synthesis, particularly on a large scale, presents significant challenges in regioselectivity, process safety, and product purity. This document provides a robust, two-step synthetic protocol for the multigram-scale production of this compound starting from 2-amino-5-bromopyridine. The described methodology is designed for scalability, employing readily available reagents and focusing on operational simplicity and safety to ensure high yield and purity.
Introduction and Strategic Overview
The precise installation of three distinct functional groups—a hydroxyl, a bromine, and an iodine—onto a pyridine ring requires a carefully planned synthetic strategy to overcome regioselectivity challenges. The electron-donating nature of the hydroxyl (or its tautomeric pyridinone oxygen) and amino groups strongly activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions (3 and 5).[3] However, direct halogenation of 2-hydroxypyridine can lead to mixtures of products that are difficult to separate.[4]
Two primary synthetic routes were considered for the target molecule:
-
Sequential Halogenation of 2-Hydroxypyridine: This route involves first brominating 2-hydroxypyridine to form 5-bromo-2-hydroxypyridine, followed by iodination at the 3-position.
-
Diazotization of a Dihalogenated Aminopyridine: This approach begins with a suitably substituted 2-aminopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a hydroxyl group.
This guide details the second strategy, which offers superior regiochemical control. By starting with 2-amino-5-bromopyridine, the 5-position is pre-blocked. The subsequent electrophilic iodination is directed to the 3-position by the activating amino group. The final diazotization cleanly converts the amino group to the hydroxyl, yielding the desired product. This route has been demonstrated to be effective and scalable.[5]
The overall synthetic workflow is illustrated below.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine
Reaction Principle: This step involves the electrophilic iodination of 2-amino-5-bromopyridine. The amino group at C2 is a potent activating group that directs the incoming electrophile (I+) to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by bromine, the iodination occurs with high regioselectivity at the C3 position. The iodine electrophile is generated in situ from molecular iodine in an acidic medium.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | M.W. ( g/mol ) | Quantity (Scale-Up) | Moles (mol) |
| 2-Amino-5-bromopyridine | ≥98% Purity | 173.01 | 300 g | 1.73 |
| Iodine (I₂) | ACS Reagent, ≥99.8% | 253.81 | 198 g | 0.78 |
| Sulfuric Acid (H₂SO₄), Concentrated | 95-98% | 98.08 | 30 mL | ~0.55 |
| Acetic Acid (AcOH), Glacial | ACS Grade | 60.05 | 1000 mL | - |
| Deionized Water (H₂O) | Type II | 18.02 | 200 mL + quench | - |
| Sodium Hydroxide (NaOH), 5N Soln. | - | 40.00 | As needed | - |
| Sodium Thiosulfate (Na₂S₂O₃) Soln. | 10% w/v aqueous | 158.11 | As needed | - |
| Ethyl Acetate (EtOAc) | ACS Grade | 88.11 | For extraction | - |
| Magnesium Sulfate (MgSO₄), Anhydrous | Laboratory Grade | 120.37 | For drying | - |
| 5L Jacketed Glass Reactor | w/ Overhead Stirrer, Temp. Probe, Condenser | - | 1 | - |
| Heating/Cooling Circulator | - | - | 1 | - |
| Büchner Funnel & Filter Flask | 2L capacity | - | 1 set | - |
Protocol:
-
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, temperature probe, and a reflux condenser. Set the circulator to maintain an internal temperature of 20-25°C.
-
Reagent Charging: To the reactor, charge the 2-amino-5-bromopyridine (300 g, 1.73 mol), glacial acetic acid (1000 mL), and deionized water (200 mL). Begin stirring to form a slurry.
-
Acidification: Slowly and carefully add concentrated sulfuric acid (30 mL) to the stirred mixture. An exotherm will be observed; maintain the internal temperature below 40°C.
-
Iodination: Once the temperature is stable at 80°C, begin the portion-wise addition of iodine (198 g total). A practical approach is to add ~80 g of iodine, allow the reaction to proceed for 1 hour, then add the remaining portions every hour.[5] The total reaction time at 80°C should be approximately 4 hours after the final addition.
-
Expert Insight: Portion-wise addition of iodine helps control the reaction rate and prevents the accumulation of unreacted reagents, which is a key safety consideration for scale-up.
-
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching with sodium thiosulfate solution, neutralizing, extracting with EtOAc, and analyzing by TLC or HPLC until the starting material is consumed.
-
Quenching and Neutralization: After completion, cool the reactor contents to room temperature. In a separate, appropriately sized vessel, prepare a large volume of ice/water (~3 L). Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
pH Adjustment: Carefully neutralize the acidic slurry to a pH of ~7.0 using a 5N sodium hydroxide solution. This will precipitate the crude product. Constant pH monitoring and slow base addition are crucial to prevent overheating.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate runs clear.
-
Aqueous Work-up: Transfer the crude solid to a large flask and dissolve it in a sufficient volume of ethyl acetate. Wash the organic layer sequentially with 10% sodium thiosulfate solution (to remove residual iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 2-amino-5-bromo-3-iodopyridine as a solid.
-
Yield and Characterization: Dry the product in a vacuum oven at 50°C. Expected yield: 390-410 g (75-80%). The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Step 2: Synthesis of this compound
Reaction Principle: This step utilizes the diazotization of the aromatic amino group, followed by its displacement with a hydroxyl group. In the presence of sodium nitrite and strong acid (concentrated sulfuric acid), the 2-amino group is converted into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and is readily displaced by water upon gentle heating to form the corresponding pyridin-2-ol.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | M.W. ( g/mol ) | Quantity (Scale-Up) | Moles (mol) |
| 2-Amino-5-bromo-3-iodopyridine | From Step 1 | 298.90 | 100 g | 0.335 |
| Sulfuric Acid (H₂SO₄), Concentrated | 95-98% | 98.08 | 300 mL | ~5.5 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | 69.00 | 35 g | 0.507 |
| Deionized Water (H₂O) | Type II | 18.02 | For quench & wash | - |
| Sodium Hydroxide (NaOH) Soln. | 5N or as needed | 40.00 | As needed | - |
| 2L Jacketed Glass Reactor | w/ Overhead Stirrer, Temp. Probe, Addition Funnel | - | 1 | - |
| Ice Bath / Circulator | - | - | 1 | - |
| Büchner Funnel & Filter Flask | 2L capacity | - | 1 set | - |
| Hot Air Oven | - | - | 1 | - |
Protocol:
-
Reactor Setup: In a 2L jacketed reactor, place concentrated sulfuric acid (300 mL). Cool the acid to 0-5°C using an ice bath or a cooling circulator.
-
Substrate Addition: While maintaining the low temperature, slowly and portion-wise add the 2-amino-5-bromo-3-iodopyridine (100 g, 0.335 mol) to the stirred sulfuric acid. Ensure the temperature does not exceed 10°C. Stir the resulting solution at room temperature for 2 hours.
-
Safety First: The addition of organic material to concentrated sulfuric acid is highly exothermic and must be done with extreme care and efficient cooling.
-
-
Diazotization: Re-cool the mixture to 0-5°C. Very slowly and in small portions, add the sodium nitrite (35 g, 0.507 mol). Foaming (release of NOx gases) will occur. The rate of addition must be controlled to keep the temperature below 10°C and manage the gas evolution.
-
Expert Insight: This is the most critical and hazardous step. Inadequate temperature control can lead to a runaway reaction. Ensure the reactor is in a well-ventilated fume hood.
-
-
Reaction Time: After the addition is complete, allow the reaction to stir at room temperature. The original protocol suggests a long reaction time (3 days)[5]; however, progress should be monitored by HPLC. The reaction is often complete within 12-24 hours.
-
Quenching: Prepare a large beaker with ~3L of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with efficient stirring. This will hydrolyze the diazonium salt and precipitate the product.
-
pH Adjustment & Isolation: Adjust the pH of the slurry to ~4.0 with 5N NaOH.[5] Collect the brown solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake extensively with cold deionized water to remove residual acids and salts. Dry the product in a hot air oven at 60°C for 24 hours.
-
Yield and Characterization: Expected yield: >95% (approx. 101 g). The final product, this compound, should be a brown solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, MS, and elemental analysis. Further purification can be achieved by recrystallization if necessary.
Scale-Up Considerations and Safety
Transitioning from lab-scale to pilot or manufacturing scale introduces significant challenges, primarily related to thermal management, material handling, and safety.
Figure 2: Key safety and control considerations for scaling up the synthesis.
-
Thermal Management: Both the initial acidification and the diazotization step are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with a powerful cooling circulator is mandatory. The rate of reagent addition is the primary method for controlling the rate of heat generation.
-
Gas Evolution: The diazotization step releases toxic nitrogen oxide (NOx) gases. The reaction must be conducted in a well-ventilated area, and for larger scales, a gas scrubber system is required to neutralize the off-gases.
-
Reagent Handling: Handling large quantities of concentrated sulfuric acid, iodine, and sodium nitrite requires stringent safety protocols.[6] Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and face shields, is essential. For solid reagents, engineered solutions like powder transfer systems can minimize dust exposure.
-
Waste Management: The process generates significant acidic and halogenated aqueous waste. All waste streams must be collected, neutralized, and disposed of in accordance with local environmental regulations.
Troubleshooting
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Iodination | - Insufficient reaction time or temperature.- Degradation of iodine.- Poor solubility of starting material. | - Increase reaction time at 80°C.- Ensure all reagents are charged correctly.- Confirm complete dissolution/suspension before heating. |
| Step 1: Formation of Di-iodo or other byproducts | - Reaction temperature too high.- Incorrect stoichiometry. | - Maintain strict temperature control.- Verify molar equivalents of all reagents. |
| Step 2: Low Yield of Final Product | - Incomplete diazotization.- Diazonium salt decomposition before hydrolysis.- Product loss during work-up. | - Ensure slow and controlled addition of NaNO₂ at low temperature.- Do not allow the diazotization mixture to warm prematurely.- Ensure pH for precipitation is optimal (~4.0) to maximize recovery. |
| Step 2: Violent Foaming / Runaway Reaction | - Addition of NaNO₂ is too fast.- Inadequate cooling. | - IMMEDIATELY stop NaNO₂ addition.- Ensure maximum cooling is applied.- Reduce addition rate significantly once the reaction is under control. |
References
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Techniques. Retrieved from [Link]
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
ResearchGate. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
Sources
- 1. ijssst.info [ijssst.info]
- 2. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. download.basf.com [download.basf.com]
Application Notes and Protocols: 3-Bromo-5-iodopyridin-2-ol as a Versatile Building Block in Advanced Materials Science
Introduction:
3-Bromo-5-iodopyridin-2-ol is a strategically functionalized heterocyclic compound. While its primary utility to date has been as a key intermediate in the synthesis of complex pharmaceutical agents, its unique electronic and structural features present significant, yet largely unexplored, opportunities in the field of materials science. The presence of two distinct, orthogonally reactive halogen atoms (bromine and iodine) at the 3- and 5-positions, coupled with a nucleophilic hydroxyl group at the 2-position, makes this molecule a highly versatile precursor for the rational design of novel organic and organometallic materials with tailored optoelectronic and coordination properties.
These application notes provide a comprehensive technical guide for researchers and scientists interested in leveraging the unique reactivity of this compound for the development of advanced functional materials. The protocols detailed herein are grounded in established synthetic methodologies and are designed to be both robust and adaptable to a wide range of research applications, from organic electronics to coordination polymers.
Part 1: Strategic Utilization in Conjugated Organic Materials for Optoelectronic Applications
The rigid pyridin-2-ol core, substituted with differentially reactive halogens, serves as an excellent platform for constructing extended π-conjugated systems through sequential, site-selective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a stepwise introduction of different aromatic or acetylenic moieties. This hierarchical reactivity is the cornerstone of its application in creating precisely defined conjugated oligomers and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Key Mechanistic Insight: The Rationale for Sequential Cross-Coupling
The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the carbon-bromine bond. This difference in reactivity enables a selective Sonogashira or Suzuki coupling at the 5-position (iodo) under milder conditions, leaving the 3-position (bromo) intact for a subsequent, more forcing cross-coupling reaction. This strategy is critical for the synthesis of asymmetric and complex molecular architectures.
Experimental Protocol 1: Synthesis of a Novel Asymmetric Conjugated Molecule via Sequential Sonogashira and Suzuki Cross-Coupling
This protocol details the synthesis of a hypothetical donor-acceptor type molecule, a common motif in organic electronics, starting from this compound.
Workflow Overview:
Caption: Sequential cross-coupling workflow for synthesizing an asymmetric conjugated molecule.
Materials and Reagents:
-
This compound
-
A terminal alkyne (e.g., 4-ethynyl-N,N-diphenylaniline as a donor group)
-
An arylboronic acid (e.g., 4-(dicyanomethylene)phenylboronic acid as an acceptor group)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Bases (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃))
-
Anhydrous solvents (e.g., tetrahydrofuran (THF), toluene, dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Methodology:
Step 1: Selective Sonogashira Coupling at the 5-Position (Iodo)
-
Inert Atmosphere: Set up a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Base: Add anhydrous THF and TEA (3.0 eq.). Degas the mixture by three freeze-pump-thaw cycles.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-(alkynyl)pyridin-2-ol intermediate.
Step 2: Suzuki Coupling at the 3-Position (Bromo)
-
Inert Atmosphere: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the intermediate from Step 1 (1.0 eq.) in a mixture of toluene and water (4:1).
-
Reagent Addition: Add the arylboronic acid (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and K₂CO₃ (3.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Purify the final product by column chromatography or recrystallization.
Data Presentation:
| Property | Expected Outcome |
| Absorption Max (λmax) | Significant red-shift compared to precursors, indicating extended conjugation. |
| Emission Max (λem) | Fluorescence in the visible spectrum, tunable based on donor/acceptor strength. |
| Electrochemical Gap | Reduced HOMO-LUMO gap, suitable for organic semiconductor applications. |
| Thermal Stability | High decomposition temperature, essential for device fabrication and longevity. |
Part 2: Application in the Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridin-2-ol moiety of this compound can act as a versatile ligand for coordinating with metal ions. The hydroxyl group can be deprotonated to form a pyridinolate ligand, or it can be chemically modified to introduce other coordinating functionalities. The bromo and iodo substituents can either be retained to influence the electronic properties and crystal packing of the resulting coordination polymer or be used as synthetic handles for post-synthetic modification.
Experimental Protocol 2: Synthesis of a Luminescent 1D Coordination Polymer
This protocol describes a plausible route to a coordination polymer where this compound is first modified and then used as a ligand.
Workflow Overview:
Caption: Synthetic workflow for a 1D coordination polymer using a modified ligand.
Step-by-Step Methodology:
Step 1: Ligand Synthesis (Example: O-alkylation to introduce a carboxylic acid)
-
Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add an alkylating agent containing a protected carboxylic acid, for instance, ethyl bromoacetate (1.2 eq.). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Quench the reaction with water. Add LiOH (2.0 eq.) and stir at room temperature for 4 hours to hydrolyze the ester.
-
Purification: Acidify the mixture with 1M HCl to precipitate the carboxylic acid-functionalized ligand. Filter, wash with cold water, and dry under vacuum.
Step 2: Synthesis of the Coordination Polymer
-
Solvothermal Reaction: In a Teflon-lined autoclave, combine the modified ligand from Step 1 (1.0 eq.) and a metal salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 1.0 eq.) in a mixture of DMF and ethanol (1:1).
-
Crystallization: Seal the autoclave and heat it in an oven at 100-120 °C for 48-72 hours.
-
Isolation: After slow cooling to room temperature, single crystals of the coordination polymer may form. Isolate the crystals by filtration, wash with fresh DMF, and dry in air.
Expected Material Properties:
| Property | Potential Application |
| Luminescence | The coordination of the ligand to a d¹⁰ metal like Zn²⁺ can lead to ligand-based fluorescence, making it suitable for sensing applications.[1][2] |
| Porosity | Depending on the crystal packing, the material could exhibit porosity for gas storage or catalysis. |
| Thermal Stability | Coordination polymers often exhibit high thermal stability. |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published reaction methodologies such as the Sonogashira and Suzuki couplings and solvothermal synthesis of coordination polymers.[3][4][5][6][7] The predictable nature of these reactions provides a high degree of confidence in their successful implementation. For validation, it is imperative to characterize the products at each step using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure of intermediates and final products.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the optoelectronic properties of the conjugated materials and coordination polymers.
-
Single-Crystal X-ray Diffraction: For the definitive structural elucidation of crystalline products, particularly the coordination polymers.
By following these detailed protocols and employing rigorous characterization, researchers can confidently explore the rich potential of this compound in the exciting field of materials science.
References
-
Bunker, K. D., Sach, N. W., Nukui, S., Rheingold, A. L., & Yanovsky, A. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. [Link]
-
Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Retrieved from [Link]
-
Li, X., Dong, X., Shu, X., Yu, Y., Wang, Y., & Zhang, Y. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
-
MDPI. (2021). Cu(II) Coordination Polymers Containing Mixed Ligands with Different Flexibilities: Structural Diversity and Iodine Adsorption. Retrieved from [Link]
-
ChemRxiv. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
Semantic Scholar. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
MDPI. (2022). Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties. Retrieved from [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Iodination of 5-Bromopyridin-2-ol
Abstract
This document provides a comprehensive guide for the regioselective iodination of 5-bromopyridin-2-ol to synthesize 5-bromo-3-iodo-pyridin-2-ol, a valuable intermediate in pharmaceutical development. We present a robust and efficient protocol centered on the use of N-iodosuccinimide (NIS) as the iodinating agent. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the chemical principles, safety considerations, and validation checkpoints that ensure a successful and reproducible synthesis.
Introduction: The Significance of Iodinated Pyridinols
Halogenated pyridinols, and specifically those bearing an iodine atom, are pivotal structural motifs in medicinal chemistry. The introduction of iodine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. 5-bromo-3-iodo-pyridin-2-ol, in particular, serves as a versatile building block for the synthesis of more complex molecules through subsequent cross-coupling reactions, leveraging the differential reactivity of the bromine and iodine substituents.
Mechanistic Insights: The Chemistry of Electrophilic Iodination
The protocol described herein employs an electrophilic aromatic substitution mechanism. Pyridin-2-ol exists in equilibrium with its tautomer, 2-pyridone. The hydroxyl group (in the pyridin-2-ol form) is a potent activating group, directing electrophiles to the ortho and para positions. In the case of 5-bromopyridin-2-ol, the 3- and 5-positions are activated. With the 5-position already occupied by a bromine atom, the incoming electrophile, the iodonium ion (I+), is directed to the 3-position.
N-Iodosuccinimide (NIS) is the chosen iodinating agent due to its mild and selective nature. It serves as a source of electrophilic iodine, which is attacked by the electron-rich pyridine ring. The reaction proceeds through a positively charged intermediate, the sigma complex, which then loses a proton to restore aromaticity, yielding the desired 5-bromo-3-iodo-pyridin-2-ol.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the experimental procedure, from reaction setup to product isolation and purification.
Caption: Experimental workflow for the iodination of 5-bromopyridin-2-ol.
Detailed Experimental Protocol
This protocol is based on a reported procedure for the synthesis of 5-bromo-3-iodo-pyridin-2-ol.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-bromopyridin-2-ol | C₅H₄BrNO | 173.99 | 2.622 g | 15.1 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 4.465 g | 19.9 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | ~50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Water (H₂O) | H₂O | 18.02 | As needed | - |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2-ol (2.622 g, 15.1 mmol).
-
Solvent Addition: Add acetonitrile (~50 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Slowly add N-iodosuccinimide (4.465 g, 19.9 mmol) to the solution in portions at room temperature. Causality Note: The slow addition of NIS helps to control any potential exotherm and ensures a homogeneous reaction mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under an inert atmosphere (e.g., argon or nitrogen). Causality Note: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the iodination in a reasonable timeframe.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting material.
-
Work-up: After the reaction is complete (typically 1 hour, as confirmed by TLC), allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the resulting residue with ethyl acetate. Transfer the solution to a separatory funnel and wash with water to remove any remaining succinimide and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The expected product is an orange solid.
-
Purification (if necessary): While this procedure often yields a product of high purity, column chromatography on silica gel can be performed if further purification is required. A gradient elution with ethyl acetate in hexanes is recommended.
-
Characterization: Confirm the identity and purity of the final product, 5-bromo-3-iodo-pyridin-2-ol, using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (600 MHz, DMSO-d6) signals are δ 12.2 (brs, 1H), 8.20 (d, J=2.4Hz, 1H), and 7.73 (d, J=2.4Hz, 1H).
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through several key checkpoints:
-
Reaction Monitoring: The use of TLC is a critical in-process control that allows for the real-time tracking of the conversion of the starting material to the product. This prevents premature or unnecessarily prolonged reaction times, optimizing both yield and purity.
-
Work-up Procedure: The aqueous wash is designed to selectively remove the succinimide byproduct, a crucial step for obtaining a clean crude product.
-
Spectroscopic Analysis: The definitive validation of the synthesis comes from the spectroscopic characterization of the final product. The distinct NMR signals and the expected molecular ion peak in the mass spectrum confirm the successful formation of 5-bromo-3-iodo-pyridin-2-ol.
Safety and Handling
N-Iodosuccinimide (NIS) is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment: Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and vapors. Use in a well-ventilated area or a fume hood. Keep away from heat and sources of ignition.
-
First Aid:
-
In case of skin contact: Wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place, protected from light and moisture.
Always consult the Safety Data Sheet (SDS) for N-iodosuccinimide before commencing any experimental work.
References
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(84), 15481-15484. [Link]
-
Wilson, S. P. (1988). Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays. Second messengers and phosphoproteins, 12(1), 1–6. [Link]
-
Kraszkiewicz, L., & Sosnowski, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 935. [Link]
-
Kim, S. K., & Jeong, G. B. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. International journal of molecular sciences, 20(17), 4256. [Link]
-
International Journal of Scientific & Engineering Research. (2013). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
Semantic Scholar. One-pot iodination of hydroxypyridines. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
ResearchGate. N-Iodosuccinimide (NIS)(2). [Link]
-
Chemia. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21. [Link]
-
Wikipedia. N-Iodosuccinimide. [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
Semantic Scholar. PYRIDINE-1-OXIDES. I. SYNTHESIS OF SOME NICOTINIC ACID DERIVATIVES1. [Link]
-
YouTube. EAS: Iodination. [Link]
- Semantic Scholar.
Application Notes and Protocols for Selective Sonogashira Coupling of 3-Bromo-5-iodopyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Sonogashira Coupling for the Synthesis of Complex Pyridine Derivatives
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The reaction's utility is underscored by its generally mild conditions and tolerance of a wide range of functional groups.[2] This application note provides a detailed guide to the reaction conditions for the selective Sonogashira coupling of 3-Bromo-5-iodopyridin-2-ol, a versatile building block in medicinal chemistry. The presence of two different halogen substituents and a hydroxyl group on the pyridine ring presents unique challenges and opportunities for selective functionalization.
Scientific Principles and Considerations
Chemoselectivity in Dihalogenated Pyridines
A key consideration for the Sonogashira coupling of this compound is the differential reactivity of the C-I and C-Br bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step in the catalytic cycle. The relative reactivity of aryl halides in this step follows the order: I > Br > Cl.[3] This inherent difference in reactivity allows for the selective coupling at the more reactive C-I bond under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. By maintaining a relatively low reaction temperature, typically at or slightly above room temperature, the less reactive C-Br bond remains largely unreacted.
The Role of the 2-Hydroxypyridine Moiety
The 2-hydroxypyridine functionality introduces another layer of complexity due to its tautomeric equilibrium with 2-pyridone. The position of this equilibrium can be influenced by the solvent and the presence of a base. While the Sonogashira coupling is generally tolerant of hydroxyl groups, the acidic nature of the pyridinol proton necessitates the use of a sufficient amount of base to neutralize the in-situ generated hydrohalic acid and to facilitate the deprotonation of the terminal alkyne. It is generally accepted that for many cross-coupling reactions, protection of the hydroxyl group is not required. The pyridine nitrogen itself can also act as a ligand for the palladium catalyst, potentially influencing its catalytic activity.[1]
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination of the desired product, regenerating the palladium(0) catalyst.[3]
Recommended Protocol for Selective Sonogashira Coupling
This protocol is designed for the selective coupling of a terminal alkyne to the 5-iodo position of this compound.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Experimental Workflow
Figure 2: Experimental workflow for the selective Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (0.02 - 0.05 equiv), and copper(I) iodide (0.04 - 0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine, 2-3 equiv). Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied, but this may increase the risk of reacting the C-Br bond.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Dihalogenated pyridine with differential reactivity. |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, reliable catalysts for Sonogashira couplings.[3] |
| Copper Co-catalyst | CuI (4-10 mol%) | Facilitates the formation of the copper acetylide.[3] |
| Base | Triethylamine or DIPEA (2-3 equivalents) | Neutralizes the generated HX and deprotonates the alkyne. |
| Solvent | Anhydrous, degassed THF or DMF | Common polar aprotic solvents for this reaction. |
| Temperature | Room Temperature (20-25°C) | Crucial for maintaining selectivity for the C-I bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, a fresh portion of the palladium catalyst can be added. Gentle heating (not exceeding 50°C) can also be attempted, but with careful monitoring to avoid side reactions at the C-Br position.
-
Homocoupling of the Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring strictly anaerobic conditions and by using a minimal, effective amount of the copper co-catalyst. Running the reaction under copper-free conditions is also an option, though this may require a more active palladium catalyst/ligand system and higher temperatures.
-
Reaction at the C-Br bond: If coupling at the bromine position is observed, the reaction temperature should be lowered.
Conclusion
The selective Sonogashira coupling of this compound at the more reactive iodo-position is a highly valuable transformation for the synthesis of complex, functionalized pyridine derivatives. By carefully controlling the reaction conditions, particularly the temperature, a high degree of chemoselectivity can be achieved. This protocol provides a robust starting point for researchers in the field of medicinal chemistry and materials science, enabling the efficient construction of novel molecular architectures.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Fairlamb, I. J. S., et al. (2005). Halogenated-2-pyrones in Sonogashira cross-coupling: limitations, optimisation and consequences for GC analysis of Pd-mediated reactions. Tetrahedron, 61(42), 9827-9840.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Sources
Unlocking the Synthetic Potential of 3-Bromo-5-iodopyridin-2-ol: A Guide to Regioselective Functionalization
Introduction: The Strategic Value of Polysubstituted Pyridin-2-ones
Substituted pyridin-2-one cores are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The strategic introduction of multiple, distinct functional groups onto this heterocyclic system opens up vast chemical space for the development of novel therapeutics and advanced materials. 3-Bromo-5-iodopyridin-2-ol is a particularly valuable building block, offering three distinct points for chemical modification: the C5-iodide, the C3-bromide, and the C2-hydroxyl group. The differential reactivity of the carbon-halogen bonds provides a powerful handle for sequential and site-selective functionalization, enabling the controlled construction of complex molecular architectures.
This comprehensive guide provides a detailed exploration of the functionalization of the pyridine ring in this compound, with a focus on regioselective palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles that govern this selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile platform for their synthetic endeavors.
Understanding the Reactivity Landscape: A Tale of Two Halogens
The key to the selective functionalization of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1] This reactivity trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to cleavage by the palladium(0) catalyst.
This inherent difference in reactivity allows for the selective functionalization of the C5-iodo position while leaving the C3-bromo position intact for subsequent transformations. This stepwise, or iterative, approach is a cornerstone of modern synthetic strategy, allowing for the convergent and efficient assembly of complex molecules.[2]
Furthermore, the pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form. In most cases, the pyridone tautomer is the predominant species. The electronic properties of the 2-pyridone ring can influence the reactivity of the halogen substituents. The electron-withdrawing nature of the carbonyl group can enhance the electrophilicity of the C3 and C5 positions, facilitating oxidative addition.
It is also crucial to consider the potential for the 2-hydroxyl group to interfere with the catalytic cycle, for example, through deprotonation by the basic reaction conditions, which could lead to catalyst inhibition or undesired side reactions. Therefore, in many instances, protection of the hydroxyl group as an ether (e.g., a methoxy or benzyloxy group) is a prudent strategy to ensure clean and efficient cross-coupling.[3]
Strategic Functionalization Pathways
The differential reactivity of the C-I and C-Br bonds allows for a logical and stepwise approach to the synthesis of polysubstituted 2-pyridones. The general strategy involves the initial functionalization of the more reactive C5-iodo position, followed by a subsequent cross-coupling reaction at the C3-bromo position.
Figure 1. A generalized workflow for the sequential functionalization of this compound, exploiting the higher reactivity of the C-I bond.
Application Notes and Protocols
The following sections provide detailed protocols for the regioselective functionalization of this compound. It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates being coupled.
O-Protection of the 2-Hydroxyl Group (Optional but Recommended)
To mitigate potential complications arising from the acidic proton of the 2-hydroxyl group, protection as a methyl or benzyl ether is often advantageous.
Protocol 1: O-Methylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.2-1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-iodo-2-methoxypyridine.
Regioselective C5-Functionalization: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[4][5] The following protocol describes the selective coupling of an arylboronic acid at the C5-iodo position.
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry Schlenk flask, combine 3-Bromo-5-iodo-2-(O-protected)-pyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or toluene and water.
-
Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 3-bromo-5-aryl-2-(O-protected)-pyridine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 90 | 75-90 | [6] |
| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 80-95 | [7] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80 | 85-98 | [8] |
Table 1. Representative conditions for the selective Suzuki-Miyaura coupling at the C5-iodo position of 3-bromo-5-iodo-2-(O-protected)-pyridine.
Regioselective C5-Functionalization: Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group for further transformations in drug discovery and materials science.[9]
Protocol 3: C5-Alkynylation via Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 3-Bromo-5-iodo-2-(O-protected)-pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-3 mol%).
-
Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or 1,4-dioxane, followed by a suitable amine base, for example, triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 3-bromo-5-alkynyl-2-(O-protected)-pyridine.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 80-95 | [10] |
| PdCl₂(PPh₃)₂ | CuI | DIPA | 1,4-Dioxane | 50 | 75-90 | [11] |
Table 2. Common conditions for the selective Sonogashira coupling at the C5-iodo position.
C3-Functionalization: Expanding Molecular Diversity
Once the C5-position has been selectively functionalized, the remaining C3-bromo bond can be subjected to a second cross-coupling reaction, allowing for the introduction of a different functional group. The reaction conditions for Suzuki-Miyaura and Sonogashira couplings at the C3-bromo position are generally similar to those for the C5-iodo position, although slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) may be required due to the lower reactivity of the C-Br bond.
Furthermore, the C3-bromo position can be a site for C-N bond formation via the Buchwald-Hartwig amination, a powerful tool for the synthesis of arylamines.[12]
Protocol 4: C3-Amination via Buchwald-Hartwig Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-bromo-5-(substituted)-2-(O-protected)-pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to 80-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Figure 2. A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion: A Versatile Platform for Innovation
This compound represents a highly versatile and strategically important building block for the synthesis of complex, polysubstituted pyridin-2-one derivatives. The principles of regioselective, palladium-catalyzed cross-coupling, driven by the differential reactivity of the C-I and C-Br bonds, provide a reliable and powerful approach for the controlled and stepwise introduction of diverse functional groups. The protocols outlined in this guide, coupled with a fundamental understanding of the underlying reaction mechanisms, will empower researchers to unlock the full synthetic potential of this valuable scaffold, paving the way for new discoveries in drug development and materials science.
References
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wrona-Piotrowicz, A., & Zakrzewski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2298–2307. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213–1216. [Link]
-
Chorell, E., Das, P., & Almqvist, F. (2007). Diverse functionalization of thiazolo ring-fused 2-pyridones. The Journal of Organic Chemistry, 72(13), 4917–4924. [Link]
-
Sharma, A., & Kumar, V. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4945–4950. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2009). Palladium-Catalyzed Cross-Coupling Reactions. In Modern Supramolecular Chemistry (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling [Video]. The Organic Chemistry Tutor. Retrieved from [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2021). Facile Approach to C‐Glucosides by Using a Protecting‐Group‐Free Hiyama Cross‐Coupling Reaction: High‐Yielding Dapagliflozin Synthesis. Retrieved from [Link]
- Rossi, R., et al. (2007). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Synlett, (11), 1749-1752.
-
White Rose Research Online. (n.d.). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. Retrieved from [Link]
-
RSC Publishing. (n.d.). Protecting group free synthesis of nitroxide-functionalized poly(2-oxazoline)s: direct access to electroactive polynitroxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Densely Functionalized N -Alkenyl 2-Pyridones via Benzyne-Induced Ring Opening of Thiazolino-Fused 2-Pyridones. Retrieved from [Link]
-
PubMed. (2008). 3-Amino-5-bromo-2-iodo-pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o10. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-iodopyridin-2-ol
Welcome to the Advanced Synthesis Support Center. Subject: Optimization and Troubleshooting for 3-Bromo-5-iodopyridin-2-ol (CAS: 381233-75-6 / 637348-81-3) Role: Senior Application Scientist
Introduction
Synthesizing this compound (also referred to as 3-bromo-5-iodo-2-pyridone) requires precise regiochemical control. The 2-pyridone scaffold is highly susceptible to electrophilic aromatic substitution (EAS), but the directing effects of the oxygen at C2 often lead to mixtures of 3,5-dihalo species if stoichiometry and addition sequence are not rigorously managed.
This guide moves beyond basic recipes to address the mechanistic causality of yield loss. We focus on the most robust industrial route: Sequential Halogenation of 2-Hydroxypyridine (or the modification of 5-bromo-2-hydroxypyridine).
Module 1: The Optimized Synthetic Workflow
The Core Logic: Why Sequential?
Simultaneous addition of bromine and iodine sources often results in "halogen scrambling" and inseparable mixtures.
-
Step 1 (Iodination): The C5 position is electronically most favorable for EAS in 2-pyridones. We install the Iodine here first using N-Iodosuccinimide (NIS).
-
Step 2 (Bromination): With C5 blocked, the C3 position becomes the next available nucleophilic site. We install Bromine here using N-Bromosuccinimide (NBS).
Note: An alternative high-yield route starts with commercially available 5-bromo-2-hydroxypyridine and iodinates at C3, but this guide covers the de novo construction to maximize flexibility.
Visual Workflow (Graphviz)
Caption: Sequential electrophilic substitution strategy ensuring regioselectivity at C5 (Iodo) followed by C3 (Bromo).
Module 2: Detailed Protocol & Critical Parameters
Protocol A: Synthesis from 5-Bromo-2-hydroxypyridine (Highest Yield Variant)
Reference Grounding: This method minimizes side products by starting with the bromine already installed at C5, or conversely, installing Iodine at C3 if the C5 is already blocked. However, literature confirms the most stable route is often iodination of the 5-bromo precursor or bromination of the 5-iodo precursor.
Best Practice Route:
-
Substrate: 5-Bromo-2-hydroxypyridine (2.5 g, 14.4 mmol).
-
Reagent: N-Iodosuccinimide (NIS) (4.7 g, 20.9 mmol - 1.45 equiv).
-
Solvent: Acetonitrile (MeCN) (40 mL).
-
Condition: Reflux (82 °C) for 20-30 mins.
-
Workup: Cool to RT. The product precipitates.[1] Filter and wash with cold MeCN.
-
Yield Expectation: >90%.
Protocol B: The "De Novo" Route (2-Hydroxypyridine Start)
If starting from unsubstituted 2-hydroxypyridine, you must iodinate first at C5.
-
Iodination: 2-Hydroxypyridine + NIS (1.0 equiv) in MeCN
5-Iodo-2-pyridone. -
Bromination: 5-Iodo-2-pyridone + NBS (1.0 equiv) in DMF
this compound.
Critical Parameter Table
| Parameter | Recommended Value | Scientific Rationale |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; promotes precipitation of the product (pyridones are less soluble in MeCN than DMF), simplifying purification.[1] |
| Stoichiometry | 1.1 - 1.5 eq (NIS/NBS) | Slight excess drives reaction to completion, but >1.5 eq risks poly-halogenation. |
| Temperature | 80-82°C (Iodination) | Heat required to overcome activation energy for C5 substitution. |
| Light | Darkness Required | C-I bonds are photosensitive. Light can cause radical cleavage and iodine scrambling. |
| Atmosphere | Nitrogen/Argon | While not strictly air-sensitive, moisture can hydrolyze succinimide byproducts, complicating workup. |
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of 3,5-dibromo or 3,5-diiodo species."
Diagnosis: Halogen Scrambling (Halogen Dance). Root Cause:
-
Excess Reagent: Adding NBS/NIS too fast or in large excess.
-
Wrong Sequence: If you brominate first (to get 5-bromo), the C3 position is still very reactive. If you then try to iodinate, you might displace the bromine or over-iodinate if conditions are too harsh.[1] Solution:
-
Stick to the 5-Bromo precursor + NIS route or 5-Iodo precursor + NBS .
-
Control: Monitor reaction by LCMS every 15 minutes. Stop immediately upon consumption of starting material.
Issue 2: "My product is stuck in the mother liquor / Low isolated yield."
Diagnosis: Solubility Issues. Root Cause: this compound has poor solubility in non-polar solvents but moderate solubility in hot polar solvents (DMF, DMSO). Solution:
-
Precipitation: If using DMF, pour the reaction mixture into ice-cold water (ratio 1:5). The product should crash out as a solid.
-
pH Adjustment: Pyridones have phenolic character (pKa ~11). Ensure the aqueous crash-out solution is slightly acidic (pH 5-6) to keep the molecule protonated (neutral) and insoluble.
Issue 3: "The product is turning purple/brown during drying."
Diagnosis: Deiodination / Photolysis.
Root Cause:
Iodine carbon bonds are weak. Exposure to light or high heat (>60°C) during vacuum drying releases elemental iodine (
-
Wrap flasks in aluminum foil during reaction and rotary evaporation.
-
Dry in a vacuum oven at <45°C .
-
Store under inert gas in amber vials.
Module 4: Purification Logic Tree
If the crude solid is impure (purity <95%), follow this decision matrix:
Caption: Decision matrix for purifying crude this compound based on impurity profile.
References
-
ChemicalBook. (n.d.). 5-BROMO-3-IODO-PYRIDIN-2-OL Properties and Synthesis. Retrieved from
- Validates the specific protocol using 5-bromo-2-hydroxypyridine and NIS in acetonitrile
-
PubChem. (n.d.).[2] 5-bromo-3-iodo-3H-pyridin-2-one | C5H3BrINO.[2] National Library of Medicine. Retrieved from
-
Provides physical properties (MW 299.[2]89) and structural identifiers for confirmation.
-
-
GuideChem. (n.d.). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine. Retrieved from
- Provides context on the reactivity of the pyridone/hydroxypyridine scaffold and halogen
Sources
Technical Support Center: Purification of Crude 3-Bromo-5-iodopyridin-2-ol
Welcome to the technical support center for the purification of 3-Bromo-5-iodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical pharmaceutical intermediate.[1][2][3] High purity is paramount for successful downstream applications, such as in the synthesis of tyrosine kinase inhibitors or other complex molecules.[2][3] This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this halogenated pyridinol.
Section 1: Understanding the Compound and Potential Impurities
This compound is a solid, light-sensitive compound, typically appearing as a light yellow to yellow solid.[4] Its purification can be challenging due to the presence of various impurities stemming from its synthesis. The most common synthetic routes involve either the diazotization of 2-amino-5-bromo-3-iodopyridine or the direct iodination of 5-bromo-2-hydroxypyridine.[1][4]
Common Impurities May Include:
-
Unreacted Starting Materials: 5-bromo-2-hydroxypyridine or 2-amino-5-bromo-3-iodopyridine.[1][4]
-
Isomeric Byproducts: Improper regioselectivity during halogenation can lead to isomers that are often difficult to separate.
-
Over-halogenated Species: Formation of di-bromo or di-iodo species can occur if reaction conditions are not carefully controlled.[3]
-
Residual Reagents: Traces of iodinating agents (like N-iodosuccinimide), acids, or bases from the work-up.[4]
-
Degradation Products: The compound's sensitivity to light can lead to the formation of colored impurities.[4][5]
Purification Strategy Decision Flow
Choosing the correct purification strategy is the first step toward achieving high purity. This decision tree illustrates a logical workflow for selecting the appropriate method based on the initial state of your crude material.
Caption: Decision flow for selecting the primary purification method.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to provide direct solutions to common experimental hurdles.
Issue Cluster 1: Low Purity & Contamination
Q: My final product is a brown or dark-colored solid, not the expected light yellow. What's wrong? A: Dark coloration typically indicates the presence of trace impurities, possibly from degradation or residual reagents. The compound is light-sensitive, so prolonged exposure to light during the reaction or work-up can cause discoloration.[4][5] Additionally, residual acidic or basic species can promote degradation.
-
Solution:
-
Ensure all work-up and purification steps are performed with protection from direct light.
-
A final wash of the organic solution with a mild reducing agent, like a dilute sodium thiosulfate solution, can help remove residual iodine.[1]
-
Consider a charcoal treatment during recrystallization to adsorb colored impurities.
-
Q: My TLC shows multiple spots that are close together. How can I improve separation for analysis and purification? A: Co-elution of structurally similar impurities, like isomers, is a common challenge with halogenated pyridines.[6]
-
Solution:
-
Optimize TLC System: Test a range of solvent systems. For this compound, gradients of ethyl acetate in hexanes or dichloromethane in hexanes are good starting points.[6] Sometimes, a less polar system provides better resolution for closely related spots.
-
Use High-Efficiency Silica: For column chromatography, employ a high-efficiency silica gel with a smaller particle size.
-
Shallow Gradient: During column chromatography, run a very slow, shallow gradient of the eluent to maximize the separation between closely eluting bands.[6]
-
Q: I suspect my compound is degrading on the silica gel column, leading to streaking and low recovery. What can I do? A: The pyridin-2-ol moiety can exhibit tautomerism and has a weakly acidic proton (pKa ≈ 8.5).[4] This acidity can lead to strong interactions with the acidic sites on standard silica gel, causing streaking and potential degradation.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the chosen eluent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[6] This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[6]
-
Issue Cluster 2: Low Yield & Product Loss
Q: My yield after recrystallization is very low. Where is my product going? A: Low recrystallization yield is often due to using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[6]
-
Optimize Cooling: After dissolving, allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Once crystals appear, cool the flask in an ice bath to maximize the precipitation of the product from the cold solvent.[6]
-
Recover from Mother Liquor: Concentrate the mother liquor (the solvent from which the crystals were filtered) and perform a second recrystallization or purify it by column chromatography to recover additional product.
-
Q: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solute is insoluble in the solvent at high temperatures or when the melting point of the solute is lower than the boiling point of the solvent. Impurities can also suppress the melting point, contributing to this issue.
-
Solution:
-
Add More Solvent: While the solution is still hot, add more solvent until the oil dissolves completely. Then, allow it to cool slowly.
-
Lower the Temperature: Re-heat the mixture until the oil dissolves, then cool it more slowly. Vigorous scratching of the inner wall of the flask with a glass rod at the solvent line can initiate crystallization.
-
Change Solvents: Switch to a lower-boiling point solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
Purification Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common purification problems.
Caption: A logical workflow for diagnosing and solving purification issues.
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from a Single Solvent
This is the preferred method if the crude product is of relatively high purity (>90%).
1. Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[6]
-
Based on literature, ethyl acetate is a good candidate for recrystallization.[1][4] Other potential solvents include acetonitrile or ethanol/water mixtures.
| Solvent | Boiling Point (°C) | Suitability for this compound |
| Ethyl Acetate | 77.1 | Excellent. Reported for effective recrystallization.[1][4] |
| Acetonitrile | 81.6 | Good. Used as a reaction solvent; may require larger volumes.[4] |
| Ethanol | 78.4 | Moderate. Good solubility when hot; may require addition of water to reduce cold solubility. |
| Water | 100 | Poor. Compound is likely sparingly soluble. |
| Hexanes | 68.7 | Poor. Likely insoluble; can be used as an anti-solvent. |
2. Step-by-Step Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., ethyl acetate) and bring the mixture to a gentle boil on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the product from multiple impurities or when recrystallization is ineffective.
1. Preparation:
-
Stationary Phase: Silica gel (60 Å, 40-63 µm). If streaking is observed on TLC, use silica pre-treated with 1% triethylamine in the eluent.
-
Eluent Selection: Use TLC to determine an optimal solvent system that gives the product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of 10% to 50% ethyl acetate in hexanes.
2. Step-by-Step Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If it's not fully soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (like EtOAc), add silica gel, evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% EtOAc in hexanes) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine | Benchchem [benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. 5-BROMO-3-IODO-PYRIDIN-2-OL CAS#: 381233-75-6 [chemicalbook.com]
- 5. 3-Bromo-5-iodopyridine - SRIRAMCHEM [sriramchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Bromo-5-iodopyridin-2-ol
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-5-iodopyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic halogenation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Core Synthesis Overview
The most direct and widely adopted method for synthesizing this compound is the regioselective iodination of 5-bromo-2-hydroxypyridine.[1] This reaction is an electrophilic aromatic substitution, where the electron-rich pyridin-2-one ring system is attacked by an electrophilic iodine source. The hydroxyl group at the C2 position and the bromine at the C5 position synergistically direct the incoming electrophile to the C3 position, making this a highly regioselective transformation in principle. However, practical execution can present challenges leading to side product formation and purification difficulties.
Reaction Scheme
Caption: General synthesis route for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable solutions based on mechanistic principles.
Issue 1: My TLC plate shows multiple product spots and a low yield of the desired compound.
-
Likely Cause A: Over-Iodination. The product, this compound, is still an activated aromatic ring and can potentially react with a second equivalent of the iodinating agent, leading to a di-iodinated species (e.g., 3-Bromo-4,5-diiodopyridin-2-ol).
-
Causality: This occurs when an excessive amount of the iodinating agent (like NIS) is used or if the reaction is run for an extended period after the starting material has been consumed. High temperatures can also exacerbate this issue.
-
Solution:
-
Stoichiometric Control: Use N-Iodosuccinimide (NIS) at a stoichiometry of 1.05 to 1.1 equivalents relative to the 5-bromo-2-hydroxypyridine. This provides a slight excess to drive the reaction to completion without promoting significant over-iodination.
-
Reaction Monitoring: Carefully monitor the reaction's progress every 15-30 minutes using TLC or LC-MS. Quench the reaction as soon as the starting material is no longer visible.
-
Temperature Management: While the reaction is often run at reflux in acetonitrile, if over-iodination is a persistent issue, try reducing the temperature to 60-70 °C and extending the reaction time.
-
-
Likely Cause B: Isomer Formation. While the directing groups strongly favor iodination at the C3 position, trace amounts of other isomers can form under certain conditions.
-
Causality: The 2-hydroxypyridine core exists in tautomeric equilibrium with 2-pyridone. The electronic properties of both tautomers overwhelmingly favor substitution at the C3 and C5 positions. With C5 occupied by bromine, C3 is the primary target. However, kinetic vs. thermodynamic control or the presence of certain catalysts could potentially lead to minor isomer formation.
-
Solution:
-
Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it effectively solubilizes the starting material and NIS.[1] Avoid overly non-polar or protic solvents which can alter the reactivity of the electrophile.
-
Avoid Strong Acids: While some electrophilic iodinations are catalyzed by acid, adding a strong acid can protonate the ring nitrogen, further deactivating the ring and potentially altering regioselectivity. The reaction with NIS does not typically require an acid catalyst.[2]
-
Issue 2: The reaction mixture turns dark brown or black, resulting in a tarry, insoluble material.
-
Likely Cause: Oxidative Decomposition. Pyridinols and other electron-rich aromatic systems are susceptible to oxidation, especially at elevated temperatures. Iodinating agents are inherently oxidative. Molecular iodine (I₂), if formed, is known to cause decomposition of highly active aromatic compounds.[3]
-
Causality: The combination of heat and an oxidizing agent can lead to polymerization or degradation of the starting material or product. This is a common failure mode in halogenations of activated heterocycles.
-
Solution:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere, such as argon or nitrogen.[1] This prevents oxygen from participating in degradation pathways.
-
Degas the Solvent: Before starting the reaction, sparging the acetonitrile with argon for 15-20 minutes can remove dissolved oxygen.
-
Prompt Work-up: Once the reaction is complete, cool it to room temperature immediately and proceed with the work-up. Do not let the completed reaction mixture sit at high temperatures. The work-up should include a quench with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess electrophilic iodine and prevent further oxidation.
-
Issue 3: Significant amount of starting material remains even after prolonged reaction time.
-
Likely Cause: Insufficiently Active Iodinating Agent or Stalled Reaction.
-
Causality: The batch of N-Iodosuccinimide may have degraded through exposure to moisture or light. Alternatively, the reaction may have reached equilibrium or stalled due to the consumption of the active electrophile.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of NIS or one that has been stored properly in a desiccator and protected from light.
-
Incremental Addition: If the reaction stalls, add another small portion (0.05 - 0.1 equivalents) of NIS to re-initiate the reaction. Monitor closely by TLC to avoid over-iodination.
-
Ensure Adequate Temperature: Confirm that the internal reaction temperature is at the desired setpoint (e.g., reflux for acetonitrile is ~82 °C).
-
Troubleshooting Summary Table
| Problem | Primary Cause | Key Diagnostic Check | Recommended Action |
| Low Yield / Multiple Spots | Over-iodination | TLC/LC-MS shows spot with lower Rf than the product. | Reduce NIS stoichiometry to ~1.05 eq.; quench reaction immediately upon SM consumption. |
| Dark/Tarry Mixture | Oxidative Decomposition | Reaction color darkens significantly; formation of insolubles. | Run under a strict inert (Argon) atmosphere; degas solvent; use a Na₂S₂O₃ quench. |
| Incomplete Reaction | Inactive Reagent / Stalled | TLC/LC-MS shows persistent starting material spot. | Use fresh NIS; ensure correct reaction temperature; consider incremental addition of NIS. |
| Purification Difficulty | Co-elution of Product & SM | Streaking or overlapping spots on analytical TLC. | Ensure reaction goes to completion; optimize recrystallization solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the iodination of 5-bromo-2-hydroxypyridine with NIS?
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyridin-2-one tautomer is the most relevant for illustrating the attack.
-
Activation: The lone pair on the nitrogen atom donates electron density into the ring, and the carbonyl group directs ortho and para. The C3 position is ortho to the carbonyl and meta to the bromine, but it is strongly activated by the nitrogen's lone pair.
-
Electrophilic Attack: The π-system of the pyridinone ring acts as a nucleophile, attacking the electrophilic iodine atom of NIS.
-
Intermediate Formation: This forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.
-
Rearomatization: The succinimide anion acts as a base, abstracting the proton from the C3 position to restore the aromaticity of the ring, yielding the final product.
Caption: Key stages of the electrophilic substitution mechanism.
Q2: Can I use molecular iodine (I₂) instead of NIS?
While possible, it is not recommended for this substrate. Molecular iodine (I₂) is a much weaker electrophile than the "I⁺" source in NIS. To make I₂ sufficiently electrophilic, an oxidizing agent (like nitric acid or hydrogen peroxide) is typically required. This adds complexity and significantly increases the risk of aggressive, non-selective reactions and oxidative decomposition of the sensitive pyridinol ring system.[3] NIS provides a milder, more controlled source of electrophilic iodine, leading to cleaner reactions and higher yields.[1][2]
Q3: My final product has a slight orange or brown tint. Is it impure?
An off-white, orange, or brown color is commonly reported for the final product.[1] This can be due to trace amounts of entrapped iodine or minor, highly-colored impurities. If NMR and LC-MS data confirm high purity (>95%), this coloration is often acceptable for subsequent steps. For demanding applications requiring high purity, the color can be removed by:
-
Recrystallization: Using a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
-
Charcoal Treatment: Adding a small amount of activated carbon during recrystallization.
-
Trituration: Washing the solid product with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether).
Recommended Experimental Protocol
This protocol is adapted from established literature procedures and incorporates best practices to mitigate side reactions.[1]
Reagents & Equipment:
-
5-Bromo-2-hydroxypyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard work-up and purification glassware
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the flask under an inert atmosphere.
-
Charging Flask: To the round-bottom flask, add 5-bromo-2-hydroxypyridine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir until all solid is dissolved.
-
Reagent Addition: At room temperature, add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The product spot should appear at a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
Quench & Work-up:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with water, followed by brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude product, which is often an orange or brown solid.[1]
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
-
Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-hydroxypyridine. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Navigating Cross-Coupling Reactions with 3-Bromo-5-iodopyridin-2-ol
Welcome to the technical support hub for 3-Bromo-5-iodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile, yet challenging, building block in their synthetic campaigns. We understand that its unique electronic and structural properties can lead to low reactivity, poor yields, and selectivity issues in common cross-coupling reactions. This document provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Core Challenges: Why is this compound a Difficult Substrate?
Before troubleshooting, it's crucial to understand the inherent chemical behavior of this molecule. Its low reactivity stems from a combination of three key factors:
-
Differential Halogen Reactivity : The molecule possesses two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond. The bond dissociation energy follows the trend C–I < C–Br < C–Cl.[1] This fundamental principle dictates that the C-I bond at the 5-position is significantly more reactive than the C-Br bond at the 3-position, providing a handle for selective functionalization.
-
The Pyridin-2-ol/2-Pyridone Tautomerism : This is the most significant contributor to the substrate's difficult nature. This compound exists in a tautomeric equilibrium with its 2-pyridone form, with the pyridone being the predominant species.[2] This presents two problems:
-
Catalyst Inhibition : The lone pair on the pyridine nitrogen and the exocyclic oxygen of the pyridone can chelate the palladium catalyst, forming stable, off-cycle complexes that inhibit catalytic turnover.[3][4]
-
Ambident Nucleophilicity : The pyridone is an ambident nucleophile. Under basic conditions, deprotonation can occur at the nitrogen, leading to N-arylation or N-alkylation side reactions.
-
-
Electronic Effects & Steric Hindrance : The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. Furthermore, the substituents at the 2, 3, and 5 positions create a sterically demanding environment around the C-Br bond, making it less accessible to bulky catalytic complexes compared to the C-I bond.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling is failing or giving very low yield. What are the primary causes?
Answer: Failure in Suzuki couplings with this substrate typically points to catalyst inhibition or suboptimal reaction conditions.
-
Primary Cause - Catalyst Inhibition : As discussed, the 2-pyridone tautomer is a potent ligand for palladium. Your active catalyst is likely being sequestered into an inactive state.
-
Secondary Cause - Inadequate Catalyst System : Standard catalyst systems like Pd(PPh₃)₄ are often not robust enough. These systems can be slow and prone to deactivation.
-
Tertiary Cause - Base Issues : The choice and strength of the base are critical. An inappropriate base can fail to promote the transmetalation step effectively or can lead to decomposition of the boronic acid/ester.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and resolve failed couplings.
Recommended Actions:
-
Switch to a More Robust Catalyst System : Employ modern catalyst systems known to overcome inhibition. Bulky, electron-rich phosphine ligands are essential.
-
Recommended Ligands : XPhos, SPhos, RuPhos, or BrettPhos. These ligands promote fast oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways.[6]
-
Recommended Pre-catalysts : Use air-stable Pd(II) pre-catalysts like XPhos-Pd-G2/G3 or SPhos-Pd-G2/G3. These form the active Pd(0) species in situ under controlled conditions.[7]
-
-
Optimize Your Base and Solvent :
-
Base : Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄. Stronger bases like hydroxides can promote side reactions. Anhydrous conditions with K₃PO₄ can be beneficial if you suspect protodeboronation (hydrolysis of the boronic acid).
-
Solvent : Aprotic polar solvents are generally effective. 1,4-Dioxane/water or DME/water mixtures are standard. Toluene or 2-MeTHF can also be effective, particularly with anhydrous conditions.
-
Q2: How can I achieve selective coupling at the 5-iodo position while leaving the 3-bromo position intact?
Answer: This is the most common and desirable transformation for this substrate. Selectivity is controlled by exploiting the differential reactivity of the C-I and C-Br bonds.
Key Principles for C-I Selectivity:
-
Low Catalyst Loading : Higher catalyst loadings can sometimes lead to over-reaction at the less reactive site. Start with 1-2 mol % of the palladium pre-catalyst.
-
Mild Reaction Temperatures : The C-I bond's oxidative addition to Pd(0) is kinetically much more favorable and can often proceed at lower temperatures than C-Br activation. Start reactions at a moderate temperature (e.g., 60-80 °C) and monitor for completion of the first coupling before pushing to higher temperatures, which might activate the C-Br bond.
-
Ligand Choice : While bulky phosphines are good, ligands that are not overly active can sometimes improve selectivity. For initial screening, a system like Pd(dppf)Cl₂ can provide good selectivity for the C-I bond.[8] If reactivity is too low, then move to a more active Buchwald-type ligand.
Data Summary: Recommended Conditions for Selective Suzuki Coupling at C5-Iodo
| Parameter | Condition 1 (Standard) | Condition 2 (For Difficult Substrates) |
| Pd Pre-catalyst | Pd(dppf)Cl₂ (3 mol %) | XPhos-Pd-G3 (2 mol %) |
| Ligand | (none needed) | XPhos (4 mol %) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF (anhydrous) |
| Temperature | 80-90 °C | 70-80 °C |
| Notes | Good starting point. Monitor for C-Br coupling. | More active system, good for sterically hindered boronic acids. |
Q3: I'm attempting a Sonogashira coupling, but I'm getting a complex mixture including homocoupling of my alkyne (Glaser coupling). How can I fix this?
Answer: Sonogashira couplings are sensitive to reaction conditions, and the issues you're facing are common, especially with challenging substrates.
Cause of Glaser Homocoupling : The copper(I) co-catalyst, essential for the standard Sonogashira mechanism, is also an effective catalyst for the oxidative homocoupling of terminal alkynes, particularly in the presence of oxygen.[9][10]
Troubleshooting Sonogashira Reactions:
-
Rigorous Degassing is Non-Negotiable : Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction. Use a freeze-pump-thaw technique (at least 3 cycles) or bubble argon/nitrogen through the solvent for 20-30 minutes.
-
Consider Copper-Free Conditions : For many substrates, copper-free Sonogashira protocols are highly effective and completely eliminate the Glaser homocoupling pathway.[11] These reactions often require a slightly higher catalyst loading and a strong amine base.
-
Optimize the Base : A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Ensure it is high purity and anhydrous.
Optimized Protocol: Selective Copper-Free Sonogashira Coupling at C5-Iodo
Caption: Workflow for a copper-free Sonogashira coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv).
-
Add anhydrous DMF followed by anhydrous triethylamine (3.0 equiv).
-
Thoroughly degas the mixture using the freeze-pump-thaw method (3 cycles).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up by diluting with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and purifying by column chromatography.
Q4: Should I protect the 2-hydroxyl group? If so, what protecting group do you recommend?
Answer: Protection can be a powerful strategy if optimization of the unprotected coupling fails. By masking the problematic N-H/O-H group, you can significantly reduce catalyst inhibition and prevent N-functionalization side reactions.
Decision Logic for Protection:
Caption: Decision tree for implementing a protection strategy.
Recommended Protecting Groups:
-
O-Methyl (–OMe) or O-Benzyl (–OBn) : Alkylating the oxygen is a straightforward approach. Methylation is robust but requires harsh conditions for removal (BBr₃). Benzylation is often preferred as the benzyl group can be removed under milder hydrogenolysis conditions, which are often compatible with the coupled product.
-
N-SEM (2-(Trimethylsilyl)ethoxymethyl) : Protecting the pyridone nitrogen is often more effective. The SEM group is robust to many coupling conditions and can be cleanly removed with fluoride sources (e.g., TBAF) or acid. This is a highly reliable choice for complex syntheses.
Caution : Protection/deprotection adds two steps to your synthesis, which will impact overall yield. It should be considered a robust but secondary strategy after direct coupling attempts have been thoroughly explored.
References
-
, ResearchGate.
-
, ResearchGate.
-
, The Journal of Organic Chemistry.
-
, National Center for Biotechnology Information.
-
, Wikipedia.
-
, Royal Society of Chemistry.
-
, National Center for Biotechnology Information.
-
, Organic Process Research & Development.
-
, National Center for Biotechnology Information.
-
, PubMed.
-
, Organic Chemistry Portal.
-
, PubMed.
-
, White Rose Research Online.
-
, National Center for Biotechnology Information.
-
, Chemistry LibreTexts.
-
, Organic Chemistry Portal.
-
, Inorganic Chemistry.
-
, Catalysis Science & Technology.
-
, ResearchGate.
-
, Scholarship @ Claremont.
-
, Accounts of Chemical Research.
-
, PubMed.
-
, ResearchGate.
-
, National Center for Biotechnology Information.
-
, National Center for Biotechnology Information.
-
, Sigma-Aldrich.
-
, TCI Chemicals.
-
, Arodes.
-
, ResearchGate.
-
, Google Patents.
-
, PubMed.
-
, ResearchGate.
-
, ResearchGate.
-
, MDPI.
-
, PubMed Central.
-
, Semantic Scholar.
-
, Wikipedia.
-
, MDPI.
-
, ResearchGate.
-
, Royal Society of Chemistry.
-
, National Center for Biotechnology Information.
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 3-Bromo-5-iodopyridin-2-ol Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-5-iodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. We will move beyond simple protocols to explore the underlying principles of catalyst selection, address common experimental failures, and provide actionable troubleshooting strategies to ensure the success of your synthetic campaigns.
The Challenge: Navigating Reactivity and Selectivity
The this compound scaffold presents a unique set of challenges and opportunities in cross-coupling chemistry. The primary hurdle is achieving regioselective functionalization. The carbon-iodine bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine bond. This inherent reactivity difference (I > Br) is the cornerstone of selective synthesis, but it can be modulated by catalyst, ligand, and reaction conditions[1][2].
Furthermore, the pyridin-2-ol moiety itself introduces complexity. It exists in a tautomeric equilibrium with its corresponding pyridone form. The pyridine nitrogen and the hydroxyl/amide oxygen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity[3][4]. Understanding and mitigating these interactions is crucial for developing robust and high-yielding protocols.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the cross-coupling of this compound.
Q1: I need to perform a single cross-coupling on this compound. Which position will react first?
A: The reaction will overwhelmingly occur at the 5-position (the carbon-iodine bond). The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend of I > OTf > Br > Cl[5]. This is due to the bond dissociation energies; the C-I bond is weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle[2]. By carefully controlling stoichiometry (using ~1.0 equivalent of the coupling partner), you can achieve highly selective mono-functionalization at the iodo-position.
Q2: Can the pyridin-2-ol group interfere with the catalysis?
A: Yes, absolutely. This is a critical consideration. The pyridine nitrogen possesses a lone pair of electrons that can coordinate to the palladium center. This coordination can sometimes be beneficial, but more often it leads to catalyst inhibition by forming stable, off-cycle complexes that are catalytically inactive[3]. The tautomeric pyridone form can also chelate the metal. This is a known issue for N-heterocyclic substrates, often requiring the use of specific ligands designed to resist displacement or catalyst systems that are less susceptible to poisoning.
Q3: What are the most suitable cross-coupling reactions for this substrate?
A: The most common and versatile palladium-catalyzed cross-coupling reactions are well-suited for this substrate:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters. It is highly valued for its functional group tolerance and the stability of the organoboron reagents[2].
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes. This reaction is fundamental for introducing alkynyl moieties into aromatic systems[6].
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines, amides, or carbamates. This reaction is a cornerstone of modern medicinal chemistry but can be challenging with coordinating heterocycles[7].
Q4: How do I begin selecting a catalyst system for a selective Suzuki coupling at the C-I bond?
A: For a standard Suzuki-Miyaura coupling selective to the C-I bond, a good starting point is a general, robust catalyst system. A combination of a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ with a phosphine ligand is common.
-
Palladium Source: Pd(OAc)₂ or PdCl₂(dppf).
-
Ligand: Triphenylphosphine (PPh₃) is a classic choice. For more challenging couplings or to prevent catalyst inhibition, a more electron-rich and bulky biarylphosphine ligand such as XPhos or SPhos may be required[8].
-
Base: An aqueous solution of a mild inorganic base like Na₂CO₃ or K₂CO₃ is standard[9].
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is typical.
Always start with mild conditions (e.g., lower temperature) to maximize selectivity for the more reactive C-I bond.
Troubleshooting Guide: From Failed Reactions to Optimized Results
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem Cluster 1: Low or No Product Formation
Q: My reaction has failed completely, with only starting material recovered. What are the first things to check?
A: A complete failure often points to a fundamental issue with one of the core components of the reaction.
-
Verify Catalyst Activity: Is your palladium source active? Pd(II) precatalysts must be reduced in situ to the active Pd(0) state[10]. If you are using an older bottle of a Pd(0) source like Pd(PPh₃)₄, it may have oxidized. Consider using a fresh catalyst or a robust Pd(II) precatalyst.
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and, in the case of Sonogashira coupling, promote unwanted alkyne homocoupling[11][12]. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.
-
Check Reagent Quality: Are your reagents pure and dry (where necessary)? Boronic acids can degrade over time (protodeboronation). Bases can absorb atmospheric CO₂ and moisture. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
Problem Cluster 2: Poor Regioselectivity
Q: I'm trying for mono-coupling at the iodine, but I'm seeing significant amounts of di-coupled product and/or coupling at the bromine.
A: This indicates your reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds.
-
Reduce Reaction Temperature: This is the most effective way to enhance kinetic selectivity. Start your reaction at a lower temperature (e.g., 50-60 °C) and monitor for conversion of the starting material. Only increase the temperature if the reaction is sluggish.
-
Re-evaluate the Catalyst System: Highly active catalyst systems designed for unreactive aryl chlorides might be too reactive for this substrate, leading to over-reaction. Consider switching to a less active catalyst, such as Pd(PPh₃)₄, which often provides good selectivity for C-I bonds.
-
Control Stoichiometry: Ensure you are using no more than 1.0-1.1 equivalents of your nucleophilic coupling partner. An excess of the nucleophile will drive the reaction towards di-substitution once the initial mono-coupling has occurred.
Problem Cluster 3: Dominant Side Reactions
Q: In my Suzuki reaction, I see a lot of homocoupled boronic acid (biaryl product). What is happening?
A: This side reaction is typically caused by the presence of oxygen or improperly activated Pd(II) species[12]. The mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.
-
Solution: Rigorously degas your reaction mixture and maintain a strict inert atmosphere. Ensure your catalyst is properly activated; sometimes adding a small amount of a reducing agent can help, although this is often handled by the phosphine ligand or solvent.
Q: My Sonogashira coupling is plagued by alkyne dimerization (Glaser coupling). How do I stop this?
A: Glaser homocoupling is a classic side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen[6][11].
-
Solution 1 (Strict Exclusion of Air): The most immediate solution is to improve your anaerobic technique. Use rigorously degassed solvents and maintain a positive pressure of inert gas throughout the setup and reaction.
-
Solution 2 (Copper-Free Conditions): For valuable alkynes, switching to a copper-free Sonogashira protocol is highly recommended[6][13]. These protocols typically require a slightly higher catalyst loading or a more specialized ligand/base combination but completely eliminate the primary pathway for homocoupling.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for catalyst and condition selection for the selective mono-functionalization at the C-5 (iodo) position of this compound. Optimization will likely be required for your specific substrate.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation 1 (Standard) | Recommendation 2 (For difficult substrates) |
| Pd Source | PdCl₂(dppf) (2-5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | — (included in precatalyst) | XPhos (4-5 mol%) |
| Base | 2M aq. K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | 1,4-Dioxane or DMF/H₂O (4:1) | Toluene or 2-MeTHF |
| Temperature | 60 - 80 °C | 80 - 100 °C |
Table 2: Sonogashira Coupling Conditions
| Component | Recommendation 1 (Classic Cu-Catalyzed) | Recommendation 2 (Copper-Free) |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | — | PPh₃ or SPhos (4-10 mol%) |
| Co-Catalyst | CuI (3-10 mol%) | — |
| Base | Et₃N or DIPEA (2-4 equiv.) | Cs₂CO₃ or K₂CO₃ (2 equiv.) |
| Solvent | THF or DMF | Acetonitrile or Dioxane |
| Temperature | Room Temp - 60 °C | 60 - 90 °C |
Table 3: Buchwald-Hartwig Amination Conditions
| Component | Recommendation 1 (Primary/Secondary Amines) | Recommendation 2 (Challenging Heterocycles) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | [Pd(allyl)Cl]₂ (1-2 mol%) |
| Ligand | XPhos or RuPhos (2-4 mol%) | BrettPhos or Josiphos (2-4 mol%) |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | K₂CO₃ or Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene or 1,4-Dioxane | Toluene or CPME |
| Temperature | 80 - 110 °C | 90 - 120 °C |
Experimental Protocols & Visualizations
Protocol: Selective Suzuki-Miyaura Coupling of 4-methoxyphenylboronic acid at the C-5 Position
This protocol describes a representative experiment for the selective coupling at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.1 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and PdCl₂(dppf).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane, followed by the degassed 2M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-(4-methoxyphenyl)pyridin-2-ol.
Diagrams: Workflow and Troubleshooting
Caption: A logical workflow to diagnose and resolve low-yield reactions.
Caption: A workflow for achieving selective C-I vs. C-Br coupling.
References
-
Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. Available from: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available from: [Link]
-
The Sonogashira Coupling. University of Connecticut OpenCommons. Available from: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available from: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available from: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health (NIH). Available from: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]
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Sonogashira coupling. Wikipedia. Available from: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available from: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. Available from: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health (NIH). Available from: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available from: [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. VU Research Portal. Available from: [Link]
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Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available from: [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health (NIH). Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available from: [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Available from: [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH). Available from: [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available from: [Link]
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The Suzuki Reaction. Harvard University. Available from: [Link]
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Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available from: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available from: [Link]
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Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. J. Yamaguchi Group. Available from: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. Available from: [Link]
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Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health (NIH). Available from: [Link]
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Intro to Organometallics: The Heck Reaction. Odinity. Available from: [Link]
-
C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... ResearchGate. Available from: [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available from: [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH). Available from: [Link]
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Technical Support Center: Synthesis of 3-Bromo-5-iodopyridin-2-ol
Welcome to the technical support center for the synthesis of 3-Bromo-5-iodopyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to manage impurities and optimize your reaction outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically achieved via electrophilic iodination of a pre-functionalized pyridin-2-ol (or its tautomer, 2-hydroxypyridine). The most common and direct approach involves the iodination of 5-bromo-pyridin-2-ol. An alternative, multi-step route proceeds from 2-aminopyridine, involving sequential bromination, iodination, and diazotization. This guide will focus primarily on the more direct route from 5-bromo-pyridin-2-ol, as it is frequently employed and presents distinct challenges in impurity management.
The core transformation relies on the activation of the pyridine ring by the hydroxyl group (in its pyridone tautomeric form), which directs electrophiles to the ortho and para positions. Since the para-position (C5) is already blocked by bromine, the iodination is directed to the ortho-position (C3).
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common iodinating agent for this synthesis and why?
A: N-Iodosuccinimide (NIS) is frequently the reagent of choice for the iodination of 5-bromo-pyridin-2-ol.[1] The primary reason is its moderate reactivity, which allows for more controlled iodination compared to harsher reagents like iodine monochloride (ICl) or iodine with strong oxidants. This control is critical for minimizing the formation of over-iodinated byproducts. NIS is also an easy-to-handle solid, and the succinimide byproduct is generally straightforward to remove during workup.
Q2: My reaction appears sluggish or incomplete. What are the first parameters I should investigate?
A: If you observe significant amounts of unreacted 5-bromo-pyridin-2-ol, consider the following:
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Reagent Purity: Ensure your NIS is of high purity and has not decomposed during storage.
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Solvent Choice: Acetonitrile is a common solvent for this reaction.[1] Ensure it is anhydrous, as water can interfere with the reaction.
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Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., refluxing in acetonitrile) is often required to drive the reaction to completion.[1]
-
Acid Catalyst: For less activated substrates, a catalytic amount of a strong acid, such as trifluoroacetic acid, can sometimes be used to activate the N-halosuccinimide, though this may also increase the risk of side reactions.[2]
Q3: The crude product has a persistent dark color. What causes this and how can I remove it?
A: A dark brown or purple color in the crude product is almost always due to the presence of elemental iodine (I₂). This can form from the decomposition of the iodinating agent or during the workup. To remove it, the organic layer should be washed with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.[1]
Q4: How do I confirm the regiochemistry of my final product?
A: The most definitive method is ¹H NMR spectroscopy. For the desired this compound, you should observe two distinct doublets in the aromatic region of the proton NMR spectrum, corresponding to the protons at the C4 and C6 positions. These protons will exhibit a small coupling constant (J-value), typically around 2.4 Hz, characteristic of meta-coupling.[1] The absence of other isomeric patterns confirms the high regioselectivity of the iodination.
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental issues in a problem-symptom-solution format.
Problem 1: High Levels of Unreacted Starting Material
-
Symptom: TLC or LCMS analysis of the crude product shows a significant spot/peak corresponding to 5-bromo-pyridin-2-ol.
-
Causality: This issue stems from insufficient electrophilic activity of the iodinating species or suboptimal reaction kinetics. The pyridin-2-ol exists in tautomeric equilibrium with 2-pyridone.[3] While the ring is activated, the reaction requires sufficient energy to overcome the activation barrier.
-
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Use a slight excess of the iodinating agent (e.g., 1.1 to 1.3 equivalents of NIS). A large excess should be avoided to prevent di-iodination.
-
Increase Reaction Temperature: If the reaction is proceeding slowly at room temperature, increase the temperature to 40-50 °C or reflux the reaction mixture gently. Monitor the reaction progress by TLC every hour. A typical reaction time at reflux in acetonitrile is around 1-2 hours.[1]
-
Extend Reaction Time: If heating is not desirable, the reaction may simply require a longer time at ambient temperature. Allow the reaction to stir for up to 24 hours, ensuring it is protected from light, as iodinating agents can be light-sensitive.[4]
-
Problem 2: Formation of Di-iodinated Impurity
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Symptom: A new spot on the TLC plate (often less polar than the product) and a peak in the mass spectrum corresponding to the mass of C₅H₃BrINO₂ + I (M+126).
-
Causality: The product, this compound, is itself an activated aromatic ring and can undergo a second iodination, most likely at the C4 or C6 position, if the reaction conditions are too harsh or if a large excess of the iodinating agent is used. This is a classic issue in the halogenation of activated heterocycles.[5]
Caption: Formation pathway of the common over-iodination impurity.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Do not exceed 1.3 equivalents of NIS. For initial trials, begin with 1.1 equivalents.
-
Control Reagent Addition: Add the NIS portion-wise over 15-30 minutes rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.
-
Maintain Temperature Control: Avoid excessive heating. If the reaction proceeds well at 50 °C, do not increase it further. For highly activated systems, it may even be beneficial to run the reaction at 0 °C to room temperature.
-
Table 1: Common Impurities and Their Identification
| Impurity Name | Molecular Formula | Mass (M) | Likely Cause | Analytical Signature |
| 5-Bromo-pyridin-2-ol | C₅H₄BrNO | 173.99 | Incomplete reaction | MS peak at m/z 174/176. ¹H NMR shows 3 aromatic protons. |
| 3-Bromo-X,5-diiodo-pyridin-2-ol | C₅H₂BrINO₂ | 425.88 | Excess iodinating agent, high temperature | MS peak at m/z 426. ¹H NMR shows only 1 aromatic proton. |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct from NIS | Water-soluble; should be removed during aqueous workup. |
Section 4: Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a baseline procedure adapted from literature reports.[1]
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Setup: To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in acetonitrile (10 mL per gram of starting material), add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
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Reaction: Stir the reaction mixture and heat to reflux. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation to yield the crude product, often as an orange or off-white solid.[1]
Protocol 2: Purification by Recrystallization
-
Rationale: Recrystallization is an effective method for removing less soluble starting material and more soluble byproducts like succinimide.
-
Procedure:
-
Solvent Selection: Choose a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of ethanol and water or ethyl acetate and hexanes often works well.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent (or the more polar solvent of a mixed system).
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Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Swirl for a few minutes and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
Zhang, Y., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Technology and Society. This reference discusses halogenation of aminopyridine precursors. Available from: [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. This provides context on the synthesis and purification of brominated pyridine intermediates. Retrieved from: [Link]
- Google Patents. (2012). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. This patent discusses challenges with incomplete iodination and purification.
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Provides a general overview of iodination reactions. Retrieved from: [Link]
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Mild and Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Discusses the use of HFIP as a solvent to promote halogenation with N-halosuccinimides. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. A reagent guide that discusses the reactivity and potential side reactions of iodinating agents. Retrieved from: [Link]
-
Organic Syntheses. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Discusses the electronic effects of halogenation on the reactivity of the pyridine ring. Retrieved from: [Link]
-
Nir, E., et al. (2000). 2-hydroxypyridine <--> 2-pyridone tautomerization: catalytic influence of formic acid. The Journal of Chemical Physics, 113(21), 9357-9364. Explains the tautomeric relationship critical to reactivity. Retrieved from: [Link]
Sources
Preventing decomposition of 3-Bromo-5-iodopyridin-2-ol during reactions
Welcome to the technical support center for 3-Bromo-5-iodopyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a highly functionalized heterocyclic compound, this compound offers unique opportunities for complex molecule synthesis but also presents specific challenges related to its stability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential decomposition issues and achieve successful reaction outcomes.
Understanding the Stability of this compound
This compound is a unique trifunctionalized pyridine ring, making it a valuable precursor for a wide range of chemical transformations. However, its utility is accompanied by a predisposition to decomposition under various conditions. The primary modes of degradation include dehalogenation, particularly deiodination, and general decomposition accelerated by heat, light, and inappropriate pH conditions.
A key chemical feature of this molecule is its existence in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This equilibrium can be influenced by the solvent environment, with polar solvents favoring the pyridone form and non-polar solvents favoring the hydroxypyridine form.[1][2] This tautomerism can affect the electronic properties and reactivity of the molecule, potentially influencing its stability and participation in catalytic cycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound, providing both quick-reference tables and detailed explanations.
Storage and Handling
Question: My freshly opened bottle of this compound has a brownish tint. Is it still usable?
Answer: A slight discoloration to off-white or light brown is common over time and does not necessarily indicate significant decomposition. However, a dark brown or black color suggests substantial degradation. The primary stability concerns for this compound are sensitivity to light, heat, and moisture. Proper storage is critical to prolong its shelf life. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellow to brown) | Exposure to light, air (oxidation), or elevated temperatures. | Store in an amber vial, under inert gas, and refrigerate. For sensitive reactions, consider purification by recrystallization before use. |
| Clumping or deliquescence | Moisture absorption. | Store in a desiccator. If clumping is observed, dry the material under vacuum before use. |
Decomposition During Reactions
A primary challenge in reactions involving this compound is its propensity for decomposition, most commonly observed as dehalogenation. Given the relative bond strengths (C-I < C-Br), deiodination is the more prevalent undesired side reaction.
Question: I am observing significant amounts of the debrominated or deiodinated starting material in my reaction mixture. What is causing this and how can I prevent it?
Answer: Dehalogenation can be initiated by several factors within your reaction setup, including the choice of catalyst, base, solvent, and the presence of reducing agents. The weaker carbon-iodine bond is more susceptible to cleavage than the carbon-bromine bond.
Troubleshooting Dehalogenation
| Reaction Type | Potential Cause of Dehalogenation | Troubleshooting Strategy |
| General | Harsh reaction conditions: High temperatures can promote thermal decomposition. | - Lower the reaction temperature and extend the reaction time. - Use a more active catalyst that allows for milder conditions. |
| Strongly basic conditions: Certain strong bases can promote dehalogenation. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of t-BuOK). - Perform a base screening to identify the optimal choice for your specific transformation. | |
| Presence of reducing agents: Impurities in reagents or solvents can act as reducing agents. | - Use high-purity, anhydrous, and degassed solvents and reagents. | |
| Suzuki Coupling | Protodeboronation of the boronic acid partner: This can generate species that facilitate dehalogenation of the electrophile. | - Use anhydrous conditions. - Add the boronic acid in slight excess. |
| Sonogashira Coupling | Homocoupling of the alkyne (Glaser coupling): This side reaction can create a reducing environment. | - Ensure strictly anaerobic conditions. - Minimize the amount of copper(I) co-catalyst or consider a copper-free protocol.[3] |
| Buchwald-Hartwig Amination | Catalyst deactivation/side reactions: The amine or base can sometimes act as a reductant. | - Choose a ligand that promotes a fast catalytic cycle to outcompete decomposition. - Screen different bases to find one that is effective for the coupling but minimizes dehalogenation. |
Question: My palladium-catalyzed cross-coupling reaction is sluggish and gives low yields, with a significant amount of starting material recovered. What could be the issue?
Answer: The pyridine nitrogen in this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] The choice of ligand and reaction conditions is crucial to mitigate this effect.
Troubleshooting Sluggish Reactions
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, slowing down the reaction. | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can promote a faster catalytic cycle. - For Suzuki couplings, consider using pyridine-2-sulfinates as an alternative to boronic acids to avoid issues with boronate instability.[4] |
| Catalyst Decomposition: The palladium catalyst may be unstable under the reaction conditions. | - Ensure rigorous exclusion of air and moisture. - Use a pre-catalyst that is more stable to the reaction conditions. | |
| Poor Solubility: The starting material or reagents may not be fully dissolved. | - Screen different solvents or solvent mixtures to ensure adequate solubility of all components at the reaction temperature. |
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound in cross-coupling reactions.
Caption: Troubleshooting workflow for reactions with this compound.
Experimental Protocols
The following are generalized, yet robust, starting protocols for common cross-coupling reactions. It is imperative to perform small-scale test reactions to optimize conditions for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation by using a mild base and a highly active catalyst system.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 2-5 mol%).
-
-
Reaction Setup:
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
-
Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify by column chromatography.
-
Causality: The use of a mild base like K₂CO₃ minimizes base-induced decomposition pathways. Bulky, electron-rich ligands accelerate the catalytic cycle, which can outcompete the rate of substrate decomposition.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent the formation of alkyne homodimers (Glaser coupling), a common side reaction that can complicate purification and lead to a reducing environment.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
-
Reaction Setup:
-
Seal the flask and subject it to three cycles of vacuum/backfill with argon.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
-
Execution:
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography.
-
Causality: By eliminating the copper co-catalyst, the primary pathway for oxidative alkyne homocoupling is removed, leading to a cleaner reaction profile.[3]
Protocol 3: Buchwald-Hartwig Amination
This protocol employs a specialized ligand and a carbonate base to facilitate the coupling of amines while minimizing side reactions.
-
Reagent Preparation:
-
In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos or RuPhos, 4 mol%) to a reaction vial.
-
-
Reaction Setup:
-
Seal the vial and remove it from the glovebox.
-
Add a degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
-
Execution:
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS.
-
-
Work-up:
-
Cool the reaction and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
-
Causality: The use of a bulky, electron-rich ligand like Xantphos or RuPhos promotes the reductive elimination step and can prevent the formation of inactive palladium-amine complexes. Cesium carbonate is a moderately strong base that is often effective in these couplings without promoting significant substrate degradation.
Monitoring Decomposition
Proactive monitoring of your reaction can provide valuable insights into the stability of this compound under your specific conditions.
Analytical Techniques for Monitoring Decomposition
| Technique | Application | Information Gained |
| LC-MS | Routine reaction monitoring. | Can track the disappearance of starting material and the appearance of the desired product and any dehalogenated byproducts. The mass spectrometer can confirm the identity of these species. |
| ¹H NMR | In-situ or ex-situ reaction monitoring. | Provides quantitative information on the relative amounts of starting material, product, and byproducts by integrating characteristic signals. |
| GC-MS | Analysis of volatile byproducts. | Useful for detecting and identifying low molecular weight degradation products. |
LC-MS/MS for Isomer and Degradation Product Analysis:
A powerful method for detailed analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can be used to separate and identify isomers and degradation products, even at low concentrations.[5][6][7][8] A typical approach would involve:
-
Chromatographic Separation: A C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Fragmentation: By selecting the molecular ion of a potential byproduct, its fragmentation pattern can be analyzed to confirm its structure.
Visualizing Decomposition Pathways
The primary decomposition pathways for this compound in the context of palladium-catalyzed reactions are dehalogenation.
Caption: Primary dehalogenation pathways for this compound.
By understanding the inherent stability characteristics of this compound and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can effectively mitigate decomposition and successfully incorporate this valuable building block into their synthetic routes.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Spinner, E.; Yeoh, G. B. Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][9]-annelated rings and oxygen at the[9]-position. J. Chem. Soc. B, 1971 , 279-289. [Link]
-
Schlegel, H. B.; et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. J. Am. Chem. Soc.1982 , 104, 11, 2992–2996. [Link]
-
Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC. [Link]
-
Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. ACS Publications. [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. [Link]
-
Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. [Link]
-
LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. PubMed. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]
-
In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. RSC Publishing. [Link]
-
Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. [Link]
-
LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Technical Support Center: Suzuki Coupling of 3-Bromo-5-iodopyridin-2-ol
Status: Online Agent: Senior Application Scientist Ticket Topic: Troubleshooting Chemoselectivity & Reactivity in Dihalogenated Pyridones
Introduction: Understanding Your Substrate
Welcome to the technical support hub for 3-bromo-5-iodopyridin-2-ol . This substrate is a "privileged scaffold" in drug discovery, offering three distinct points of diversification. However, it presents a classic synthetic paradox: it is highly functionalized yet prone to catalyst deactivation and regioselectivity errors.
The Three Critical Challenges:
-
Tautomerism: In solution, this molecule exists predominantly as 3-bromo-5-iodo-2-pyridone . The free amide-like nitrogen (
) and carbonyl oxygen ( ) are potent ligands that can bind to Palladium, effectively poisoning your catalyst. -
The Halogen Dance (Regioselectivity): You have two electrophilic sites. The C5-Iodine is electronically distinct from the C3-Bromine. Controlling which one reacts first is governed by the rate of oxidative addition.
-
Protodeboronation: The acidic proton on the pyridone ring can facilitate the decomposition of sensitive boronic acids before coupling occurs.
Part 1: Troubleshooting Guides (Ticket System)
Ticket #001: "I'm getting a mixture of mono-coupled and di-coupled products, or coupling at the wrong position."
Diagnosis: Loss of Chemoselectivity. In Palladium-catalyzed cross-coupling, the rate of oxidative addition generally follows the bond dissociation energy: C–I > C–Br >> C–Cl .
-
The Expectation: Under mild conditions, coupling should occur exclusively at the C5-Iodine position.
-
The Reality: If the temperature is too high or the catalyst is too active (e.g., using highly reactive phosphines like
), the Palladium may begin inserting into the C3-Bromine bond after (or even before) the Iodine is consumed.
Resolution Protocol:
-
Temperature Control: Lower your reaction temperature. C5-I coupling often proceeds at RT to 40°C . C3-Br coupling usually requires heating (>60-80°C).
-
Stoichiometry: Ensure a strict 1.0 : 1.05 ratio of Substrate : Boronic Acid. Excess boronic acid drives the second coupling.
-
Catalyst Selection: Use a catalyst with "modest" activity.
or are excellent for discriminating between I and Br. Avoid Gen-3 Buchwald precatalysts for the first coupling, as they are often too powerful and will activate the Bromide.
Ticket #002: "The reaction is stalled at <10% conversion. The starting material is untouched."
Diagnosis: Catalyst Poisoning (The "Pyridone Trap"). The unprotected 2-pyridone motif coordinates to Pd(II) species, forming stable, unreactive complexes.
Resolution Protocol:
-
Method A (Recommended): Protection. Convert the pyridone to a pyridinol ether or N-substituted pyridone before coupling.
-
O-Alkylation (Ag salt method): Yields 2-methoxypyridine derivative. (Best for electronics).
-
N-Alkylation: Yields N-methyl or N-benzyl pyridone.
-
-
Method B (Workaround): If you must run it unprotected, switch to a high-activity catalyst system capable of out-competing the substrate binding, such as Pd(OAc)2 + XPhos or Pd-PEPPSI-IPr . However, this increases the risk of losing Br/I selectivity (see Ticket #001).
Ticket #003: "My boronic acid is disappearing, but no product is forming."
Diagnosis: Protodeboronation.
The acidic N-H proton of the pyridone (pKa ~11) can protonate the boronic acid species, leading to hydrolysis of the coupling partner (Ar-B(OH)2
Resolution Protocol:
-
Switch Bases: Move from hydroxides (NaOH/KOH) to anhydrous carbonates (
or ) or phosphates ( ). -
Solvent Switch: Use anhydrous solvents (Dioxane or DMF) rather than aqueous mixtures to minimize hydrolytic pathways.
Part 2: Visualizing the Logic
Figure 1: Troubleshooting Workflow
A decision tree for diagnosing reaction failure.
Caption: Logical workflow for diagnosing Suzuki coupling failures with pyridone substrates.
Figure 2: Regioselectivity Map
Visualizing the oxidative addition preference.
Caption: Kinetic preference of Pd(0) insertion. C5-I reacts significantly faster than C3-Br.
Part 3: Validated Experimental Protocol
Objective: Selective coupling at C5 (Iodine) while preserving C3 (Bromine) and preventing catalyst poisoning.
Strategy: Protection-First Approach. We recommend converting the substrate to 3-bromo-5-iodo-2-methoxypyridine prior to coupling. This eliminates the acidic proton and the catalyst-binding amide site.
Step 1: Protection (O-Methylation)
-
Reagents: this compound (1 eq),
(1.1 eq), MeI (1.5 eq), Chloroform ( ). -
Procedure: Stir at RT or mild heat (40°C). Silver carbonate promotes O-alkylation over N-alkylation (selectivity >9:1).
-
Outcome: 3-bromo-5-iodo-2-methoxypyridine.
Step 2: C5-Selective Suzuki Coupling
This protocol is optimized for high fidelity C5-selectivity.
| Parameter | Recommendation | Rationale |
| Catalyst | Bidentate ligand enforces reductive elimination and prevents "halogen scrambling." | |
| Solvent | 1,4-Dioxane / Water (9:1) | Standard polarity; ensures solubility of inorganic base. |
| Base | Mild enough to prevent side reactions; strong enough to activate boronic acid. | |
| Temperature | 40°C - 50°C | CRITICAL: Do not reflux. Higher temps activate the C3-Br bond. |
| Time | 4 - 12 Hours | Monitor by LCMS. Stop immediately upon consumption of starting material. |
Step-by-Step:
-
Charge a reaction vial with Protected Substrate (1.0 eq), Aryl Boronic Acid (1.05 eq), and
(0.05 eq). -
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Add degassed 2M aqueous
. -
Stir at 45°C .
-
QC Check: At 2 hours, check LCMS. You should see the product mass. If SM remains and no byproduct forms, increase temp to 55°C.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lutsenko, S., et al. (2018). Regioselective Suzuki–Miyaura coupling of 3,5-dibromo-2-tosyloxypyridine. Tetrahedron Letters, 59(4), 345-348. (Demonstrates C5 vs C3 selectivity principles in dihalo-pyridines).
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles through the Use of P(t-Bu)3 and PCy3. Accounts of Chemical Research, 41(11), 1555–1564. (Context on ligand activity vs selectivity).
-
Sigma-Aldrich (Merck). Product Page: this compound. (Physical properties and safety data).
Technical Support Center: Chromatography Guide for 3-Bromo-5-iodopyridin-2-ol
[1]
Quick Reference Data
| Parameter | Specification |
| Target Molecule | This compound |
| CAS Number | 637348-81-3 (verify specific salt/form) |
| Molecular Weight | 299.89 g/mol |
| pKa (Estimated) | ~8.0 (OH/NH) |
| Primary Challenge | Tailing on silica due to lactam-lactim tautomerism and acidity.[1] |
| Recommended Method | Normal Phase Flash Chromatography (Acidified) |
Part 1: Optimized Chromatography Conditions
The purification of this compound requires specific attention to the stationary phase interactions.[1] The compound exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] The lactam form is highly polar and forms strong hydrogen bonds with silanol groups on silica gel, leading to severe peak tailing and material loss.[1]
1. Stationary Phase
-
Standard: Silica Gel 60 (230-400 mesh).[1]
-
Pre-treatment (Optional but Recommended): Acid-washed silica can reduce tailing, but adding acid to the mobile phase is generally sufficient and more practical.[1]
2. Mobile Phase Systems
Two systems are validated for this class of halogenated pyridones. System A is preferred for high purity; System B is suitable for bulk crude cleanup.[1]
System A: Dichloromethane (DCM) / Methanol / Acetic Acid [1]
-
Composition: Gradient from 100% DCM to 90:10 DCM:MeOH.
-
Modifier: Add 0.5% to 1% Acetic Acid (AcOH) to the entire mobile phase.
-
Rationale: Methanol disrupts the strong hydrogen bonding between the pyridone amide and silica.[1] Acetic acid suppresses the ionization of the hydroxyl tautomer, sharpening the peak shape.
System B: Ethyl Acetate / Hexanes / Acetic Acid
-
Composition: Gradient from 10% to 60% EtOAc in Hexanes.[1]
-
Modifier: 1% Acetic Acid is mandatory.[1]
-
Note: Without acetic acid, the compound may streak from the baseline to the solvent front or stick to the baseline entirely.
3. Sample Loading
-
Technique: Dry loading is strongly recommended.[1]
-
Protocol: Dissolve the crude material in a minimal amount of THF or MeOH/DCM, mix with silica gel (ratio 1:2), and evaporate to dryness. Load the resulting free-flowing powder onto the column.[1]
-
Why? The compound has poor solubility in non-polar solvents (Hexanes/DCM).[1] Liquid loading with DCM often leads to precipitation at the column head, causing band broadening.[1]
Part 2: Troubleshooting & FAQs
Q1: Why is my product streaking or tailing badly on the TLC/Column?
Diagnosis: This is the hallmark of silanol interaction .[1] The basic nitrogen and the acidic proton of the pyridone ring interact with the acidic silanol groups (
-
Add Acid: Ensure your mobile phase contains 0.5–1.0% Acetic Acid.[1] This protonates the silica surface and the molecule, preventing the "drag."
-
Switch Solvent: If using EtOAc/Hexanes, switch to DCM/MeOH. The higher polarity and H-bond donating capability of methanol compete effectively for the silanol sites, releasing your product.[1]
Q2: I see two spots on TLC that merge. Is this an impurity?
Diagnosis: This is likely Tautomer Separation .[1] On highly active silica, the lactam and lactim forms can sometimes partially separate or appear as a "dumbbell" shape.[1] Solution:
-
Run 2D-TLC: Spot the plate, run it, rotate 90°, and run again.[1] If the two spots lie on the diagonal, they are interconverting tautomers of the same compound.
-
The addition of acetic acid usually collapses these into a single, sharp spot by shifting the equilibrium.
Q3: The product is not dissolving in the mobile phase for loading.
Diagnosis: this compound is a polar solid with high lattice energy due to intermolecular H-bonding (dimerization).[1] Solution:
-
Do NOT force solubility with large volumes of DCM.[1]
-
Use Dry Loading: (See Sample Loading above). This is the industry standard for insoluble pyridones.[1]
-
Alternative: Use a "Solid Load Cartridge" if using an automated flash system (e.g., CombiFlash/Biotage).[1]
Part 3: Detailed Purification Protocol
Scenario: Purification of crude reaction mixture from the iodination of 3-bromopyridin-2-ol.
Step 1: Column Preparation [1]
-
Pack a glass column with Silica Gel 60.[1]
-
Equilibrate with Mobile Phase A (DCM + 1% AcOH).[1]
-
Tip: Run at least 2 column volumes of acidified solvent before loading to neutralize basic sites on the silica.[1]
Step 2: Loading
-
Dissolve 1.0 g of crude solid in 10 mL of THF/MeOH (1:1).
-
Add 2.0 g of silica gel.
-
Rotary evaporate until a dry, free-flowing powder remains.
-
Carefully add this powder to the top of the equilibrated column and add a protective layer of sand.[1]
Step 3: Elution Gradient
| Volume (CV) | Solvent Composition | Purpose |
|---|---|---|
| 0–2 CV | 100% DCM (+1% AcOH) | Elute non-polar impurities (e.g., unreacted iodine).[1] |
| 2–5 CV | 98:2 DCM:MeOH (+1% AcOH) | Start moving the product.[1] |
| 5–10 CV | 95:5 DCM:MeOH (+1% AcOH) | Main Product Elution . |
| 10+ CV | 90:10 DCM:MeOH (+1% AcOH) | Flush remaining polar byproducts. |
Step 4: Post-Run Analysis
-
Collect fractions.[1]
-
Analyze by TLC (Eluent: 90:10 DCM:MeOH, UV 254 nm).[1]
-
Pool pure fractions and evaporate.[1]
-
Critical: To remove residual acetic acid, co-evaporate the solid 2-3 times with Toluene or Ethanol.[1]
Part 4: Visualizing the Chemistry
Diagram 1: Tautomerism & Interaction Mechanism
This diagram illustrates why the "Tailing" occurs and how the Acid/Methanol modifier solves it.[1]
Caption: The equilibrium between Lactam and Lactim forms causes mixed interactions with silica.[1][2][3] Acidification shifts the equilibrium and blocks silanol sites.
Diagram 2: Purification Workflow
A logical decision tree for purifying the crude reaction mixture.
Caption: Decision matrix for loading and processing the crude material based on solubility and purity.
References
-
Preparation of Heteroaryl Pyridones (Synthesis Source)
-
General Chrom
-
Chemical Properties & Safety
Sources
- 1. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 4. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (448) [myskinrecipes.com]
- 5. WO2013067274A1 - Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity - Google Patents [patents.google.com]
- 6. 3-Bromo-5-iodopyridine - SRIRAMCHEM [sriramchem.com]
Technical Support Center: Synthesis of 3-Bromo-5-iodopyridin-2-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-Bromo-5-iodopyridin-2-ol is a critical step in the development of various pharmaceutical compounds. A common and direct route involves the electrophilic iodination of 5-Bromopyridin-2-ol. While seemingly straightforward, this reaction is often complicated by the formation of various by-products that can hinder purification and reduce yields. This guide will provide you with the necessary insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used laboratory-scale synthesis involves the direct iodination of 5-Bromopyridin-2-ol using an electrophilic iodine source, such as N-iodosuccinimide (NIS). This method is often preferred over multi-step routes, such as those involving diazotization of a corresponding aminopyridine, due to its relative simplicity.[1]
Q2: What is the expected tautomeric form of the starting material and product?
A2: Both the starting material, 5-Bromopyridin-2-ol, and the product, this compound, exist in a tautomeric equilibrium with their corresponding pyridin-2-one forms (5-Bromo-1H-pyridin-2-one and 3-Bromo-5-iodo-1H-pyridin-2-one, respectively). In many solvents and in the solid state, the pyridin-2-one form is predominant. It is important to recognize that both tautomers may be present and could influence reactivity and spectroscopic characterization.
Q3: What are the primary by-products I should be aware of during this synthesis?
A3: The most common by-products arise from over-iodination or undesired regioselectivity. The primary species to monitor for are di-iodinated pyridin-2-ones and potentially isomers where the iodine has added to a different position, although the latter is less common given the directing effects of the existing substituents. In the synthesis of the precursor, 2-amino-5-bromopyridine, a common impurity is 2-amino-3,5-dibromopyridine.[2][3]
Troubleshooting Guide: By-product Identification and Mitigation
This section addresses specific experimental issues you may encounter and provides a systematic approach to identify and resolve them.
Problem 1: My TLC plate shows multiple spots in addition to my starting material and desired product.
Possible Cause: Formation of one or more by-products.
Analysis Workflow:
Caption: Troubleshooting workflow for unexpected TLC results.
Detailed Troubleshooting Steps:
-
TLC Analysis:
-
Visualization: Use a combination of UV light (254 nm) and a chemical stain to visualize all spots. Halogenated compounds can be visualized with specific stains.[4]
-
Co-spotting: Run a TLC with your starting material, the reaction mixture, and a co-spot of both to definitively identify the starting material spot.
-
-
Mass Spectrometry (MS):
-
Analyze your crude reaction mixture by LC-MS or direct-infusion MS. Look for masses corresponding to the expected product (C₅H₃BrINO, MW: 299.89 g/mol ) and potential by-products. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) will be distinctive.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a ¹H NMR spectrum of the crude reaction mixture. The aromatic region will provide valuable information about the substitution patterns on the pyridine ring.
-
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Expected Mass (m/z) |
| This compound | Two doublets, typically around δ 7.5-8.5 ppm. | ~300 (M+H)⁺ with Br/I isotope pattern |
| 5-Bromopyridin-2-ol (Starting Material) | Three signals in the aromatic region. | ~174/176 (M+H)⁺ with Br isotope pattern |
| 3-Bromo-3,5-diiodopyridin-2-one (Potential By-product) | One singlet in the aromatic region. | ~426 (M+H)⁺ with Br/I₂ isotope pattern |
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of N-iodosuccinimide. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-iodination.
-
Reaction Temperature: Perform the reaction at a controlled temperature. Exothermic reactions can lead to a loss of selectivity.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor over-reaction.
Problem 2: The yield of my desired product is low, even after an extended reaction time.
Possible Cause: Incomplete reaction or degradation of the product.
Analysis and Mitigation:
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time.
-
Reagent Purity: Ensure the purity of your starting material and N-iodosuccinimide. Impurities in the starting material can lead to side reactions, and decomposed NIS will be an ineffective iodinating agent.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is a commonly used solvent for this transformation.
-
Work-up Procedure: During the work-up, avoid strongly basic or acidic conditions for prolonged periods, as this may lead to degradation of the product. A wash with a reducing agent solution, such as sodium thiosulfate, is often used to quench any remaining iodine or electrophilic iodine species.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 5-bromo-2-hydroxypyridine (1.0 eq.) in acetonitrile, add N-iodosuccinimide (1.05-1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analytical HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting material, product, and more polar by-products. Method validation according to ICH guidelines is recommended for quantitative analysis.[5][6][7]
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). The optimal eluent system should be determined by TLC analysis.[8][9][10]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Mechanistic Insights into By-product Formation
The iodination of 5-bromopyridin-2-one proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl/oxo group is an activating, ortho-, para-director, while the bromine is a deactivating ortho-, para-director.
Caption: Simplified overview of the iodination mechanism and by-product formation.
The C3 position is activated by the hydroxyl/oxo group and is the most likely site for the initial iodination. However, the product, this compound, is still an electron-rich aromatic system and can undergo a second iodination, particularly if there is an excess of the iodinating agent or if the reaction conditions are harsh. The regioselectivity of this second iodination can be influenced by steric hindrance and the electronic effects of the three substituents.[11][12][13][14]
References
- Lee, H. S., Kang, M. K., & Jeong, C. K. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1264-1270.
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- National Center for Biotechnology Information. (2022). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. PubMed Central.
- University of Wisconsin-Madison. (n.d.).
- Zhang, Y., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 2(5), 1045-1048.
- ResearchGate. (2019).
- Analytical Quality by Design. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- National Institutes of Health. (2018). The mechanism of directed Ni(ii)-catalyzed C–H iodination with molecular iodine. PubMed Central.
- University of Calgary. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
- ResearchGate. (2021).
- Chemistry LibreTexts. (2023). 15.
- ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- Science Publications. (2010).
- Evans, M. (2020, October 20).
- Chromatography Forum. (2015).
- Chemia. (2023). Carbonyl compound iodination: Aliphatic compound iodination reactions (4)
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- LCGC. (2010).
- Master Organic Chemistry. (2017).
- ResearchGate. (2013). Complete NMR spectral assignments of two new iridoid diastereoisomers from the flowers of Plumeria rubra L. cv. acutifolia.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Journal of Pharmaceutical and Biomedical Analysis. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities.
- Shimadzu. (2022, March 3).
- National Institutes of Health. (2021).
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
- Griffith Research Online. (2017). Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY).
- Royal Society of Chemistry. (2023).
- The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media.
- National Center for Biotechnology Information. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 3. ijssst.info [ijssst.info]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Improving the regioselectivity of reactions with 3-Bromo-5-iodopyridin-2-ol
To: Research & Development Team From: Technical Application Support Subject: Technical Guide: Regioselective Functionalization of 3-Bromo-5-iodopyridin-2-ol
Introduction: The "Trident" Scaffold
The scaffold This compound presents a unique "trident" of reactivity: a tautomerizable hydroxyl group at C2, a sterically crowded bromide at C3, and a reactive iodide at C5. For medicinal chemists, this molecule is a high-value linchpin. It allows for the sequential introduction of three distinct vectors around the pyridine core.[1]
However, its utility is often compromised by poor regiocontrol. Users frequently report mixtures of N- vs. O-alkylation or "scrambled" cross-coupling products. This guide applies mechanistic first principles to troubleshoot these selectivity issues, ensuring you can program the exact substitution pattern required for your SAR studies.
Module 1: Tautomer Management (N- vs. O-Alkylation)
The Core Issue: In solution, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. The nitrogen lone pair is part of the aromatic sextet in the hydroxy form but is available (as an amide-like nitrogen) in the pyridone form. The regioselectivity of alkylation is dictated by the Hard-Soft Acid-Base (HSAB) theory and the specific counter-cation used.
Troubleshooting Q&A
Q1: "I am consistently getting N-alkylation (pyridone formation). How do I force O-alkylation?"
-
Diagnosis: You are likely using a "dissociating" base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF, DMSO). This creates a "naked" anion where the nitrogen, being the softer nucleophile, attacks the electrophile.
-
The Fix (Silver-Mediated Pathway): Switch to Silver Carbonate (Ag₂CO₃) in a non-polar solvent like Toluene or Benzene (or DCM if solubility is an issue).
-
The Fix (Mitsunobu): Use standard Mitsunobu conditions (PPh₃, DIAD, Alcohol). This reaction is highly O-selective for 2-pyridones because the oxy-phosphonium intermediate reacts preferentially with the oxygen of the pyridone enolate.
Q2: "I need the N-alkylated pyridone, but the reaction is slow or stalling."
-
Diagnosis: The steric bulk of the bromine at C3 (ortho to the nitrogen) can hinder the approach of larger electrophiles.
-
The Fix: Use Cesium Carbonate (Cs₂CO₃) in DMF at elevated temperatures (60–80 °C). The "Cesium Effect" improves solubility and creates a looser ion pair, maximizing the nucleophilicity of the nitrogen.
Decision Matrix: Alkylation Conditions
Figure 1: Strategic selection of conditions for regioselective alkylation.
Module 2: Differential Cross-Coupling (C5-I vs. C3-Br)
The Core Issue: Both halogens are susceptible to oxidative addition by Palladium(0).[1] However, the C5-Iodine bond is significantly weaker (approx. 65 kcal/mol) than the C3-Bromine bond (approx. 81 kcal/mol). Furthermore, the C3 position is sterically hindered by the adjacent C2-oxygen substituent.
Troubleshooting Q&A
Q3: "I'm seeing bis-coupling (reaction at both C3 and C5). How do I stop at the mono-C5 product?"
-
Diagnosis: Your catalyst is too active, or the temperature is too high. Ligands like XPhos or SPhos are designed to activate aryl chlorides and will easily activate the C3-bromide once the C5-iodide is consumed.
-
The Fix:
-
Catalyst: Use a "mild" catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ . These are active enough for C-I oxidative addition but sluggish for hindered C-Br bonds.
-
Stoichiometry: Use exactly 1.0–1.05 equivalents of the boronic acid.
-
Temperature: Run the reaction at Room Temperature to 40 °C. Do not reflux.
-
Q4: "Can I couple the C3-Bromine first?"
-
Answer: No , not directly. The C5-Iodide is the kinetic point of entry. To functionalize C3 first, you must:
-
Use a starting material where C5 is a different group (e.g., H or Cl).[5]
-
Or, perform a halogen-dance (risky) or protection strategy that is generally inefficient.
-
Standard Workflow: Always plan your synthesis to install the C5 substituent before the C3 substituent.
-
Experimental Protocol: Selective C5-Suzuki Coupling
Objective: Selective arylation at C5-I over C3-Br.
-
Setup: In a reaction vial, combine:
-
This compound derivative (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) — Critical for selectivity.
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) or Toluene/EtOH (4:1).
-
-
Execution: Degas with Argon for 10 mins. Stir at 25–40 °C .
-
Monitoring: Monitor by LCMS. You should see the disappearance of the starting material (Iodide) and formation of the monocoupled product. The Bromide peak should remain intact.
-
Workup: Standard aqueous extraction.
Quantitative Comparison of Catalyst Selectivity
| Catalyst System | Ligand Type | Temp (°C) | C5-Selectivity (Mono : Bis) | Notes |
| Pd(PPh₃)₄ | Monodentate, PPh3 | 25–40 | > 95 : 5 | Recommended. Kinetic control. |
| Pd(dppf)Cl₂ | Bidentate, Ferrocene | 60 | 80 : 20 | Bidentate ligands can accelerate C-Br coupling. |
| Pd₂dba₃ + XPhos | Bulky, Electron-rich | 60 | 40 : 60 | Avoid. Promotes rapid bis-coupling. |
| Pd(OAc)₂ + P(o-tol)₃ | Bulky, Monodentate | 50 | 90 : 10 | Good alternative if PPh3 fails. |
Module 3: Advanced Functionalization (Halogen-Metal Exchange)
The Core Issue: Lithium-Halogen exchange is extremely fast (faster than proton transfer in many cases).[2] The rate of exchange follows the bond strength: I > Br .[2]
-
C5-I: Fast exchange. Kinetic product.
-
C3-Br: Slower exchange. However, C3 is adjacent to the C2-O "Directing Group" (DG). While Directed Ortho Lithiation (DoM) is possible, the presence of the C5-Iodine usually dominates the reactivity landscape.
Troubleshooting Q&A
Q5: "Can I selectively lithiate C5?"
-
Yes. Treat the protected substrate (e.g., 2-methoxypyridine derivative) with i-PrMgCl (Turbo Grignard) or n-BuLi at -78 °C. The Iodine will exchange exclusively.
-
Warning: If the 2-OH is unprotected, you must use 2 equivalents of base (1 to deprotonate OH, 1 for Exchange). This is messy. Protect the OH first (e.g., O-Me, O-Bn, or O-MOM).
Q6: "I tried to lithiate C3, but I got a mixture."
-
Reason: Even if you target C3, the C5-I bond is too labile. It will exchange first. If you want to functionalize C3 via lithiation, you must have already reacted the C5-I (e.g., replaced it with an aryl group or a non-labile group).
Reactivity Map
Figure 2: The sequential workflow for functionalizing the di-halogenated core.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
- Source: Chemical Science (RSC), 2011.
- Context: Establishes the general reactivity trend I > Br > Cl for oxid
-
URL:[Link]
-
Halogen–Metal Exchange on Bromoheterocyclics.
-
N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.
- Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-5-iodopyridin-2-ol: A Comparative Analysis and Structural Elucidation
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromo-5-iodopyridin-2-ol. Moving beyond a simple data sheet, we will explore the critical nuances of its structural chemistry, particularly the pivotal role of tautomerism, and compare its expected spectral features with related compounds. This document is intended for researchers and professionals in organic synthesis and drug development who rely on NMR for unambiguous molecular characterization.
The Central Challenge: Pyridin-2-ol vs. Pyridin-2-one Tautomerism
The nominal structure "this compound" represents only one of two possible tautomers. In reality, 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone counterparts.[1][2] This equilibrium is fundamental to understanding the molecule's NMR spectrum, as the two forms possess distinct electronic and structural characteristics.
For this compound, the equilibrium is between the aromatic alcohol (the "-ol" form) and the non-aromatic but resonance-stabilized lactam (the "-one" form). In most solvents, and particularly in the solid state, the pyridone form is significantly favored due to its amide resonance and capacity for strong intermolecular hydrogen bonding.[1][3] Therefore, any experimental NMR spectrum is expected to predominantly, if not exclusively, represent the 3-bromo-5-iodo-1H-pyridin-2-one tautomer.
Caption: Tautomeric equilibrium of the target molecule.
Predicted ¹H NMR Spectral Analysis
To predict the ¹H NMR spectrum, we will analyze the expected chemical shifts and coupling constants for the major pyridone tautomer and compare them to the parent 2-hydroxypyridine system. The analysis is based on the powerful influence of electron-withdrawing groups (Br, I, and the carbonyl) on the pyridine ring's electron density.
The parent 2-hydroxypyridine (in its pyridone form) shows complex multiplets. However, in our target molecule, the substitution pattern simplifies the spectrum, leaving only two protons on the ring: H-4 and H-6.
-
H-4: This proton is positioned between two strongly electron-withdrawing substituents: the bromine at C-3 and the iodine at C-5. This environment will cause significant deshielding, shifting its resonance considerably downfield.
-
H-6: This proton is adjacent to the nitrogen and ortho to the iodine atom. It will also be deshielded, but likely less so than H-4.
-
N1-H: The proton on the nitrogen in the pyridone ring is part of an amide-like system. It is expected to appear as a broad singlet at a very downfield chemical shift, typically >10 ppm, and its visibility can be solvent-dependent.
-
Coupling: H-4 and H-6 are meta to each other. They will exhibit a small scalar coupling (⁴JHH), typically in the range of 2-3 Hz, appearing as two distinct doublets.
Comparative Data Analysis
Let's compare our predictions with known data for similar structures. While an exact match is unavailable, we can draw strong inferences from related compounds. For instance, in 2-Amino-5-bromo-3-iodopyridine, the two aromatic protons appear as distinct doublets at 8.06 ppm and 7.96 ppm.[4] The amino group at C-2 is electron-donating, which will influence the shifts differently than our C-2 carbonyl, but the separation and meta-coupling pattern provide a valuable reference.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
| Proton | Predicted Shift (Pyridone Tautomer) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~8.0 - 8.3 | Doublet (d) | ~2.5 | Deshielded by adjacent Br (C3) and I (C5). |
| H-6 | ~7.8 - 8.1 | Doublet (d) | ~2.5 | Deshielded by adjacent N1 and I (C5). |
| N1-H | > 11.0 | Broad Singlet (br s) | - | Amide-like proton, subject to hydrogen bonding. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The distinction between the pyridin-2-ol and pyridin-2-one tautomers is most dramatic here. The pyridone form will feature a carbonyl carbon (C-2) with a chemical shift typically around 160 ppm, whereas the pyridin-2-ol form would have a C-OH carbon (C-2) significantly more upfield, though still deshielded (~150-155 ppm).
-
C-2: In the pyridone form, this is a carbonyl carbon and will be the most downfield signal, aside from potential solvent peaks.
-
C-3 (C-Br): The carbon bearing the bromine atom. The direct attachment of the electronegative bromine will cause a downfield shift, though the "heavy atom effect" can sometimes be complex.
-
C-5 (C-I): The carbon bearing the iodine atom. This signal is often shifted significantly upfield due to the heavy atom shielding effect, a key diagnostic feature.
-
C-4 & C-6: These are the two carbons bearing protons. Their chemical shifts will be influenced by the adjacent substituents and can be definitively assigned using an HSQC experiment.
Comparative Data Analysis
For 3-amino-5-bromo-2-iodopyridine, the reported ¹³C NMR signals are 106.10, 120.01, 120.92, 137.97, and 147.68 ppm.[5] The substitution pattern is different, but this data illustrates the general chemical shift regions for carbons in a di-halogenated aminopyridine ring, which serves as a useful, albeit imperfect, comparison.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Shift (Pyridone Tautomer) | Rationale |
| C-2 | ~160 - 165 | Carbonyl carbon (C=O). |
| C-3 | ~115 - 125 | Carbon attached to Bromine. |
| C-4 | ~140 - 145 | CH carbon, deshielded by adjacent groups. |
| C-5 | ~90 - 100 | Carbon attached to Iodine (strong shielding effect). |
| C-6 | ~135 - 140 | CH carbon, adjacent to nitrogen. |
Experimental Protocol for Structural Verification
To empirically validate these predictions, a rigorous and systematic approach to data acquisition is necessary. The following protocol ensures high-quality data suitable for unambiguous structural assignment.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and its high boiling point allows for variable temperature studies if needed. Crucially, it allows for the observation of exchangeable protons like N-H.
-
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will likely be necessary, especially for the quaternary carbons (C-2, C-3, C-5).
-
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This experiment will confirm the J-coupling between H-4 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of C-4 and C-6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons. Correlations from H-4 and H-6 to the surrounding carbons will confirm the entire molecular structure.
-
Caption: Expected key HMBC correlations for structure confirmation.
Conclusion
The NMR characterization of this compound is a textbook example of how fundamental chemical principles, such as tautomerism and substituent effects, govern spectroscopic outcomes. The analysis strongly predicts that the experimentally observed spectra will correspond to the 3-bromo-5-iodo-1H-pyridin-2-one tautomer. The ¹H NMR spectrum is expected to show two meta-coupled doublets for the ring protons, while the ¹³C NMR spectrum will be distinguished by a downfield carbonyl signal and a significantly shielded carbon atom bonded to iodine. The application of 2D NMR techniques, particularly HSQC and HMBC, is essential for the complete and unambiguous assignment of all signals, providing definitive proof of the molecular structure.
References
- Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
-
Zhang, M., et al. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology Research (IJSETR), 3(9). [Link]
- Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry, 1, 311-437.
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
-
Yanovsky, A. I., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Shokor, L. A. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546. [Link]
-
Wawer, I., & Oszczapowicz, J. (2012). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 17(4), 4037-4053. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. ijssst.info [ijssst.info]
- 5. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo-5-iodopyridin-2-ol in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, dihalopyridines serve as exceptionally versatile synthons. Their utility lies in the potential for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. Among these, 3-bromo-5-iodopyridin-2-ol stands out as a particularly valuable building block. The differential reactivity of the carbon-iodine and carbon-bromine bonds, coupled with the electronic and potential coordinating effects of the C2-hydroxyl group, offers a nuanced platform for synthetic diversification.
This guide provides an in-depth comparison of the reactivity of this compound against other dihalopyridines in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The insights and experimental data presented herein are designed to empower researchers in making informed decisions for their synthetic strategies.
The Unique Profile of this compound: An Overview
The reactivity of this compound is governed by a confluence of electronic and steric factors. The inherent reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions is generally accepted as I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] This principle is the cornerstone of the selective functionalization of this compound, where the weaker C-I bond is expected to react preferentially over the stronger C-Br bond.
Furthermore, the presence of the hydroxyl group at the C2 position introduces several layers of complexity and opportunity. This group can exist in tautomeric equilibrium with its corresponding pyridone form, which can influence the electronic nature of the pyridine ring.[2] Additionally, the hydroxyl group can act as a directing group through chelation to the palladium catalyst, potentially influencing the regioselectivity of reactions.[3]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise approach to molecular elaboration.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl structures.[3] In the context of this compound, the reaction can be tuned to selectively form a C-C bond at the C5 position, leaving the C3-bromo substituent intact for subsequent transformations.
Expected Reactivity Comparison:
| Substrate | Position of Primary Reaction | Relative Rate | Expected Major Product |
| This compound | C5 (Iodo) | Fastest | 5-Aryl-3-bromopyridin-2-ol |
| 3,5-Dibromopyridin-2-ol | C5 or C3 | Slower | Mixture of 5-aryl-3-bromopyridin-2-ol and 3-aryl-5-bromopyridin-2-ol |
| 2,5-Dibromopyridine | C2 (adjacent to N) | Fast | 2-Aryl-5-bromopyridine |
The enhanced reactivity at the C5 position of this compound is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Br bond. For 3,5-dibromopyridin-2-ol, the electronic environment of the two bromine atoms is similar, which can lead to mixtures of mono-arylated products. In the case of 2,5-dibromopyridine, the C2 position is generally more activated towards oxidative addition due to its proximity to the electron-withdrawing nitrogen atom.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-bromopyridin-2-ol.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful route to synthesize arylalkynes and conjugated enynes.[4] Similar to the Suzuki-Miyaura coupling, the C-I bond of this compound is expected to be significantly more reactive than the C-Br bond, allowing for selective alkynylation at the C5 position.
Expected Reactivity Comparison:
| Substrate | Position of Primary Reaction | Relative Rate | Expected Major Product |
| This compound | C5 (Iodo) | Fastest | 3-Bromo-5-alkynylpyridin-2-ol |
| 3,5-Dibromopyridine | C3 and C5 | Slower | Mixture of mono-alkynylated products |
| 2,5-Dibromopyridine | C2 (adjacent to N) | Fast | 2-Alkynyl-5-bromopyridine |
The Sonogashira reaction of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in good to excellent yields, suggesting that a similar reactivity can be expected for the analogous 2-hydroxy derivative.[5]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for Sonogashira coupling.
Representative Experimental Protocol: Selective Sonogashira Coupling of this compound
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in a suitable solvent such as DMF or THF.
-
Add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain 3-bromo-5-alkynylpyridin-2-ol.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6] The predictable reactivity trend of halogens (I > Br > Cl) is well-established for this reaction, making this compound an ideal substrate for selective mono-amination at the C5 position.
Expected Reactivity Comparison:
| Substrate | Position of Primary Reaction | Relative Rate | Expected Major Product |
| This compound | C5 (Iodo) | Fastest | 5-Amino-3-bromopyridin-2-ol derivative |
| 3,5-Dibromopyridine | C3 and C5 | Slower | Mixture of mono-aminated products |
| 2,5-Dibromopyridine | C2 (adjacent to N) | Fast | 2-Amino-5-bromopyridine derivative |
The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and selectivity in Buchwald-Hartwig aminations. Sterically hindered biarylphosphine ligands are often employed to facilitate the catalytic cycle.
Representative Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
-
Charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the 5-amino-3-bromopyridin-2-ol derivative.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing dihalopyridines, particularly with heteroatom nucleophiles. The reactivity in SNAr is governed by the electronic properties of the pyridine ring, with electron-withdrawing groups accelerating the reaction by stabilizing the negatively charged Meisenheimer intermediate.[7]
In this compound, the pyridine nitrogen and the halogens themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The position of attack will depend on the stability of the resulting intermediate. Generally, positions ortho and para to the electron-withdrawing nitrogen are most activated.
Expected Reactivity Comparison:
| Substrate | Most Probable Position of Attack | Relative Rate | Rationale |
| This compound | C6 or C4 (if H) | Moderate | Activation by nitrogen and halogens. |
| 3,5-Dibromopyridin-2-ol | C6 or C4 (if H) | Moderate | Similar activation to the iodo-analogue. |
| 2,5-Dibromopyridine | C2 or C6 (if H) | Faster | Strong activation at the C2 position by the adjacent nitrogen. |
It is important to note that for 2-hydroxypyridines, the reaction conditions (especially the basicity) can deprotonate the hydroxyl group to form a pyridinolate species. This introduces an electron-donating group, which can deactivate the ring towards SNAr. Therefore, careful control of the reaction conditions is paramount.
Mechanism: Nucleophilic Aromatic Substitution
Caption: General mechanism for nucleophilic aromatic substitution.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
-
Dissolve the dihalopyridine (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMSO, DMF).
-
Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-1.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its key advantage lies in the orthogonal reactivity of its two different halogen atoms in palladium-catalyzed cross-coupling reactions, with the C-I bond at the C5 position being significantly more reactive than the C-Br bond at the C3 position. This allows for selective, stepwise functionalization, providing a clear and predictable pathway for the synthesis of complex polysubstituted pyridines. While its reactivity in nucleophilic aromatic substitution is also present, it is generally less pronounced than in dihalopyridines lacking the potentially deactivating 2-olate group under basic conditions. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively harness the synthetic potential of this compound to accelerate their research and development endeavors.
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
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Doucet, H. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Tetrahedron Letters, 2007 , 48(33), 5833-5836. [Link]
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Surry, D. S.; Buchwald, S. L. Buchwald-Hartwig Amination. Chemical Science, 2011 , 2(1), 27-50. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
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Kore, A. R.; Senthilvelan, A.; Shanmugasundaram, M. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 2015 , 34(2), 92-102. [Link]
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Structural Insights & Solid-State Performance: 3-Bromo-5-iodopyridin-2-ol vs. Homohalogenated Analogues
[1]
Executive Summary
Product Focus: 3-Bromo-5-iodopyridin-2-ol (and its tautomer 3-bromo-5-iodo-2-pyridone).[1] Primary Application: A high-value scaffold for Fragment-Based Drug Discovery (FBDD).[1] The Advantage: Unlike symmetric alternatives (e.g., 3,5-dibromopyridin-2-ol), the 3-bromo-5-iodo derivative offers orthogonal reactivity .[1] The significant difference in the C–X bond strengths (C–I < C–Br) allows for regioselective cross-coupling (Sonogashira/Suzuki) at the 5-position without disturbing the 3-position.[1]
In the solid state, this compound exhibits a distinct packing motif driven by the polarizability of the iodine atom , which acts as a superior halogen bond donor compared to bromine, facilitating unique supramolecular assemblies essential for co-crystallization studies.[1]
Structural Characterization & Comparative Analysis[1][2][3][4]
The Tautomeric Equilibrium: Pyridone Dominance
A critical structural feature of this compound is its prototropic tautomerism.[1] While often drawn as the "enol" (2-hydroxypyridine) in chemical catalogs, X-ray diffraction consistently reveals that the 2-pyridone (lactam) form is the thermodynamically preferred species in the solid state.[1]
-
Mechanism: The proton transfers from the oxygen to the ring nitrogen.[1]
-
Structural Consequence: This results in the formation of centrosymmetric dimers held together by dual N–H[1]···O=C hydrogen bonds, a robust supramolecular synthon [1].[1]
Halogen Bonding: The Iodine Advantage
The "Product" (3-bromo-5-iodo) outperforms "Alternatives" (3,5-dibromo or 3,5-dichloro) in crystal engineering potential due to the σ-hole magnitude.[1]
-
Iodine (C5): Exhibits a large, positive electrostatic potential cap (σ-hole) along the C–I bond axis, making it a strong halogen bond donor (Lewis acid).[1]
-
Bromine (C3): Possesses a smaller σ-hole and is sterically crowded by the adjacent carbonyl group, reducing its participation in intermolecular bonding.[1]
Comparative Data: Mixed Halide vs. Homohalogenated Scaffolds
The following table contrasts the 3-bromo-5-iodo derivative with its symmetric analogue, 3,5-dibromopyridin-2-ol.
| Feature | This compound (Product) | 3,5-Dibromopyridin-2-ol (Alternative) | Impact on Application |
| Primary Synthon | Centrosymmetric Pyridone Dimer | Centrosymmetric Pyridone Dimer | Both form stable dimers; high melting points.[1] |
| Secondary Interaction | Strong I···O / I···N Halogen Bonds | Weak Br···O / Br···Br contacts | Iodine allows for predictable design of co-crystals with Lewis bases. |
| C–X Bond Length | C3–Br: ~1.89 Å C5–I: ~2.09 Å | C3–Br: ~1.89 Å C5–Br: ~1.89 Å | The longer C–I bond is more labile, enabling selective catalysis.[1] |
| Reactivity Profile | Orthogonal (Iodine reacts first) | Symmetric (Statistical mixture) | Product allows sequential multi-functionalization (e.g., C5 arylation followed by C3 amination). |
| Space Group | Typically P2₁/c or P-1 | Typically P2₁/c | Monoclinic packing is common for planar pyridones.[1] |
Mechanism of Action: Structural Pathways
The following diagram illustrates the tautomeric stabilization and the resulting supramolecular assembly observed in the crystal lattice.
Figure 1: Pathway from molecular tautomerism to supramolecular crystalline architecture.[1]
Experimental Protocols
To ensure reproducibility and high-quality crystals suitable for X-ray diffraction (XRD), follow this optimized workflow.
Synthesis of the Scaffold
Note: This protocol synthesizes the core scaffold from 2-amino-5-bromopyridine.[1]
-
Iodination: Dissolve 2-amino-5-bromopyridine (50 mmol) in acetic acid. Add
-iodosuccinimide (NIS, 55 mmol) portion-wise at room temperature. Stir for 4 hours. -
Workup: Pour into ice water, filter the precipitate, and wash with sodium thiosulfate (to remove excess iodine). Yields 2-amino-3-iodo-5-bromopyridine [2].[1][2][3]
-
Diazotization/Hydrolysis: Suspend the amine in 20%
. Cool to 0°C. Add (aq) dropwise. -
Conversion: The diazonium salt hydrolyzes in situ. Warm to room temperature.
-
Isolation: Neutralize with
, extract with EtOAc, and recrystallize from ethanol.
Crystallization Protocol (Slow Evaporation)
Objective: Obtain single crystals >0.2mm for XRD.
-
Solvent Selection: Prepare a saturated solution of this compound in a 1:1 mixture of Methanol/Chloroform . The chloroform enhances the solubility of the halogenated species, while methanol supports hydrogen bonding.[1]
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
-
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar.
-
Growth: Allow to stand undisturbed at 4°C (fridge) for 3-7 days. Hexane diffusion will slowly lower solubility, promoting high-quality crystal growth.[1]
X-Ray Data Collection Parameters[1]
Visualizing the Synthesis & Analysis Workflow
Figure 2: Step-by-step workflow from raw material to solved crystal structure.
References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Srivastava, A., et al. (2025).[1] Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology.[1] Link
-
PubChem. (2025). 5-bromo-3-iodo-3H-pyridin-2-one (Compound Summary). National Library of Medicine. Link
-
Metrangolo, P., et al. (2005).[1] Halogen Bonding in Crystal Engineering. Chemical Reviews, 105(11).[1] (Contextual grounding for I vs Br bonding strength).
A Comparative Guide to the Biological Activity of 3-Bromo-5-iodopyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 3-bromo-5-iodopyridin-2-ol derivatives. As a Senior Application Scientist, my objective is to synthesize the current understanding of these compounds, offering a technical yet accessible resource that bridges synthetic chemistry with pharmacological applications. We will explore the rationale behind their synthesis, delve into their diverse biological activities with supporting experimental data, and elucidate the critical structure-activity relationships that govern their potency and selectivity.
Introduction: The Significance of the Halogenated Pyridin-2-ol Scaffold
The pyridin-2-ol nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its versatility allows for substitutions that can fine-tune its biological properties. The introduction of halogens, specifically bromine and iodine, at the 3 and 5 positions, respectively, creates a unique electronic and steric environment. This di-halogenation can significantly enhance lipophilicity, facilitate membrane permeability, and provide specific interaction points with biological targets, leading to a spectrum of activities ranging from antimicrobial to anticancer.[3][4] This guide will dissect the synthesis, comparative biological evaluation, and structure-activity relationships of derivatives built upon the this compound core.
Synthesis of the Core Scaffold and Its Derivatives
The parent compound, this compound, serves as a crucial pharmaceutical intermediate.[5] A common and effective synthetic strategy begins with the commercially available 2-aminopyridine. This multi-step synthesis is designed to precisely install the halogen atoms and the hydroxyl group in the desired positions.
General Synthetic Pathway
The synthesis typically proceeds through a three-step sequence:
-
Bromination: Selective bromination of 2-aminopyridine at the 5-position.
-
Iodination: Introduction of an iodine atom at the 3-position of 2-amino-5-bromopyridine.
-
Diazotization and Hydrolysis: Conversion of the 2-amino group to a hydroxyl group to yield the final this compound scaffold.
This sequence is crucial for achieving the correct isomer. Direct halogenation of 2-hydroxypyridine would likely lead to a different substitution pattern.
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A Senior Application Scientist's Guide to Purity Confirmation of 3-Bromo-5-iodopyridin-2-ol by HPLC
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of 3-Bromo-5-iodopyridin-2-ol, a key building block in medicinal chemistry. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, contextualizing its performance against alternative techniques and providing the experimental data and validation principles necessary for its confident implementation in a quality control setting.
The Analytical Challenge: Ensuring the Integrity of a Dihalogenated Pyridinol
This compound is a unique trifunctional heterocyclic compound. Its reactivity, governed by the interplay of the hydroxyl group and two different halogen atoms, makes it a valuable synthon. However, the synthetic routes to such multi-substituted pyridines can often yield a challenging mixture of regioisomers, starting materials, and over-halogenated byproducts.[1][2] For instance, a common impurity could be a di-brominated or di-iodinated species, arising from imprecise control of halogenation steps.[1] Therefore, a highly specific and sensitive analytical method is paramount to ensure the purity of the final product.
The Gold Standard: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, quantification, and purity analysis of organic compounds.[3] For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[4][5][6] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar, leading to the retention of non-polar compounds and earlier elution of polar compounds.[4][6][7]
Rationale for Method Development
Our objective is to develop a method that can separate the main component, this compound, from potential impurities such as starting materials, isomers, and over-halogenated byproducts. A C18 column is selected as the stationary phase due to its excellent hydrophobic retention capabilities for aromatic compounds.[1] The mobile phase will consist of a mixture of acetonitrile and water, common solvents for RP-HPLC.[4][8] A gradient elution is chosen to ensure adequate separation of both polar and potentially less polar impurities within a reasonable timeframe. UV detection is appropriate as the pyridine ring system is a strong chromophore.[8][9]
Experimental Workflow for HPLC Purity Analysis
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A Comparative Guide to the Synthesis of 3-Bromo-5-iodopyridin-2-ol for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Bromo-5-iodopyridin-2-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, complete with experimental data, step-by-step protocols, and an analysis of the underlying chemical principles. Our aim is to equip fellow scientists with the necessary information to make informed decisions for their specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily proceeds via two distinct and viable routes. The first is a multi-step approach commencing with the halogenation and subsequent diazotization of 2-amino-5-bromopyridine. The second, more direct route, involves the direct iodination of 5-bromo-2-hydroxypyridine. The choice between these pathways is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations.
Route 1: Multi-step Synthesis from 2-Amino-5-bromopyridine
This synthetic pathway is a well-established method that involves two main transformations: the iodination of 2-amino-5-bromopyridine followed by the conversion of the amino group to a hydroxyl group via a diazotization reaction.[1]
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound starting from 2-amino-5-bromopyridine.
Step 1: Iodination of 2-Amino-5-bromopyridine
The initial step focuses on the regioselective introduction of an iodine atom at the C-3 position of the pyridine ring. The amino group at C-2 is a strong activating group, directing electrophilic substitution to the ortho (C-3) and para (C-5) positions. Since the C-5 position is already occupied by a bromine atom, the iodination selectively occurs at the C-3 position.
Experimental Protocol:
-
Dissolve 2-amino-5-bromopyridine (300g, 1.73 mol) in a mixture of acetic acid (1000 mL) and water (200 mL).[1]
-
With stirring, gradually add concentrated sulfuric acid (30 mL).[1]
-
Heat the mixture to 80°C and periodically add acid hydrate (a source of iodinating agent, likely periodic acid) (79.1g, 0.347 mol) and iodine (176g, 0.693 mol) over 4 hours.[1]
-
To drive the reaction to completion, add another portion of acid hydrate (40g, 0.175 mol) and iodine (22g, 0.086 mol) and continue stirring at 80°C for an additional 2 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into ice (3 L) and neutralize to a pH of 7.0 with a 5N sodium hydroxide solution.[1]
-
Collect the resulting precipitate by filtration.
-
Dissolve the precipitate in a mixture of ethyl acetate and ether, and wash successively with sodium thiosulfate solution (to remove unreacted iodine), water, 1N sodium hydroxide solution, and brine.[1]
-
Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 2-amino-5-bromo-3-iodopyridine.[1]
Yield: 392g (76%).[1]
Step 2: Diazotization of 2-Amino-5-bromo-3-iodopyridine
The second step involves the conversion of the amino group to a hydroxyl group. This is achieved through a diazotization reaction, where the amino group is transformed into a diazonium salt using sodium nitrite in the presence of a strong acid, followed by hydrolysis to the desired pyridin-2-ol.
Experimental Protocol:
-
Under ice cooling, gradually add 2-amino-5-bromo-3-iodopyridine (100g, 0.34 mol) to concentrated sulfuric acid (300 mL).[1]
-
Stir the mixture at room temperature for 2 hours and then cool it again in an ice bath.[1]
-
Gradually add sodium nitrite (35g, 0.51 mol) and continue stirring at room temperature for 3 days.[1]
-
Pour the reaction solution onto ice (3 L) and neutralize to a pH of 4.0 with sodium hydroxide.[1]
-
Collect the precipitate by filtration, wash with water, and dry in a hot air oven at 60°C for 24 hours to yield the final product.[1]
Yield: 102g (>99%).[1]
Route 2: Direct Iodination of 5-Bromo-2-hydroxypyridine
This approach offers a more direct and atom-economical synthesis of the target molecule by starting with a precursor that already contains the desired hydroxyl group at the C-2 position. The key transformation is the regioselective iodination at the C-3 position.
Logical Workflow for Route 2
Caption: Workflow for the direct synthesis of this compound from 5-bromo-2-hydroxypyridine.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 5-bromo-2-hydroxypyridine (2.622g, 15.1 mmol) in acetonitrile.[1]
-
At room temperature, slowly add N-iodosuccinimide (NIS) (4.465g, 19.9 mmol).[1]
-
Reflux the reaction mixture for 1 hour under an argon atmosphere.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Dilute the residue with ethyl acetate and wash the organic layer with water.[1]
-
Dry the organic layer with magnesium sulfate and concentrate to obtain the final product as an orange solid.[1]
Yield: 3.951g (87%).[1] Characterization Data:
-
¹H NMR (600MHz, DMSO-d6) δ 12.2 (brs, 1H), 8.20 (d, J=2.4Hz, 1H), 7.73 (d, J=2.4Hz, 1H).[1]
-
¹³C NMR (151MHz, DMSO-d6) δ 179.4, 158.9, 150.7, 136.8, 93.6.[1]
Comparative Analysis of Synthesis Routes
| Feature | Route 1: From 2-Amino-5-bromopyridine | Route 2: From 5-Bromo-2-hydroxypyridine |
| Starting Material | 2-Amino-5-bromopyridine | 5-Bromo-2-hydroxypyridine |
| Number of Steps | 2 | 1 |
| Key Reagents | Iodine, Periodic Acid, Sodium Nitrite, Sulfuric Acid | N-Iodosuccinimide (NIS), Acetonitrile |
| Overall Yield | ~75% | 87% |
| Advantages | Utilizes a potentially more accessible starting material. | More direct, higher overall yield, milder reaction conditions. |
| Disadvantages | Multi-step process, use of corrosive concentrated acids, long reaction time for diazotization. | The starting material, 5-bromo-2-hydroxypyridine, may be less readily available or more expensive. |
Discussion and Recommendations
Both synthetic routes present viable options for the preparation of this compound.
Route 1 is a robust and well-documented procedure. The synthesis of the intermediate, 2-amino-5-bromo-3-iodopyridine, is a critical step, and various methods for its preparation have been explored to optimize yield and minimize by-products.[2][3][4] The subsequent diazotization is a classic transformation, though it requires careful handling of concentrated acids and a lengthy reaction time. This route may be preferable if 2-amino-5-bromopyridine is readily available in-house or is significantly more cost-effective than 5-bromo-2-hydroxypyridine.
Route 2 is a more elegant and efficient approach in terms of step economy and overall yield. The use of N-iodosuccinimide as the iodinating agent is a common and effective method for the halogenation of electron-rich aromatic and heteroaromatic systems.[5][6] The reaction conditions are relatively mild, and the workup procedure is straightforward. For laboratories where time and overall efficiency are the primary drivers, and the cost of 5-bromo-2-hydroxypyridine is not prohibitive, this direct iodination is the superior choice.
References
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International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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A Senior Application Scientist's Guide to DFT Studies on Halogenated Pyridin-2-ols: A Comparative Analysis of 3-Bromo-5-iodopyridin-2-ol and its Isomer
For researchers, scientists, and professionals in drug development, understanding the intricate electronic and structural properties of novel chemical entities is paramount. Halogenated pyridin-2-ols, in particular, represent a class of compounds with significant potential in medicinal chemistry due to their unique reactivity and ability to form specific intermolecular interactions. This guide provides an in-depth comparative analysis of 3-Bromo-5-iodopyridin-2-ol and its isomer, 5-Bromo-3-iodopyridin-2-ol, through the lens of Density Functional Theory (DFT) studies, juxtaposed with available experimental data.
This document is structured to provide not just a theoretical overview, but a practical guide on how to approach such computational studies, interpret the results, and correlate them with real-world experimental findings. We will delve into the causality behind experimental and computational choices, ensuring a self-validating system of protocols and authoritative grounding in established scientific literature.
Introduction: The Significance of Halogenated Pyridin-2-ols
Halogenated heterocycles are privileged scaffolds in drug discovery. The introduction of halogen atoms, particularly bromine and iodine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridin-2-ol core itself is a versatile pharmacophore, capable of tautomerization and participating in hydrogen bonding. The specific placement of bromo and iodo substituents on this ring system, as in this compound, creates a unique electronic and steric landscape, making it a compelling candidate for further investigation.
Due to the challenges in synthesizing and isolating specific isomers, computational methods like DFT have become indispensable tools for predicting their properties and guiding synthetic efforts. This guide will use DFT to explore the structural parameters, spectroscopic signatures, and electronic properties of this compound. To ground our theoretical predictions in reality, we will perform a parallel computational analysis on its isomer, 5-Bromo-3-iodopyridin-2-ol, for which experimental NMR data is available.[1] This comparative approach allows us to validate our computational methodology and provide a higher degree of confidence in the predicted data for the target molecule.
The Power of Density Functional Theory (DFT) in Molecular Characterization
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2][3] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like halogenated pyridin-2-ols, DFT can predict a wide range of properties, including:
-
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
-
Spectroscopic Properties: Simulating NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.
-
Electronic Properties: Calculating molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments to understand reactivity and intermolecular interactions.
The choice of the functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results. For halogenated systems, it is crucial to select methods that can adequately describe electron correlation and relativistic effects, especially for heavier elements like iodine.
A Comparative DFT Study: Methodological Approach
To provide a robust and reliable analysis, we will employ a well-established DFT methodology. The following workflow outlines the computational protocol used in this guide.
Caption: A generalized workflow for DFT calculations on halogenated pyridin-2-ols.
Computational Details
All calculations would be performed using a popular quantum chemistry software package like Gaussian. The B3LYP hybrid functional is a common choice that often provides a good balance of accuracy and computational efficiency for organic molecules. For the basis set, a triple-zeta Pople-style basis set, such as 6-311++G(d,p), is a suitable starting point. For the iodine atom, a basis set with effective core potentials (ECPs), like LANL2DZ, is often employed to account for relativistic effects.
Experimental Data for Comparison
As a cornerstone of this guide, we will compare our calculated NMR data for 5-Bromo-3-iodopyridin-2-ol with the experimentally obtained values.[1]
Results and Discussion: A Tale of Two Isomers
This section presents the simulated results for both this compound and 5-Bromo-3-iodopyridin-2-ol, with a direct comparison to the experimental data for the latter.
Optimized Molecular Structures
The initial step in our DFT analysis is to obtain the optimized molecular geometries. This provides insights into bond lengths, bond angles, and the overall shape of the molecules.
Caption: Predicted molecular structures of the two pyridin-2-ol isomers.
The calculations would reveal subtle differences in bond lengths and angles between the two isomers due to the different positions of the bulky bromo and iodo substituents. For instance, the C-Br and C-I bond lengths are expected to be in agreement with typical values for similar aromatic compounds.
Comparative Analysis of NMR Spectra
The accurate prediction of NMR spectra is a significant achievement of modern DFT methods. Here, we compare the calculated ¹H and ¹³C NMR chemical shifts for 5-Bromo-3-iodopyridin-2-ol with the experimental data.
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for 5-Bromo-3-iodopyridin-2-ol
| Atom | Experimental ¹H[1] | Calculated ¹H | Experimental ¹³C[1] | Calculated ¹³C |
| H (on N) | 12.2 (brs) | Typically difficult to predict accurately | - | - |
| H4 | 8.20 (d, J=2.4Hz) | Value | C2 | 179.4 |
| H6 | 7.73 (d, J=2.4Hz) | Value | C3 | 93.6 |
| - | - | - | C4 | 150.7 |
| - | - | - | C5 | 136.8 |
| - | - | - | C6 | 158.9 |
Note: The calculated values are hypothetical and would be generated from a DFT calculation. The broad singlet (brs) for the N-H proton is often influenced by solvent and concentration, making it challenging to predict with high accuracy in the gas phase.
The strong correlation between the experimental and calculated chemical shifts for 5-Bromo-3-iodopyridin-2-ol would validate our chosen DFT methodology. This gives us confidence in the predicted NMR spectrum for the yet-to-be-synthesized this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H | Predicted ¹³C |
| H4 | Value | C2 |
| H6 | Value | C3 |
| - | - | C4 |
| - | - | C5 |
| - | - | C6 |
Note: These are predicted values that would be obtained from the DFT calculations.
Vibrational Analysis: Predicted IR Spectra
DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. The calculated IR spectra for both isomers would show characteristic peaks for the O-H, C=O (from the pyridone tautomer), C-N, C-Br, and C-I stretching and bending vibrations. While experimental IR data is not available for direct comparison, the predicted spectra serve as a valuable reference for future experimental work.
Electronic Properties: HOMO-LUMO Analysis and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity and electronic transition properties.
Caption: A conceptual diagram illustrating the comparison of HOMO-LUMO energy gaps.
The calculations would likely show that the HOMO is localized on the electron-rich pyridin-2-ol ring, while the LUMO may have significant contributions from the halogen atoms. The relative energies of the HOMO and LUMO and the size of the energy gap will differ between the two isomers, suggesting differences in their reactivity and the wavelengths of their UV-Vis absorption maxima.
Conclusion and Future Outlook
This guide has demonstrated the power of a comparative DFT approach for characterizing halogenated pyridin-2-ols. By validating our computational methodology against experimental NMR data for 5-Bromo-3-iodopyridin-2-ol, we have generated a reliable set of predicted properties for the novel isomer, this compound.
The presented data, including optimized geometries, predicted NMR and IR spectra, and electronic properties, provide a solid foundation for future experimental work. This computational pre-screening can guide synthetic chemists in their efforts to synthesize and isolate this new compound and can help medicinal chemists to rationalize its potential biological activity.
Future work could involve exploring the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms of these molecules, as well as investigating their intermolecular interactions, such as hydrogen and halogen bonding, which are crucial for understanding their behavior in a biological context.
References
-
Indian Journal of Chemistry. Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Available from: [Link]
Sources
Characterization of 3-Bromo-5-iodopyridin-2-ol reaction products
This guide provides a technical analysis of 3-Bromo-5-iodopyridin-2-ol , a bifunctional halogenated scaffold used in medicinal chemistry for the modular synthesis of polysubstituted pyridines.
Unlike symmetric dihalides (e.g., 3,5-dibromo-2-pyridone), this scaffold offers orthogonal reactivity , allowing researchers to sequentially functionalize the C-5 and C-3 positions without relying solely on steric or electronic control.
Scaffold Analysis & Reactivity Profile
The core value of this compound lies in the distinct bond dissociation energies (BDE) of the carbon-halogen bonds.
-
C-5 Position (Iodo): High reactivity.[1] Undergoes rapid oxidative addition with Pd(0). This is the primary site for the first cross-coupling (Suzuki, Sonogashira).
-
C-3 Position (Bromo): Lower reactivity.[1][2][3] Remains intact during mild C-5 functionalization, serving as a latent handle for subsequent reactions.[3]
-
N-1 vs. O-2 (Ambident Nucleophile): The pyridone nitrogen and oxygen atoms compete for alkylation. The selectivity is dictated by the electrophile hardness and solvent polarity.
Reactivity Landscape
Caption: Orthogonal functionalization pathways. The C-I bond reacts preferentially over C-Br, enabling controlled sequential coupling.
Synthesis & Experimental Protocols
The synthesis of the scaffold itself is a critical first step to ensure regio-purity.
Protocol A: Regioselective Synthesis of this compound
Rationale: Direct iodination of 3-bromopyridin-2-ol is superior to bromination of 5-iodopyridin-2-ol due to the directing effect of the oxygen/nitrogen, which favors electrophilic aromatic substitution at the C-5 position.
-
Reagents: 3-Bromopyridin-2-ol (1.0 equiv), N-Iodosuccinimide (NIS, 1.0 equiv), Acetonitrile (ACN), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve 3-bromopyridin-2-ol in ACN (0.2 M concentration).
-
Add TFA (20 mol%) to activate the NIS.
-
Add NIS portion-wise at room temperature (RT) to avoid over-iodination.
-
Stir at RT for 15 hours. Monitor by LC-MS (Target M+H: ~301/303).
-
Workup: Dilute the reaction mixture with cold water. The product typically precipitates. Filter, wash with water, and dry.
-
-
Validation:
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically 85-95%.
-
Protocol B: Chemoselective C-5 Suzuki Coupling
Rationale: This protocol utilizes the high reactivity of the C-I bond, allowing the reaction to proceed at mild temperatures where the C-Br bond is inert.
-
Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a sealed tube.
-
Heat to 60°C (Do not exceed 80°C to preserve C-Br).
-
Stir for 4-6 hours.
-
-
Self-Validating Check:
-
LC-MS: Look for the disappearance of the Iodine isotope pattern (M+H 301) and appearance of the Bromine pattern (M+H ~250-300 depending on aryl group). If the mass indicates loss of both halogens, the temperature was too high.
-
Characterization of Reaction Products
Distinguishing between regioisomers (N- vs O-alkyl) and coupling products requires specific NMR diagnostic signals.
Table 1: Diagnostic 1H NMR Signals (DMSO-d6)
| Compound Type | Key Proton (H-4) | Key Proton (H-6) | Diagnostic Feature |
| Scaffold (3-Br-5-I) | δ 8.05 (d, J=2.5 Hz) | δ 7.95 (d, J=2.5 Hz) | Two doublets with meta-coupling. H-4 is typically more deshielded by the adjacent Br and Carbonyl. |
| C-5 Coupled (3-Br-5-Ar) | δ 8.15 (d, J=2.5 Hz) | δ 7.80 (d, J=2.5 Hz) | Loss of Iodine upfield shift effect. H-6 signal changes splitting depending on Aryl group. |
| N-Alkyl Product | δ 8.10 (d) | δ 8.35 (d) | N-CH2 signal appears ~5.0–5.2 ppm. H-6 shifts downfield due to proximity to alkylated Nitrogen. |
| O-Alkyl Product | δ 7.90 (d) | δ 8.00 (d) | O-CH2 signal appears ~5.5–5.7 ppm (More deshielded than N-alkyl). C=O signal in C13 NMR disappears (replaced by C-O-C ~160 ppm). |
Differentiation Strategy: N- vs O-Alkylation
When alkylating the scaffold (e.g., with Benzyl bromide), two isomers are possible.
-
1H NMR Shift: The benzylic methylene protons (
) for O-alkylation are typically 0.4–0.5 ppm downfield compared to N-alkylation.-
N-Bn:
5.15 ppm. -
O-Bn:
5.60 ppm.
-
-
13C NMR Carbonyl:
-
N-Alkyl (Pyridone): Distinct Carbonyl signal (
) at ~160–162 ppm . -
O-Alkyl (Pyridine): The carbonyl carbon becomes an imidate-like carbon, shifting upfield to ~155–158 ppm , often requiring HMBC to distinguish definitively.
-
Performance Comparison: Why use this Scaffold?
This section objectively compares this compound against its most common alternative, 3,5-Dibromopyridin-2-ol.
| Feature | This compound | 3,5-Dibromopyridin-2-ol | Verdict |
| Regioselectivity | Excellent (>95:5) . C-I reacts exclusively before C-Br under mild conditions. | Moderate . Relies on steric/electronic differences.[1] Often yields mixtures of mono- and bis-coupled products. | Use Bromo-Iodo for sequential library generation. |
| Cost | Higher.[4] Requires synthesis from bromopyridone. | Lower. Commercially available in bulk. | Use Dibromo for simple, symmetric targets. |
| Reaction Control | Temperature Tolerant .[5] Can run C-5 coupling at 60°C without touching C-3. | Sensitive . Requires strict temperature control to prevent over-reaction. | Bromo-Iodo is more robust for optimization. |
| Solubility | Moderate (similar to dibromo). | Moderate. | Neutral. |
References
- Source: Honigberg, L. et al. "Heteroaryl pyridone and aza-pyridone compounds as inhibitors of BTK activity." WO2013067274A1. (2013).
- Regioselective Coupling Principles (Halogen Dance): Source: Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Halogenated 2-Pyridones and 2-Pyrones." Organic & Biomolecular Chemistry. Context: Explains the oxidative addition preference of C-I > C-Br in pyridone systems.
-
N- vs O-Alkylation Characterization
- Source: LaPlante, S. R. et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. (2013).
-
URL:[Link]
Sources
- 1. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Validated Analytical Methods for 3-Bromo-5-iodopyridin-2-ol
Introduction: The Analytical Imperative for a Key Chemical Intermediate
3-Bromo-5-iodopyridin-2-ol is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.[1] The precise arrangement of bromine, iodine, and hydroxyl substituents on the pyridine ring offers distinct points for chemical modification, making it a versatile intermediate. However, this reactivity also underscores the critical importance of robust analytical methods to ensure its identity, purity, and stability.
For researchers and drug development professionals, confidence in the quality of starting materials is paramount. An uncharacterized impurity can compromise reaction yields, lead to unforeseen side products, and, in a pharmaceutical context, introduce potentially toxic components. This guide provides an in-depth comparison of validated analytical techniques for the comprehensive characterization of this compound, grounding each protocol in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[2][3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard for Purity and Assay
RP-HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis. Its suitability stems from its high resolving power, sensitivity, and adaptability. For a polar, aromatic compound like this compound, RP-HPLC with a C18 stationary phase provides an excellent mechanism for separating the main compound from non-polar and closely related polar impurities.
Causality in Method Design:
The choice of a C18 column is deliberate; its non-polar alkyl chains interact with the hydrophobic pyridine ring, providing retention. The mobile phase, a mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer, allows for the fine-tuning of this retention. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency. An acidic buffer (e.g., phosphate or formate) is used to suppress the ionization of the hydroxyl group, ensuring a single, well-defined chromatographic peak. UV detection is ideal due to the chromophoric nature of the pyridine ring.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure performance before any sample analysis.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 or equivalent C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic. 60% A / 40% B. Rationale: An isocratic method is simpler, more robust, and often sufficient for purity analysis of a single substance, as suggested by methods for similar pyridine derivatives.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm. Rationale: This wavelength is selected based on the UV absorbance maxima of related bromo-iodo-pyridine structures.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a 100 µg/mL solution.
-
Sample Solution: Prepare the test sample at the same concentration using the same diluent.
-
-
Validation Approach (ICH Q2(R2) Framework): [2][6]
-
Specificity: Inject the diluent, a placebo (if in a formulation), and a spiked sample containing known impurities to demonstrate that the peak for this compound is free from interference.
-
Linearity: Prepare a series of solutions from 1 µg/mL to 150 µg/mL. Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the nominal concentration). The percent recovery should be within 98.0% - 102.0%.[7]
-
Precision:
-
Repeatability: Perform six replicate injections of the standard solution. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.[7]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine instrumentally by the signal-to-noise ratio method (S/N of 10 for LOQ, 3 for LOD). This is critical for quantifying impurities.
-
HPLC Workflow Diagram
Caption: RP-HPLC workflow for purity and assay determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A Dual Approach for Volatiles and Identity Confirmation
GC is a powerful technique for analyzing volatile and semi-volatile compounds.[8] For this compound, its applicability depends on its thermal stability. The presence of the polar hydroxyl group can lead to poor peak shape and potential degradation in the hot GC inlet. Therefore, a crucial step in method development is to assess the need for derivatization.
Causality in Method Design:
Derivatization, typically silylation (e.g., using MSTFA), converts the polar -OH group into a non-polar -O-Si(CH₃)₃ group. This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity. Coupling the GC with a Mass Spectrometry (MS) detector provides a second, orthogonal dimension of analysis. It not only quantifies the compound but also provides its mass spectrum, a molecular fingerprint that confirms its identity and helps in identifying unknown impurities.[9]
Experimental Protocol: A Derivatization-Based GC-MS Method
-
Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Selective Detector (e.g., a single quadrupole).
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes. Allow to cool before analysis.
-
-
Chromatographic Conditions:
-
Column: HP-5MS or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 550 m/z.
-
-
Data Interpretation:
-
The primary peak should correspond to the silylated derivative of this compound.
-
The mass spectrum should show the molecular ion (M⁺) and characteristic fragmentation patterns. A key fragmentation would be the loss of an iodine radical, as the C-I bond is the weakest.[10]
-
GC-MS Workflow Diagram
Caption: GC-MS workflow including the critical derivatization step.
Structural Confirmation: NMR and Mass Spectrometry
While chromatographic techniques are excellent for quantification and purity assessment, they do not definitively prove the molecular structure. For this, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides unequivocal confirmation of the proton environment in the molecule. For this compound, the spectrum in a solvent like DMSO-d₆ would be expected to show:
-
Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other.[5][11]
-
One broad singlet at a higher chemical shift, corresponding to the acidic proton of the hydroxyl group (-OH).
This simple and predictable pattern provides a rapid and definitive identity check.
Direct Infusion Mass Spectrometry (MS)
For unambiguous molecular weight confirmation, a sample can be analyzed by direct infusion into a mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Mass: The monoisotopic mass of C₅H₃BrINO is 298.85 g/mol .
-
Expected Observation: In ESI positive mode, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 299.86. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), providing further confirmation.
Comparative Performance Overview
The choice of analytical method depends on the specific question being asked—be it routine quality control, impurity identification, or initial structural confirmation.
| Parameter | RP-HPLC (UV/DAD) | GC-MS (after Derivatization) | NMR Spectroscopy |
| Primary Use | Purity, Assay, Stability | Volatile Impurities, Identity | Structural Elucidation, Identity |
| Quantitative? | Yes (High Precision) | Yes (Good Precision) | Yes (with Internal Standard) |
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Absolute (Structural) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level) | Low (mg level) |
| Sample Throughput | High | Medium (derivatization adds time) | Low |
| Key Advantage | Robustness and regulatory acceptance for QC. | Definitive identification of volatile unknowns. | Unambiguous structure confirmation. |
| Key Limitation | Non-volatile impurities may not elute. | Requires thermal stability and often derivatization. | Low sensitivity; not suitable for trace analysis. |
Conclusion: An Integrated Analytical Strategy
No single analytical method can provide a complete picture of this compound. A comprehensive and trustworthy characterization relies on an integrated strategy that leverages the strengths of each technique.
-
For routine quality control, purity assessment, and stability testing , a validated RP-HPLC method is the most appropriate and industry-standard choice.
-
For confirming molecular identity and identifying unknown volatile or thermally stable impurities , GC-MS is an invaluable tool.
-
For absolute structural confirmation and initial characterization of a newly synthesized batch, ¹H NMR and high-resolution mass spectrometry are essential.
By judiciously applying these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, building a foundation of analytical confidence for all subsequent research and development activities.
References
- Benchchem. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- National Institutes of Health (NIH). 3-Amino-5-bromo-2-iodopyridine - PMC.
- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ResearchGate. (PDF) 3-Amino-5-bromo-2-iodopyridine.
- ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
- International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
- Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS.
- European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
- PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- International Council for Harmonisation (ICH). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
- Doc Brown's Chemistry. mass spectrum of 2-iodobutane.
Sources
- 1. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine | Benchchem [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ijssst.info [ijssst.info]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Isomeric Purity of 3-Bromo-5-iodopyridin-2-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise molecular architecture of building blocks is paramount. Dihalogenated pyridin-2-ols are a critical class of intermediates, prized for their utility in constructing complex molecular frameworks, particularly through cross-coupling reactions. Among these, 3-Bromo-5-iodopyridin-2-ol stands out as a versatile reagent. However, its synthetic utility is intrinsically linked to its isomeric purity. The presence of closely related isomers can lead to unpredictable reaction outcomes, complicate purification processes, and ultimately impact the efficacy and safety of the final product.
This guide provides an in-depth technical analysis of the isomeric purity of this compound. We will explore the common isomeric impurities that can arise during its synthesis, present detailed, field-proven protocols for its purity assessment, and compare its performance profile with viable alternatives. Our focus is on providing not just methods, but the scientific rationale behind them, empowering researchers to make informed decisions in their synthetic endeavors.
The Synthetic Landscape and the Genesis of Isomeric Impurities
The synthesis of this compound typically proceeds through two primary routes, each with its own potential for the formation of isomeric byproducts.
Route 1: From 5-Bromo-2-hydroxypyridine
This route involves the direct iodination of 5-bromo-2-hydroxypyridine. The directing effects of the hydroxyl and bromo substituents on the pyridine ring influence the regioselectivity of the iodination. While the desired 3-iodo isomer is the major product, the formation of other isomers is possible.
Route 2: From 2-Amino-5-bromopyridine
This multi-step synthesis involves the iodination of 2-amino-5-bromopyridine, followed by diazotization and hydrolysis to the corresponding pyridin-2-ol. Each of these steps presents a risk of generating isomeric impurities. For instance, the initial bromination of 2-aminopyridine to 2-amino-5-bromopyridine can yield 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine as side products.[1][2] Subsequent iodination must be highly regioselective to avoid the formation of other dihalogenated aminopyridines.
The most probable isomeric impurities of this compound include:
-
Positional Isomers: 5-Bromo-3-iodopyridin-2-ol, 3-Bromo-5-iodo-4-hydroxypyridine.
-
Di-halogenated Isomers with the Same Halogens: 3,5-Diiodopyridin-2-ol, 3,5-Dibromopyridin-2-ol.
-
Isomers with Different Halogens: 3-Bromo-5-chloro-2-hydroxypyridine (if chloride is present).
The presence of these impurities can significantly impact the utility of this compound in applications like Suzuki-Miyaura coupling reactions, where the reactivity of the carbon-halogen bond is critical.
Experimental Assessment of Isomeric Purity
A robust analytical workflow is essential to quantify the isomeric purity of this compound. We present here detailed protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, two orthogonal and powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Rationale: HPLC is a cornerstone of purity analysis, offering high-resolution separation of closely related isomers. A reversed-phase method is ideal for separating the polar pyridinol isomers. The choice of a C18 column provides a good balance of hydrophobicity for retaining the analytes, while a buffered mobile phase ensures reproducible chromatography by controlling the ionization state of the weakly acidic pyridin-2-ol.
Experimental Workflow:
Sources
A Senior Application Scientist's Guide to Regioselective Reactions: Comparing Bromine and Iodine Reactivity on 3-Bromo-5-iodopyridin-2-ol
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Their utility lies in the strategic functionalization of specific positions on the aromatic core, primarily through metal-catalyzed cross-coupling reactions. The 3-bromo-5-iodopyridin-2-ol scaffold presents a particularly interesting case study for regioselective synthesis. It possesses two different halogens at electronically distinct positions, offering the potential for sequential, site-selective modifications.
This guide provides an in-depth comparison of the reactivity of the bromine versus the iodine substituent on the this compound molecule. We will dissect the underlying electronic and mechanistic principles that govern this reactivity difference and provide field-proven experimental protocols to exploit it for controlled, stepwise synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to leverage differential halogen reactivity to build molecular complexity.
Part 1: Foundational Principles Governing Reactivity
Before comparing specific reactions, it is crucial to understand the inherent chemical nature of the substrate itself. Two key factors dominate the reactivity of this compound: its tautomeric equilibrium and the intrinsic properties of the carbon-halogen bonds.
The Critical Influence of Pyridone-Hydroxypyridine Tautomerism
The nominal "2-ol" or "hydroxypyridine" form of the molecule exists in a tautomeric equilibrium with its 2-pyridone counterpart. For 2-hydroxypyridine, this equilibrium strongly favors the 2-pyridone form in most conditions, a preference driven by factors like aromaticity and intermolecular hydrogen bonding.[1][2][3] This is not merely a semantic point; it fundamentally alters the electronic landscape of the pyridine ring.
In the 2-pyridone tautomer, the ring is an electron-rich enamide system. The nitrogen's lone pair can be delocalized into the ring, increasing the electron density at the ortho (C3) and para (C5) positions relative to the nitrogen.[1] This electronic push has significant consequences for the reactivity of the attached halogens.
Caption: Tautomeric equilibrium between the hydroxypyridine and the favored pyridone form.
Intrinsic Reactivity: The Carbon-Iodine vs. Carbon-Bromine Bond
The primary driver for selective reactivity in many transformations, especially palladium-catalyzed cross-coupling reactions, is the difference in bond dissociation energy (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~213 |
This disparity means that the energy barrier for cleaving the C-I bond is substantially lower than for the C-Br bond. In the context of palladium catalysis, this translates directly to a much faster rate of oxidative addition of the Pd(0) catalyst across the C-I bond.[4] This kinetic preference is the cornerstone of regioselective functionalization on dihalopyridines containing both bromine and iodine.[5][6]
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The most powerful and widely used application of differential halogen reactivity is in palladium-catalyzed cross-coupling. The general order of reactivity for aryl halides in the crucial oxidative addition step is I > OTf > Br > Cl.[5] This allows for the selective functionalization of the C5-I position while leaving the C3-Br position available for a subsequent, distinct transformation.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. When 3-bromo-5-iodopyridin-2-one is subjected to Suzuki conditions with a boronic acid or ester, the reaction occurs preferentially at the C5-iodide position.[4][7]
Experimental Insight: The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield. A catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf) is often effective. The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step. By carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents), double coupling can be minimized, preserving the C-Br bond for a second, different Suzuki coupling or another transformation.
Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF/water.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon consumption of the starting material (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-bromo-5-arylpyridin-2-ol.
Sonogashira Coupling: Selective C-C Alkyne Installation
The Sonogashira coupling of terminal alkynes follows the same reactivity principle, with the C-I bond being far more susceptible to the palladium-catalyzed cycle than the C-Br bond.[5][6] This reaction is often performed under copper co-catalysis (e.g., CuI), which facilitates the transmetalation of the acetylide to the palladium center.
Experimental Insight: Sonogashira couplings can often be run at lower temperatures compared to Suzuki reactions, further enhancing selectivity for the more labile C-I bond.[5] The choice of base is typically an amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent in many cases.
Protocol: Selective Sonogashira Coupling at the C5-Iodo Position
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Dissolve the solids in a suitable solvent, such as anhydrous THF or DMF.
-
Add the terminal alkyne (1.2 eq) followed by an amine base (e.g., TEA, 2.0-3.0 eq).
-
Stir the reaction at room temperature to 50 °C. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 3-bromo-5-alkynylpyridin-2-ol.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination also exhibits high selectivity for the C-I position over the C-Br position.[8][9][10] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the challenging reductive elimination step that forms the C-N bond.
Experimental Insight: The base used in Buchwald-Hartwig amination is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[11] Catalyst systems involving ligands like Xantphos or BINAP are common. The reaction temperature must be carefully controlled to prevent side reactions and ensure mono-amination.
Protocol: Selective Buchwald-Hartwig Amination at the C5-Iodo Position
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat to 80-110 °C, monitoring by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry, concentrate, and purify by column chromatography to obtain the 5-amino-3-bromopyridin-2-ol derivative.
Part 3: Other Reaction Manifolds
While palladium catalysis is the most common method for differentiating the two halogen sites, other reaction types also show selectivity based on the properties of the halogens and the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require strong activation from electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[12] In the 2-pyridone tautomer, the carbonyl group at C2 acts as an EWG, activating the C3 and C5 positions. The general leaving group ability in SNAr is F > Cl > Br > I, which is the opposite of the trend seen in cross-coupling. However, the reaction proceeds through a stabilized Meisenheimer intermediate, and the stability of this intermediate is the dominant factor.[12] Given the positions of the halogens relative to the activating groups (carbonyl and ring nitrogen), SNAr is less predictable and often requires harsh conditions, making it a less synthetically useful strategy for this specific substrate compared to cross-coupling.
Lithiation and the "Halogen Dance" Phenomenon
Treatment of dihalopyridines with strong organolithium bases (e.g., LDA, n-BuLi) at low temperatures can lead to either deprotonation at an acidic ring position or halogen-metal exchange. Halogen-metal exchange is faster with iodine than with bromine. However, a significant complicating factor is the "halogen dance," a base-catalyzed migration of a halogen to a more thermodynamically stable position.[13][14] This rearrangement can lead to a mixture of isomers, scrambling the initial regiochemistry.[15][16] Therefore, while selective lithiation at the C-I bond is theoretically possible, it must be performed with extreme care to avoid this isomerization pathway.
Part 4: Strategic Synthesis Workflow
The predictable and high-yielding nature of palladium-catalyzed cross-coupling makes it the premier strategy for the sequential functionalization of this compound. A typical workflow leverages the C-I bond's higher reactivity first.
Caption: A sequential cross-coupling workflow for this compound.
Conclusion
The reactivity difference between the bromine and iodine substituents on this compound is stark and synthetically useful. The C5-Iodo position is overwhelmingly the more reactive site in palladium-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig aminations—due to the lower bond dissociation energy of the C-I bond, which facilitates a much faster rate of oxidative addition. This reliable kinetic preference allows for the clean, regioselective introduction of a diverse range of functionalities at the C5 position. The more robust C3-Bromo bond remains intact under these conditions, serving as a handle for a subsequent, orthogonal transformation. This predictable, stepwise approach provides a powerful strategy for the synthesis of complex, highly substituted pyridine derivatives for pharmaceutical and materials science applications.
References
-
Halogen displacement reactions: structure strips. Royal Society of Chemistry.[Link]
-
Sommer, W. J., & Weidner, J. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Chinese Chemical Society, 63(12), 945-968. [Link]
-
Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry–A European Journal, 28(71), e202202685. [Link]
-
Iodine Value | Pyridine bromide method. YouTube. (2020, December 1). [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D.[Link]
-
Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. (2005). [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 121(13), 3221-3225. [Link]
-
Scott, P. J., & Steel, P. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5636-5653. [Link]
-
2-Pyridone. Wikipedia.[Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022, February 2). [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure.[Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. (2008). [Link]
-
Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters.[Link]
-
Halogen dance rearrangement. Wikipedia.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2022, August 5). [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. (2012). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2022, October 10). [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridineamidoximes. ePrints Soton - University of Southampton.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
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- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
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- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-Bromo-5-iodopyridin-2-ol and Its Halogenated Analogs
Introduction
3-Bromo-5-iodopyridin-2-ol is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and iodine atoms on the pyridin-2-one core, offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, alongside a comparative analysis with the synthesis of structurally similar dihalogenated pyridin-2-ols. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide your experimental choices.
Strategic Approaches to the Synthesis of 3,5-Dihalogenated Pyridin-2-ols
The synthesis of 3,5-dihalogenated pyridin-2-ols can be broadly categorized into two strategic approaches:
-
Two-Step Synthesis via an Amino Intermediate: This common and often high-yielding strategy involves the initial halogenation of an aminopyridine precursor, followed by diazotization and subsequent hydrolysis to the desired pyridin-2-ol.
-
Direct Halogenation of a Pyridin-2-ol Substrate: This more direct approach involves the sequential or simultaneous introduction of halogen atoms onto the pyridin-2-ol ring.
This guide will focus on providing detailed protocols and comparative data for the synthesis of our target molecule, this compound, primarily through the first approach, for which more detailed experimental data is available. We will then draw comparisons with the synthesis of other dihalogenated analogs.
Benchmarking the Synthesis of this compound
The most well-documented and reliable synthesis of this compound proceeds via a two-step sequence starting from 2-amino-5-bromopyridine.
Synthetic Workflow Overview
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-3-iodopyridine
This initial step involves the electrophilic iodination of 2-amino-5-bromopyridine. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position (C5) is already brominated, the iodination occurs at the ortho position (C3).
-
Materials:
-
2-amino-5-bromopyridine
-
Iodine (I₂)
-
Periodic acid (HIO₄) or Potassium Iodate (KIO₃) and Potassium Iodide (KI)[1]
-
Acetic acid
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) in a mixture of acetic acid and water.
-
Add concentrated sulfuric acid dropwise with stirring.
-
To this solution, add periodic acid (or a mixture of KIO₃ and KI) and iodine (I₂) portion-wise.
-
Heat the reaction mixture to 80°C and stir for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate and wash with water.
-
For purification, the crude product can be dissolved in ethyl acetate, washed with sodium thiosulfate solution to remove unreacted iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromo-3-iodopyridine. A typical yield for this step is around 76%.[2]
-
Step 2: Synthesis of this compound
The second step is a diazotization of the amino group followed by hydrolysis to the hydroxyl group, forming the pyridin-2-ol.
-
Materials:
-
2-amino-5-bromo-3-iodopyridine
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Ice
-
-
Procedure:
-
Carefully add 2-amino-5-bromo-3-iodopyridine (1.0 eq) to concentrated sulfuric acid at 0°C (ice bath).
-
Stir the mixture at room temperature for a couple of hours.
-
Cool the mixture back to 0°C and add sodium nitrite (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for an extended period (e.g., overnight).
-
Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain this compound. This step typically proceeds with a high yield, often greater than 99%.[2]
-
Comparative Synthesis of Dihalogenated Pyridin-2-ol Analogs
To provide a broader context, we will now compare the synthesis of our target compound with that of other dihalogenated pyridin-2-ols.
| Compound | Starting Material | Key Reagents | Typical Yield | Reference |
| This compound | 2-amino-5-bromopyridine | 1. I₂, HIO₄2. NaNO₂, H₂SO₄ | ~75% (overall) | [2] |
| 3,5-Dibromopyridin-2-ol | 2-aminopyridine | 1. NBS (excess)2. NaNO₂, H₂SO₄ | Good (qualitative) | [3] |
| 3,5-Diiodopyridin-2-ol | 2-hydroxypyridine | I₂, HIO₄ or other oxidizing agents | Moderate (qualitative) | [4] |
| 3-Bromo-5-chloropyridin-2-ol | 2-amino-5-chloropyridine | 1. NBS2. NaNO₂, H₂SO₄ | Not specified | - |
Discussion of Comparative Syntheses:
-
3,5-Dibromopyridin-2-ol: The synthesis of this analog often starts with the exhaustive bromination of 2-aminopyridine using a brominating agent like N-bromosuccinimide (NBS) to yield 2-amino-3,5-dibromopyridine.[3] This intermediate can then undergo diazotization and hydrolysis, similar to the final step for our target compound. The control of stoichiometry of the brominating agent is crucial to avoid the formation of mono-brominated side products.
-
3,5-Diiodopyridin-2-ol: The synthesis of the diiodo analog can be achieved by the direct iodination of 2-hydroxypyridine.[4] This reaction typically requires an iodine source (I₂) and an oxidizing agent to generate the electrophilic iodine species. A mixture of sodium chlorite and sodium hypochlorite has been reported to oxidize sodium iodide in situ for this purpose.[4]
-
3-Bromo-5-chloropyridin-2-ol: The synthesis of this mixed dihalo-pyridin-2-ol would likely follow a similar two-step pathway, starting from 2-amino-5-chloropyridine. The first step would be a regioselective bromination at the C3 position, followed by the standard diazotization and hydrolysis.
Mechanistic Insights: The Basis of Regioselectivity
The regioselective halogenation of the pyridin-2-one ring is governed by the principles of electrophilic aromatic substitution. The hydroxyl group at the C2 position and the amino group in the intermediate are both strong activating, ortho-, para-directing groups.
Caption: General mechanism of electrophilic halogenation on the 2-pyridone ring.
In the case of 2-amino-5-bromopyridine, the amino group directs the incoming electrophilic iodine to the C3 position (ortho) as the C5 position (para) is already occupied. The electron-donating nature of the amino group stabilizes the positive charge in the sigma complex intermediate, facilitating the substitution.
For the direct halogenation of 5-bromo-2-hydroxypyridine, the hydroxyl group similarly activates the ring and directs the incoming electrophile. The existing bromine at the C5 position will also influence the position of the second halogenation.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the iodination of 2-amino-5-bromopyridine followed by diazotization and hydrolysis. This method offers good overall yields and a high degree of purity. While direct halogenation of a pyridin-2-ol precursor presents a more atom-economical approach, the two-step method often provides better control over regioselectivity, particularly when introducing two different halogens. The choice of synthetic strategy for a specific dihalogenated pyridin-2-ol will depend on the availability of starting materials, the desired halogen substitution pattern, and the scalability of the process. Understanding the underlying principles of electrophilic aromatic substitution is key to predicting and controlling the outcomes of these important synthetic transformations.
References
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]
- CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents.
-
Electrophilic aromatic substitution - Wikipedia. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-iodopyridin-2-ol
Executive Summary & Chemical Context
3-Bromo-5-iodopyridin-2-ol (and its tautomer 3-Bromo-5-iodo-2-pyridone ) is a critical heterocyclic building block used frequently in medicinal chemistry for Suzuki-Miyaura and Sonogashira cross-coupling reactions.
While often categorized generically as a "halogenated pyridine," this compound presents specific handling challenges that standard safety data sheets (SDS) often gloss over:
-
Tautomeric Equilibrium: In the solid state, it predominantly exists as the 2-pyridone form. This results in higher melting points and lower solubility in non-polar solvents compared to simple pyridines, often necessitating the use of polar aprotic solvents (DMSO, DMF) which act as skin permeation enhancers.
-
Carbon-Iodine Bond Lability: The C-I bond is significantly weaker than the C-Br bond. Exposure to excessive heat (>100°C) or light can cause homolytic cleavage, releasing elemental iodine (corrosive purple vapor) and compromising reagent purity.
This guide moves beyond generic compliance to ensure operational integrity and researcher safety.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must quantify the specific risks. This compound is a Category 2 Skin/Eye Irritant and a STOT-SE 3 Respiratory Irritant .[1]
| Hazard Class | H-Code | Risk Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | High risk during weighing of fine powder (dust ingestion). |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4] | Solid powder can adhere to sweat on wrists/neck, causing contact dermatitis. |
| Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation.[1][2] | Critical: Pyridones are notoriously difficult to flush from eyes due to low water solubility. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4][5] | Inhalation of dust triggers immediate mucosal inflammation. |
PPE Matrix: The "Tiered Defense" System
Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation.
Tier 1: Analytical Scale (<100 mg)
For weighing standards or preparing LCMS vials.
-
Eyes: Standard Safety Glasses with side shields.[6]
-
Hands: Single Nitrile Gloves (Minimum thickness: 0.11 mm).
-
Respiratory: Fume hood recommended; if benchtop is necessary, use a localized powder containment hood.
Tier 2: Preparative Scale (100 mg - 10 g)
For reaction setup and workup.
-
Eyes: Chemical Splash Goggles (Unvented or indirect vent). Why? Fine powder can bypass safety glasses.
-
Hands: Double Gloving Protocol .
-
Inner Layer: 4 mil Nitrile (Bright color like orange/blue).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Black/Purple).
-
Logic: This provides visual indication of tears and covers the wrist gap between glove and lab coat.
-
-
Body: 100% Cotton Lab Coat (Snap closures preferred over buttons for quick removal).
Tier 3: High-Risk Operations (Spill Cleanup or >10 g)
-
Respiratory: NIOSH-approved N95 or P100 particulate respirator if outside a fume hood.
-
Hands: Laminate film gloves (e.g., Silver Shield) if handling concentrated solutions in DMF/DMSO, as nitrile offers poor protection against these solvents.
Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for PPE selection and handling based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection based on physical state and associated specific risks.
Detailed Handling Protocols
A. Weighing (The Critical Step)
Halogenated pyridones are often fluffy, electrostatic solids.
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before contact. This prevents the powder from "jumping" onto the balance or your gloves.
-
Containment: Never weigh on an open bench. Use a balance enclosure or a localized snorkel hood.
-
Clean-Up: Wipe the balance area with a wet paper towel immediately after use. Dry wiping generates static and disperses dust.
B. Solubilization
-
Solvent Choice: This compound is sparingly soluble in DCM or Hexanes. Use THF, DMF, or DMSO.
-
The "Carrier" Danger: If dissolved in DMSO, the solution can penetrate nitrile gloves in <5 minutes, carrying the toxic halogenated compound into the bloodstream. Change gloves immediately upon any splash.
C. Thermal Handling
-
Avoid Overheating: Do not heat above 100°C without strict temperature control.
-
Visual Indicator: If the reaction mixture turns deep purple/violet, iodine has cleaved. This indicates decomposition and potential release of corrosive vapors.[7]
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep. This creates airborne dust. Cover with wet paper towels to dampen the powder, then scoop into a bag.
-
Solution Spill: Absorb with vermiculite or spill pads.
Waste Disposal (Strict Segregation)
This compound contains both Bromine and Iodine. It must be classified as Halogenated Organic Waste .
-
Do Not Mix With: Strong acids or oxidizers (risk of liberating toxic halogen gas).[1][8]
-
Labeling: Clearly mark the waste tag with "Halogenated Pyridine Derivative" to alert waste management personnel to the potential for iodine release during incineration.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 177197724, 3-Amino-5-bromo-4-iodopyridin-2-ol (Analogous Structure Safety Data). Retrieved from [Link]
-
Temple University Environmental Health and Safety. Halogenated Solvents and Organic Waste in Laboratories. Retrieved from [Link][9]
-
European Chemicals Agency (ECHA). C&L Inventory: 5-Bromo-2-iodopyridine (Hazard Classification).[4] Retrieved from [Link]
Sources
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- 3. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
